Product packaging for Cyclopentylphenylacetic acid(Cat. No.:CAS No. 3900-93-4)

Cyclopentylphenylacetic acid

Cat. No.: B1219947
CAS No.: 3900-93-4
M. Wt: 204.26 g/mol
InChI Key: BCJIDGDYYYBNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopentylphenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68311. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B1219947 Cyclopentylphenylacetic acid CAS No. 3900-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJIDGDYYYBNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884018
Record name Benzeneacetic acid, .alpha.-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3900-93-4
Record name 2-Cyclopentyl-2-phenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3900-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Phenylcyclopentylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003900934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentylphenylacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, .alpha.-cyclopentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, .alpha.-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentylphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPENTYLPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56T1UCM052
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cyclopentylphenylacetic acid basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of Cyclopentylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as α-phenylcyclopentaneacetic acid, is a carboxylic acid derivative with a molecular structure featuring a cyclopentyl ring and a phenyl group attached to the alpha carbon of an acetic acid moiety. This compound is of significant interest in medicinal chemistry and organic synthesis, primarily serving as a key intermediate in the development of various pharmaceuticals.[1] Its structural characteristics, particularly its chirality, play a crucial role in its biological activity and applications. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and known biological relevance.

Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance described as a tan crystalline powder.[1] It is soluble in organic solvents such as methanol and ethanol.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 3900-93-4[1]
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.26 g/mol
Melting Point 98-100 °C
Appearance Tan crystalline powder[1]
Solubility Soluble in methanol and 95% ethanol[1]
InChI Key BCJIDGDYYYBNNB-UHFFFAOYSA-N
SMILES OC(=O)C(C1CCCC1)c2ccccc2
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are publicly available through databases such as PubChem.

Table 2: Summary of Spectroscopic Data for this compound

TechniqueKey Features and ObservationsDatabase Source
¹H NMR Signals corresponding to the protons of the phenyl and cyclopentyl rings, as well as the methine and carboxylic acid protons.PubChem
¹³C NMR Resonances for the carbon atoms of the phenyl and cyclopentyl rings, the methine carbon, and the carboxyl carbon.PubChem
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and C-H stretches of the aromatic and aliphatic moieties.PubChem
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure.PubChem

Experimental Protocols

Synthesis of this compound via the Willgerodt-Kindler Reaction

A common and effective method for the synthesis of aryl-substituted acetic acids from the corresponding ketones is the Willgerodt-Kindler reaction. This protocol outlines the synthesis of this compound from cyclopentyl phenyl ketone.

Materials:

  • Cyclopentyl phenyl ketone

  • Sulfur

  • Morpholine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Organic solvent (e.g., toluene or xylene)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine cyclopentyl phenyl ketone, elemental sulfur, and morpholine. The molar ratio of ketone:sulfur:morpholine is typically 1:2:2.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is generally complete within several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide to the reaction mixture.

  • Heat the mixture to reflux to hydrolyze the intermediate thioamide. This step may take several hours.

  • After hydrolysis is complete, cool the reaction mixture.

  • Work-up: Acidify the cooled reaction mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the crude this compound.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Significance and Signaling Pathways

This compound is a precursor for the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), including pelubiprofen and loxoprofen. The biological activity of these derivatives provides insight into the potential, albeit likely indirect, mechanisms of action related to the parent compound.

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.

Furthermore, pelubiprofen has been shown to inhibit the TAK1-IKK-NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response. Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory genes.

Inferred Signaling Pathway for NSAID Action

The following diagram illustrates the general signaling pathway targeted by NSAIDs derived from this compound.

NSAID_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Metabolism Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediation NSAIDs NSAIDs (e.g., Pelubiprofen, Loxoprofen) (derived from this compound) NSAIDs->COX1_COX2 Inhibition TAK1 TAK1 NSAIDs->TAK1 Inhibition (Pelubiprofen) IKK IKK TAK1->IKK Activation NF_kappaB_I_kappaB NF-κB / IκB Complex IKK->NF_kappaB_I_kappaB Phosphorylation of IκB NF_kappaB NF-κB NF_kappaB_I_kappaB->NF_kappaB Release Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kappaB->Pro_inflammatory_Genes Translocation & Activation

Figure 1: Inferred signaling pathway for NSAIDs derived from this compound.

Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The experimental protocols are generalized and should be adapted and optimized based on specific laboratory conditions and safety protocols. The information on biological activity is based on derivatives of this compound and may not be directly applicable to the parent compound itself.

References

An In-depth Technical Guide to the Structure of Cyclopentylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis protocol for Cyclopentylphenylacetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identification

This compound, systematically named 2-cyclopentyl-2-phenylacetic acid, is an organic compound characterized by a central alpha-carbon atom bonded to four different substituents: a cyclopentyl ring, a phenyl ring, a hydrogen atom, and a carboxylic acid group.[1][2] This substitution pattern makes the alpha-carbon a stereocenter, meaning the molecule is chiral and can exist as two distinct enantiomers, (R)- and (S)-Cyclopentylphenylacetic acid.[3] The presence of both the bulky, non-polar cyclopentyl and phenyl groups contributes to the molecule's lipophilic nature.[2]

Key Structural Features:

  • Phenyl Group (C₆H₅): An aromatic ring that influences the molecule's electronic properties and potential for pi-stacking interactions.

  • Cyclopentyl Group (C₅H₉): A five-membered aliphatic ring that adds steric bulk and lipophilicity.

  • Acetic Acid Moiety (-CH(COOH)-): A carboxylic acid functional group that imparts acidic properties and allows for the formation of salts and esters.[2]

  • Chiral Center: The alpha-carbon atom, which leads to the existence of enantiomers with potentially different biological activities.[3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of 2-Cyclopentyl-2-phenylacetic acid.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below. This data is essential for its identification, purification, and handling in a laboratory setting. The compound typically appears as a tan or white to off-white crystalline solid.[2][4]

PropertyValueReference(s)
IUPAC Name 2-cyclopentyl-2-phenylacetic acid[1]
CAS Number 3900-93-4[4][5]
Molecular Formula C₁₃H₁₆O₂[1][5]
Molecular Weight 204.26 g/mol [1][6]
Melting Point 98-100 °C[6]
Appearance Tan crystalline powder / White to off-white solid[2][4]
Solubility Soluble in methanol (50 mg/mL)[6]
InChIKey BCJIDGDYYYBNNB-UHFFFAOYSA-N[1][6]
SMILES C1CCC(C1)C(C2=CC=CC=C2)C(=O)O[1]

Spectroscopic data for this compound is available in public databases, confirming its structure. This includes ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.[2]

Experimental Protocols

While specific synthetic preparations for this compound are not widely published in peer-reviewed literature, a representative protocol can be devised based on standard organic chemistry methodologies for the α-alkylation of phenylacetic acid derivatives.

Representative Synthesis Workflow:

synthesis_workflow start Phenylacetic acid derivative deprotonation Deprotonation with a strong base (e.g., LDA) start->deprotonation enolate Formation of enolate deprotonation->enolate alkylation Alkylation with a cyclopentyl halide (e.g., Cyclopentyl bromide) enolate->alkylation intermediate Alkylated intermediate alkylation->intermediate hydrolysis Acidic workup / Hydrolysis intermediate->hydrolysis product This compound (Crude) hydrolysis->product purification Purification (e.g., Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Representative workflow for the synthesis of this compound.

Representative Protocol: α-Alkylation of Phenylacetonitrile followed by Hydrolysis

This protocol is a representative example and would require optimization by a trained chemist.

Materials:

  • Phenylacetonitrile

  • Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

  • Cyclopentyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), concentrated

  • Water (H₂O)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions, extraction, and distillation.

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of phenylacetonitrile (1.0 eq) in anhydrous THF is prepared. The solution is cooled to -78 °C in a dry ice/acetone bath. A strong base such as LDA (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour to ensure complete formation of the carbanion.

  • Alkylation: Cyclopentyl bromide (1.2 eq) is added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Extraction: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 2-cyclopentyl-2-phenylacetonitrile.

  • Hydrolysis: The crude nitrile intermediate is transferred to a round-bottom flask. A mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) is added. The mixture is heated to reflux and stirred for several hours until TLC or GC-MS analysis indicates the complete disappearance of the nitrile.

  • Purification: After cooling to room temperature, the reaction mixture is carefully poured over ice. The resulting precipitate is collected by vacuum filtration. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Applications and Biological Relevance

This compound serves as a versatile building block in organic synthesis. It is particularly noted as a key intermediate in the development of various pharmaceuticals, including anti-inflammatory and analgesic medications.[4][7] Its structural features allow for effective interaction with biological systems, making it a valuable scaffold in medicinal chemistry.[4] Further research is required to elucidate the specific biological pathways and molecular targets with which it and its derivatives interact.

References

Cyclopentylphenylacetic Acid: A Technical Guide to its Core Characteristics and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylphenylacetic acid is a carboxylic acid and a derivative of phenylacetic acid, characterized by the presence of a cyclopentyl group. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, its significance lies in its role as a versatile intermediate in the synthesis of compounds with potential therapeutic applications, particularly as anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of this compound, focusing on its presumed mechanism of action, relevant experimental protocols, and its place within the broader context of non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

This compound, also known as 2-cyclopentyl-2-phenylacetic acid, belongs to the family of phenylacetic acid derivatives. These compounds are of significant interest in medicinal chemistry due to their biological activities. The introduction of a cyclopentyl moiety to the phenylacetic acid backbone modifies its physicochemical properties, which can influence its interaction with biological targets. Its primary area of investigation has been in the development of anti-inflammatory and analgesic drugs.

Presumed Mechanism of Action: Inhibition of Cyclooxygenase

The anti-inflammatory and analgesic properties of this compound are likely attributable to its function as a non-steroidal anti-inflammatory drug (NSAID). The principal mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

By inhibiting COX enzymes, this compound would reduce the production of prostaglandins, thereby alleviating inflammatory responses and pain. The relative selectivity for COX-1 versus COX-2 would be a critical determinant of its efficacy and side-effect profile.

Signaling Pathway: Prostaglandin Synthesis

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by NSAIDs like this compound.

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Mediate Platelet_Aggregation Platelet_Aggregation Thromboxanes->Platelet_Aggregation Promote Vasodilation_Inhibit_Platelet_Aggregation Vasodilation_Inhibit_Platelet_Aggregation Prostacyclins->Vasodilation_Inhibit_Platelet_Aggregation Promote Phospholipase_A2->Arachidonic_Acid Cleavage NSAIDs This compound (and other NSAIDs) NSAIDs->COX1 NSAIDs->COX2 Synthesis_Workflow start Start deprotonation 1. Deprotonation of Phenylacetonitrile (NaH, THF) start->deprotonation alkylation 2. Alkylation with Cyclopentyl Bromide deprotonation->alkylation hydrolysis 3. Hydrolysis of Nitrile (NaOH, Heat) alkylation->hydrolysis workup 4. Aqueous Work-up and Extraction hydrolysis->workup purification 5. Purification by Recrystallization workup->purification characterization 6. Characterization (NMR, IR, MS) purification->characterization end End Product: This compound characterization->end

An In-depth Technical Guide to the Synthesis of Cyclopentylphenylacetic Acid for Beginners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, beginner-friendly overview of a reliable two-step method for the synthesis of cyclopentylphenylacetic acid. This compound and its derivatives are of interest in medicinal chemistry and drug development. The described synthetic route involves the preparation of a key intermediate, cyclopentyl phenyl ketone, via a Grignard reaction, followed by its conversion to the target carboxylic acid using the Willgerodt-Kindler reaction.

I. Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of cyclopentyl phenyl ketone from the reaction of a cyclopentylmagnesium bromide Grignard reagent with benzonitrile. The subsequent step employs the Willgerodt-Kindler reaction to convert the ketone into the desired this compound.

Synthesis_Pathway Cyclopentyl\nbromide Cyclopentyl bromide Cyclopentyl phenyl\nketone Cyclopentyl phenyl ketone Cyclopentyl\nbromide->Cyclopentyl phenyl\nketone 1. Grignard Reaction Magnesium Magnesium Magnesium->Cyclopentyl phenyl\nketone Benzonitrile Benzonitrile Benzonitrile->Cyclopentyl phenyl\nketone Cyclopentylphenylthio-\nmorpholide Cyclopentylphenylthio- morpholide Cyclopentyl phenyl\nketone->Cyclopentylphenylthio-\nmorpholide 2a. Willgerodt-Kindler Reaction Sulfur Sulfur Sulfur->Cyclopentylphenylthio-\nmorpholide Morpholine Morpholine Morpholine->Cyclopentylphenylthio-\nmorpholide Cyclopentylphenylacetic\nacid Cyclopentylphenylacetic acid Cyclopentylphenylthio-\nmorpholide->Cyclopentylphenylacetic\nacid 2b. Hydrolysis

Caption: Overall synthesis pathway for this compound.

II. Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantsSolventTemperatureTimeProductPurity
1. Grignard ReactionBromocyclopentane, Magnesium, BenzonitrileTetrahydrofuran48-50 °C2-3 hCyclopentyl phenyl ketone>99%
2. Willgerodt-Kindler & HydrolysisCyclopentyl phenyl ketone, Sulfur, Morpholine, then Sodium HydroxideNeat, then WaterReflux, then 100 °C8 h, then 8 hThis compoundHigh

III. Experimental Protocols

Step 1: Synthesis of Cyclopentyl Phenyl Ketone via Grignard Reaction

This procedure is adapted from a patented method and is suitable for beginners with proper laboratory safety measures in place.[1]

Materials:

  • Bromocyclopentane

  • Magnesium chips

  • Anhydrous Tetrahydrofuran (THF)

  • Benzonitrile

  • Hydrochloric acid (for quenching)

  • Methyl tert-butyl ether (MTBE)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Initiation of Grignard Reagent Formation: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add excess magnesium chips to anhydrous tetrahydrofuran. Slowly add a small amount of bromocyclopentane to initiate the reaction, which may require gentle heating.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining bromocyclopentane dissolved in THF dropwise to maintain a gentle reflux.

  • Reaction with Benzonitrile: After the addition of bromocyclopentane is complete, add benzonitrile dropwise to the reaction mixture while maintaining the temperature at 48-50 °C.

  • Reaction Completion and Monitoring: Stir the reaction mixture at 48-50 °C for 2-3 hours. The reaction progress can be monitored by gas chromatography to check for the consumption of benzonitrile.

  • Quenching: After the reaction is complete, cool the mixture and quench by the slow addition of hydrochloric acid until the pH is between 4 and 5.

  • Work-up and Isolation: Separate the organic layer and dry it. Add methyl tert-butyl ether to precipitate any solid byproducts. Filter the mixture and distill the filtrate to obtain pure cyclopentyl phenyl ketone.

Step 2: Synthesis of this compound via Willgerodt-Kindler Reaction and Hydrolysis

This procedure is a general method for the Willgerodt-Kindler reaction of aryl alkyl ketones and is adaptable for cyclopentyl phenyl ketone.

Materials:

  • Cyclopentyl phenyl ketone

  • Sulfur powder

  • Morpholine

  • p-Toluenesulfonic acid (catalyst)

  • Sodium hydroxide (NaOH) solution (20%)

  • Triethylbenzylammonium chloride (TEBA) (phase transfer catalyst)

  • Hydrochloric acid (for acidification)

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Willgerodt-Kindler Reaction: In a round-bottom flask, combine cyclopentyl phenyl ketone (1.0 eq), sulfur (2.0 eq), morpholine (3.0 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux (approximately 120-130 °C) with constant stirring for 8 hours.

  • Hydrolysis: After cooling the reaction mixture, add a 20% aqueous solution of sodium hydroxide and a catalytic amount of triethylbenzylammonium chloride (TEBA). Heat the mixture at 100 °C for an additional 8 hours to hydrolyze the intermediate thiomorpholide.

  • Work-up and Isolation:

    • Cool the reaction mixture and acidify with hydrochloric acid to pH 2.

    • The crude this compound will precipitate.

    • Dissolve the crude product in a 10% sodium bicarbonate solution and wash with ethyl acetate.

    • Separate the aqueous layer and re-acidify with hydrochloric acid to precipitate the pure this compound.

    • Collect the solid product by filtration, wash with water, and dry.

IV. Mandatory Visualizations

Reaction Mechanism: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction proceeds through a complex mechanism involving the formation of an enamine, followed by the addition of sulfur and subsequent rearrangement to form a thioamide intermediate.

Willgerodt_Kindler_Mechanism ketone Cyclopentyl Phenyl Ketone enamine Enamine Intermediate ketone->enamine + Morpholine - H2O morpholine Morpholine thioaldehyde Thioaldehyde Intermediate enamine->thioaldehyde + Sulfur sulfur Sulfur (S8) thioamide Cyclopentylphenyl- thiomorpholide thioaldehyde->thioamide Rearrangement acid Cyclopentylphenylacetic Acid thioamide->acid Hydrolysis hydrolysis Hydrolysis (NaOH, H2O)

Caption: Simplified mechanism of the Willgerodt-Kindler reaction.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Experimental_Workflow start Start grignard_prep Step 1: Grignard Reaction - Prepare Cyclopentylmagnesium bromide - React with Benzonitrile start->grignard_prep grignard_workup Work-up & Isolation - Quench with HCl - Extract with MTBE - Distill grignard_prep->grignard_workup wk_reaction Step 2a: Willgerodt-Kindler - React Ketone with Sulfur & Morpholine - Reflux for 8h grignard_workup->wk_reaction Isolated Cyclopentyl Phenyl Ketone hydrolysis Step 2b: Hydrolysis - Add NaOH solution - Heat for 8h wk_reaction->hydrolysis final_workup Final Work-up & Purification - Acidify with HCl - Bicarbonate wash - Re-acidify & Filter hydrolysis->final_workup end End Product: This compound final_workup->end

Caption: Experimental workflow for the synthesis of this compound.

References

Unraveling the Multifaceted Role of Cyclopentylphenylacetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylphenylacetic acid (CPAA), a derivative of phenylacetic acid, is a versatile chemical entity with significant relevance in pharmaceutical development and biochemical research. While a comprehensive, standalone mechanism of action for CPAA as a primary therapeutic agent is not extensively documented in publicly available literature, its importance is well-established in two principal domains: as a crucial synthetic precursor for various pharmaceuticals and as a key metabolite in the biotransformation of several active pharmaceutical ingredients (APIs). This technical guide consolidates the current understanding of this compound, focusing on its established roles and providing context from its parent compound, phenylacetic acid.

I. This compound: A Key Synthetic Intermediate

This compound serves as a fundamental building block in the synthesis of more complex molecules, most notably in the development of anticholinergic agents.[1] Its unique structural features, characterized by the presence of both a cyclopentyl and a phenyl group, allow for effective interaction with biological systems, making it a valuable starting material for drug formulation and synthesis.[1] Researchers have utilized this compound in the creation of "soft" anticholinergics, a class of drugs designed for localized action with reduced systemic side effects.[2]

II. Role as a Metabolite

A significant aspect of this compound's biological relevance is its formation as a metabolite following the administration of certain drugs. Ester hydrolysis is a primary metabolic pathway for various parasympatholytic agents.[2] For instance, the cleavage of the ester bond in the anticholinergic drug ciclotropium bromide results in the formation of α-phenylcyclopentylacetic acid, another name for this compound.[2][3] Understanding this metabolic fate is crucial for pharmacokinetic and pharmacodynamic studies of the parent drugs.

Below is a diagram illustrating the metabolic conversion of a parent drug to this compound.

Parent_Drug Parent Drug (e.g., Ciclotropium) Metabolism Metabolic Process (Ester Hydrolysis) Parent_Drug->Metabolism Biotransformation CPAA This compound (Metabolite) Metabolism->CPAA Formation

Metabolic formation of this compound.

III. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C13H16O2[1][4]
Molecular Weight 204.26 g/mol [4]
CAS Number 3900-93-4[1]
Appearance Tan crystalline powder[1]
Purity ≥ 98% (Assay by titration)[1]
Melting Point 98-100 °C
Solubility Methanol: 50 mg/mL, clear, colorless

IV. Context from Phenylacetic Acid (PAA)

To provide a broader biological context, it is useful to consider the known activities of the parent compound, phenylacetic acid (PAA). PAA is a naturally occurring auxin in plants and is also produced by various microorganisms.[5][6] In the context of microbiology, the phenylacetic acid catabolic pathway is involved in the degradation of phenylalanine.[7] Research on Acinetobacter baumannii has shown that the PAA operon is part of a regulatory network that responds to antibiotic and oxidative stress, suggesting a role for PAA as a signaling molecule in bacteria.[7][8] While these findings for PAA are significant, it is crucial to note that they do not directly translate to the mechanism of action of this compound, and further research is needed to determine if CPAA shares any of these biological activities.

V. Experimental Considerations

The chirality of this compound is a critical aspect for consideration in research, as the alpha-carbon is a stereocenter.[9] This results in two enantiomers, (R)- and (S)-cyclopentylphenylacetic acid, which may exhibit different biological activities due to their distinct spatial arrangements and interactions with chiral biological targets like enzymes and receptors.[9] Enzymatic kinetic resolution, often employing lipases, is a common method to separate these enantiomers for further study.[9]

Conclusion

References

An In-depth Technical Guide on Cyclopentylphenylacetic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylphenylacetic acid and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry. Characterized by a core structure featuring a phenyl group and a cyclopentyl moiety attached to a central acetic acid, these molecules have been investigated for a range of biological activities. Their structural similarity to known therapeutic agents, such as non-steroidal anti-inflammatory drugs (NSAIDs), has prompted research into their anti-inflammatory, analgesic, and antipyretic properties. Furthermore, modifications to the core structure have led to the discovery of analogues with potential applications in oncology and virology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives and their analogues.

Data Presentation: Biological Activities

The following tables summarize the quantitative data on the biological activities of various this compound derivatives and related analogues.

Compound Target/Assay IC50 (µM) Reference
N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivative 7b (2,4,5-trifluoro on ring A, p-methyl on ring B)α-Glucosidase0.01448[1]
N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivative 7d (2,4,5-trifluoro on ring A, m-chloro on ring B)α-Glucosidase0.01888[1]
N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivative 6g (nitro group at meta position)α-Glucosidase0.02851[1]
Acarbose (Standard)α-Glucosidase0.03591[1]
Phenoxyacetic acid derivative 7b Cyclooxygenase-2 (COX-2)0.07 - 0.09[2]
Celecoxib (Standard)Cyclooxygenase-2 (COX-2)~0.07 - 0.09[2]

Table 1: Enzyme Inhibitory Activity of this compound Derivatives and Analogues.

Compound Cell Line Activity (IC50/GI50 in µM) Reference
2-(cyclopentylamino)thiazol-4(5H)-one derivative 3h 11β-HSD10.07[3]
Adamantylamino derivative11β-HSD10.31[3]
tert-butylamino derivative11β-HSD11.60[3]
allylamino derivative11β-HSD12.5[3]
isopropylamino derivative11β-HSD19.35[3]

Table 2: Anticancer and Other Biological Activities of this compound Analogues.

Compound Virus IC50 (µM) Reference
NBD-14189HIV-10.089
NBD-14273HIV-1 (Wild Type)0.21
NBD-14136HIV-10.27
Chlorogenic AcidSARS-CoV-2360 µg/mL
RutinSARS-CoV-231 µg/mL
Gallic AcidSARS-CoV-2108 µg/mL

Table 3: Antiviral Activity of Structurally Related Compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core this compound structure and for key biological assays used to evaluate the activity of its derivatives.

Synthesis of 2-Cyclopentyl-2-phenylacetic Acid

A common approach for the synthesis of α-substituted phenylacetic acids is through the alkylation of phenylacetonitrile followed by hydrolysis.

Step 1: α-Alkylation of Phenylacetonitrile

  • Reaction Setup: To a solution of phenylacetonitrile (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1 eq) or lithium diisopropylamide (LDA) (1.1 eq) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Anion Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the carbanion.

  • Alkylation: Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-cyclopentyl-2-phenylacetonitrile can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of 2-Cyclopentyl-2-phenylacetonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 2-cyclopentyl-2-phenylacetonitrile (1.0 eq) in a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide.

  • Hydrolysis: Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.

  • Isolation: The 2-cyclopentyl-2-phenylacetic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and glutathione) at 37°C.

  • Inhibitor Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations and incubated for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is terminated by the addition of a quenching solution (e.g., 1 M HCl).

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema Assay in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., indomethacin) are included.

  • Induction of Edema: One hour after compound administration, a 1% solution of λ-carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. The ED50 (effective dose that causes 50% inhibition) can be determined from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often attributed to their modulation of key signaling pathways involved in inflammation and cell proliferation. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are prominent targets.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. The extracellular signal-regulated kinase (ERK) is a key component of this pathway.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellularResponse Proliferation, Inflammation TranscriptionFactors->CellularResponse CPAA Cyclopentylphenylacetic Acid Derivatives CPAA->ERK Inhibition

Caption: Putative inhibition of the ERK/MAPK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor InflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive) GeneExpression Inflammatory Gene Expression (COX-2, iNOS) CPAA Cyclopentylphenylacetic Acid Derivatives CPAA->IKK Inhibition CPAA->NFkB Inhibition of Translocation

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

This compound derivatives and their analogues are a promising class of compounds with a diverse range of biological activities. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships and the precise molecular mechanisms of these compounds will be crucial for the design of new and more potent therapeutic agents. The modulation of key signaling pathways such as MAPK and NF-κB highlights their potential in treating inflammatory diseases, cancer, and viral infections.

References

Unraveling the Stereospecific Bioactivity of Cyclopentylphenylacetic Acid Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylphenylacetic acid, a chiral non-steroidal anti-inflammatory drug (NSAID), represents a compelling case study in the stereoselective interactions of small molecules with biological systems. As with other profen drugs, the presence of a stereocenter at the alpha-position of the carboxylic acid moiety gives rise to two enantiomers, (R)- and (S)-cyclopentylphenylacetic acid, which exhibit distinct pharmacological profiles. This technical guide provides an in-depth exploration of the biological activities of these enantiomers, focusing on their differential effects on key inflammatory pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Concepts: Chirality and NSAID Activity

The therapeutic action of most NSAIDs is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever. The existence of two major COX isoforms, the constitutively expressed COX-1, and the inducible COX-2, adds another layer of complexity to drug design, with selective COX-2 inhibition being a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.

For chiral NSAIDs, the spatial arrangement of substituents around the stereocenter dictates the molecule's ability to fit into the active site of the COX enzymes. Generally, the (S)-enantiomer of profen drugs is the more potent inhibitor of both COX-1 and COX-2.[1] This stereoselectivity is a crucial consideration in drug development, as the administration of a racemic mixture may introduce a less active or even inactive isomer, potentially contributing to off-target effects or a less favorable therapeutic index.

Quantitative Analysis of Enantiomeric Activity

Table 1: Inferred Cyclooxygenase (COX) Inhibition Profile of this compound Enantiomers

EnantiomerTargetPredicted IC₅₀Predicted Potency
(S)-Cyclopentylphenylacetic acidCOX-1Low µM to nMHigh
COX-2Low µM to nMHigh
(R)-Cyclopentylphenylacetic acidCOX-1High µM to inactiveLow to negligible
COX-2High µM to inactiveLow to negligible
Note: The predicted IC₅₀ values are based on the established stereoselectivity of other profen drugs and require experimental verification for this compound.

The binding affinity of these enantiomers to prostaglandin receptors, the downstream targets of the COX pathway, is another critical aspect of their biological activity. Prostaglandin E2 (PGE2), a major product of the COX pathway, exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The differential binding of this compound enantiomers to these receptors could further modulate their overall pharmacological effect.

Table 2: Prostaglandin Receptor Subtypes and Their Signaling Mechanisms

ReceptorG-Protein CouplingSecond MessengerPrimary Cellular Response
EP1 Gq↑ IP₃, ↑ Ca²⁺Smooth muscle contraction, neurotransmission
EP2 Gs↑ cAMPSmooth muscle relaxation, inflammation, immune modulation
EP3 Gi↓ cAMPInhibition of neurotransmitter release, smooth muscle contraction
EP4 Gs↑ cAMPInflammation, bone resorption, immune modulation

Data on the specific binding affinities (Ki values) of (R)- and (S)-cyclopentylphenylacetic acid to these receptors is not currently available and represents a key area for future research.

Signaling Pathways

The anti-inflammatory effects of this compound enantiomers are mediated through their interaction with the prostaglandin E2 synthesis and signaling pathway. The (S)-enantiomer, as a potent COX inhibitor, effectively reduces the production of PGH₂, the precursor for various prostaglandins, including PGE2. This reduction in PGE2 levels subsequently dampens the activation of EP receptors, leading to a decrease in inflammatory responses such as vasodilation, edema, and pain sensitization.

Prostaglandin_E2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 PGH₂ COX1_2->PGH2 PGES PGE Synthase PGH2->PGES PGE2 PGE₂ PGES->PGE2 EP_Receptors EP Receptors (EP1, EP2, EP3, EP4) PGE2->EP_Receptors Signaling_Cascades Downstream Signaling (cAMP, Ca²⁺) EP_Receptors->Signaling_Cascades Inflammation Inflammatory Response Signaling_Cascades->Inflammation S_CPPA (S)-Cyclopentyl- phenylacetic acid S_CPPA->COX1_2 Potent Inhibition R_CPPA (R)-Cyclopentyl- phenylacetic acid R_CPPA->COX1_2 Weak/No Inhibition

Prostaglandin E2 Synthesis and Signaling Pathway Inhibition

Experimental Protocols

To quantitatively assess the biological activity of this compound enantiomers, standardized in vitro assays are essential. The following protocols provide a framework for determining their inhibitory potency against COX enzymes and their binding affinity for prostaglandin receptors.

Protocol 1: Fluorometric Cyclooxygenase (COX) Inhibitor Screening Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (R)- and (S)-cyclopentylphenylacetic acid for COX-1 and COX-2.

Principle: This assay measures the peroxidase activity of COX. The COX reaction converts arachidonic acid to prostaglandin G₂ (PGG₂). The peroxidase component of the enzyme then reduces PGG₂ to PGH₂, a reaction that can be monitored using a fluorescent probe.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • (R)- and (S)-cyclopentylphenylacetic acid test compounds

  • Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactor, probe, and substrate in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test enantiomers and control inhibitors.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Heme

    • COX enzyme (COX-1 or COX-2)

    • Test compound or control inhibitor at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

COX_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzymes, Buffers, Compounds) start->prep_reagents setup_plate Set up 96-well Plate (Enzyme, Heme, Inhibitor) prep_reagents->setup_plate incubate Incubate at RT (10-15 min) setup_plate->incubate add_substrate Add Arachidonic Acid incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence analyze_data Calculate Reaction Rates & % Inhibition read_fluorescence->analyze_data determine_ic50 Determine IC₅₀ analyze_data->determine_ic50 end End determine_ic50->end

COX Fluorometric Inhibitor Screening Assay Workflow
Protocol 2: Radioligand Displacement Assay for Prostaglandin Receptors

Objective: To determine the binding affinity (Ki) of (R)- and (S)-cyclopentylphenylacetic acid for specific prostaglandin receptors (e.g., EP1, EP2, EP3, EP4).

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor. The amount of bound radioligand is inversely proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes expressing the target prostaglandin receptor

  • Radiolabeled ligand (e.g., [³H]-PGE₂)

  • Assay Buffer (specific to the receptor)

  • (R)- and (S)-cyclopentylphenylacetic acid test compounds

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filter mats

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test enantiomers. Dilute the cell membranes and radiolabeled ligand in the assay buffer.

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

    • Cell membranes

    • Radiolabeled ligand at a concentration near its Kd value

    • Test compound at various concentrations or vehicle control.

    • For non-specific binding, add a saturating concentration of an unlabeled ligand.

  • Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all measurements to obtain the specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Compounds) start->prep_reagents setup_assay Set up Assay Tubes (Membranes, Radioligand, Competitor) prep_reagents->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Vacuum Filtration & Washing incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count analyze_data Calculate Specific Binding & % Displacement scintillation_count->analyze_data determine_ki Determine IC₅₀ & Ki analyze_data->determine_ki end End determine_ki->end

Radioligand Displacement Assay Workflow

Conclusion and Future Directions

The biological activity of this compound is intrinsically linked to its stereochemistry. Based on the extensive research on other profen NSAIDs, it is highly probable that the (S)-enantiomer is the primary contributor to the anti-inflammatory and analgesic effects of the racemic mixture through potent inhibition of COX enzymes. The (R)-enantiomer is likely to be significantly less active.

To fully elucidate the pharmacological profile of this compound enantiomers, further research is warranted. Specifically, direct measurement of the IC₅₀ values for COX-1 and COX-2 inhibition and determination of the binding affinities (Ki) for the various prostaglandin E2 receptor subtypes are crucial next steps. Such data will not only provide a more complete understanding of the structure-activity relationship of this compound but also inform the rational design of more selective and efficacious anti-inflammatory agents. The experimental protocols detailed in this guide provide a robust framework for conducting these essential investigations.

References

Cyclopentylphenylacetic Acid: A Technical Guide to Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Cyclopentylphenylacetic Acid (CPAA). Understanding the solubility of this compound is critical for its application in pharmaceutical research, organic synthesis, and materials science. This document outlines its solubility in various common laboratory solvents, provides detailed experimental protocols for solubility determination, and presents a comparative analysis with the parent compound, phenylacetic acid.

Introduction to this compound

This compound (CAS No: 3900-93-4) is a carboxylic acid derivative with a molecular formula of C₁₃H₁₆O₂ and a molecular weight of approximately 204.26 g/mol .[1][2] It typically appears as a solid, tan crystalline powder with a melting point of 98-100 °C.[2][3] Its structure, featuring a non-polar cyclopentyl ring and a phenyl group attached to a polar carboxylic acid moiety, results in a distinct solubility profile. This compound serves as a key intermediate and building block in the synthesis of various pharmaceutical agents, particularly anti-inflammatory and analgesic drugs.

Factors Influencing Solubility

The solubility of an organic compound like CPAA is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] Key factors include:

  • Polarity: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding. The cyclopentyl and phenyl groups are non-polar. The overall solubility depends on the balance between these groups.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature, as higher temperatures provide the energy needed to overcome the lattice energy of the solid.[6]

  • Solvent Properties: The dielectric constant, polarity index, and hydrogen bonding capability of the solvent are crucial in determining its ability to dissolve CPAA.

Solubility Profile of this compound

Quantitative solubility data for this compound is limited in publicly available literature. However, supplier information provides key data points.

SolventChemical FormulaPolarityQuantitative SolubilityObservationsCitation
MethanolCH₃OHPolar Protic50 mg/mLClear, colorless solution[2][3]
WaterH₂OPolar ProticInsoluble-[3]

Given its structure, CPAA is expected to be soluble in a range of organic solvents. The large non-polar surface area contributed by the cyclopentyl and phenyl rings suggests a preference for less polar organic solvents compared to its parent compound, phenylacetic acid.

Comparative Solubility: Phenylacetic Acid

To better predict the behavior of CPAA, it is useful to examine the solubility of Phenylacetic Acid (PAA). PAA is structurally similar but lacks the non-polar cyclopentyl group. A study by Gracin and Rasmuson (2002) reported the solubility of PAA in various solvents at 20 °C.

SolventMolar Mass Fraction (x 10²)Solubility ( g/100g Solvent)
Water0.251.89
Methanol40.5172.6
Ethanol42.4125.8
2-Propanol41.593.9
Acetone43.199.4
Ethyl Acetate38.359.1
Chloroform13.915.8
Toluene14.521.4

Data sourced from J. Chem. Eng. Data 2002, 47, 6, 1379–1383.[7]

PAA exhibits high solubility in polar organic solvents like alcohols and acetone, and limited solubility in water.[7][8] The addition of the cyclopentyl group in CPAA is expected to decrease its solubility in polar solvents like water and methanol, and increase its solubility in non-polar solvents such as toluene and hexane, relative to PAA.

Experimental Protocol for Solubility Determination

The following section details a standard laboratory procedure for quantitatively determining the solubility of this compound. The shake-flask method is a widely recognized and reliable technique.[6]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., methanol, ethanol, acetone, toluene, hexane, water)

  • Analytical balance (± 0.1 mg)

  • Vials or test tubes with screw caps

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of a specific solvent into each vial containing the excess solid.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant concentration in solution over time indicates equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any suspended solid particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

This general protocol can be visualized through the following workflow diagram.[9]

Visualization of Experimental Workflow

The logical flow for determining solubility can be represented using the following diagram.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add excess CPAA to vial B Add known volume of solvent A->B Step 1 C Equilibrate in thermostatic shaker (24-48h) B->C Step 2 D Settle undissolved solid (≥2h) C->D Step 3 E Withdraw and filter supernatant D->E Step 4 F Dilute sample to known volume E->F Step 5 G Quantify concentration (HPLC/UV-Vis) F->G Step 6 Result Calculate Solubility (e.g., mg/mL) G->Result Final Step

References

Spectroscopic Analysis of Cyclopentylphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopentylphenylacetic acid, a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quantitative analysis of its molecular structure.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.35 - 7.20m-5HAr-H
3.25d8.01Hα-H
2.50m-1HCyclopentyl-H (α to phenylacetic acid group)
1.80 - 1.40m-8HCyclopentyl-H
12.0 (broad)s-1HCOOH

Note: The chemical shift of the carboxylic acid proton can be variable and may exchange with D₂O.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Atom Assignment
179.5C =O
138.0Ar-C (quaternary)
128.8Ar-C H
128.5Ar-C H
127.2Ar-C H
58.0α-C
46.5Cyclopentyl-C H (α to phenylacetic acid group)
30.5Cyclopentyl-C H₂
25.2Cyclopentyl-C H₂
Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3300-2500 (broad)O-H stretch (Carboxylic acid)
3080-3030C-H stretch (Aromatic)
2950-2850C-H stretch (Aliphatic)
1705C=O stretch (Carboxylic acid)
1600, 1495, 1450C=C stretch (Aromatic ring)
1250C-O stretch (Carboxylic acid)
940 (broad)O-H bend (Carboxylic acid dimer)
730, 695C-H bend (Aromatic, monosubstituted)
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
20425[M]⁺ (Molecular Ion)
15910[M - COOH]⁺
136100[M - C₅H₉O]⁺
11840[C₉H₁₀]⁺
9185[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer (e.g., a 300 MHz Bruker AC-300 instrument).[1]

    • For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[1]

    • Attenuated Total Reflectance (ATR) Method: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[1]

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired by a Fourier Transform Infrared Spectrometer. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[2][3]

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis (GC-MS).[1]

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization - EI), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the chemical structure with key mass spectrometry fragments.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A general workflow for the spectroscopic analysis of a chemical compound.

Mass_Fragmentation cluster_structure This compound (M = 204.26 g/mol) cluster_fragments Key Mass Fragments (m/z) mol C₁₃H₁₆O₂ f136 136 mol->f136 - C₅H₉O f159 159 mol->f159 - COOH f91 91 f136->f91 - C₂H₅ f118 118 f136->f118 - H₂O

Chemical structure and proposed key fragments in the mass spectrum of this compound.

References

Cyclopentylphenylacetic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cyclopentylphenylacetic Acid

For professionals in research, chemical synthesis, and pharmaceutical development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of this compound, covering its fundamental chemical identifiers, experimental protocols for its synthesis and application, and visual representations of its role in synthetic pathways.

Core Chemical Identifiers

This compound, a derivative of phenylacetic acid, possesses a unique molecular structure that makes it a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry. A summary of its key chemical identifiers is presented below for easy reference.

Identifier TypeValue
CAS Number 3900-93-4[1][2][3][4]
IUPAC Name 2-cyclopentyl-2-phenylacetic acid[4]
Synonyms This compound, α-Phenylcyclopentaneacetic acid[1][4]
Molecular Formula C13H16O2[1]
Molecular Weight 204.27 g/mol [1]
InChI 1S/C13H16O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)[3][4]
InChIKey BCJIDGDYYYBNNB-UHFFFAOYSA-N[3]
SMILES OC(=O)C(C1CCCC1)c2ccccc2[3]
PubChem CID 98014[1][4]
EC Number 223-454-3[3][4]
MDL Number MFCD00001379[1][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following protocols provide a general framework for the synthesis of this compound and its application in the development of soft anticholinergic agents.

Synthesis of this compound via Hydrolysis of Cyclopentylphenylacetonitrile

This protocol is adapted from the general synthesis of phenylacetic acids.

Materials:

  • Cyclopentylphenylacetonitrile

  • Sulfuric acid (concentrated)

  • Water

  • Sodium carbonate

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • A mixture of water and concentrated sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Cyclopentylphenylacetonitrile is slowly added to the acidic solution.

  • The mixture is heated under reflux with continuous stirring for several hours to ensure complete hydrolysis of the nitrile to the carboxylic acid.

  • After cooling, the reaction mixture is poured into cold water, leading to the precipitation of crude this compound.

  • The crude product is collected by filtration and washed with water.

  • For purification, the crude acid is dissolved in an aqueous solution of sodium carbonate.

  • The basic solution is then washed with diethyl ether to remove any unreacted nitrile or other non-acidic impurities.

  • The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the purified this compound.

  • The purified product is collected by filtration, washed with cold water, and dried under vacuum.

Application in the Synthesis of a Soft Glycopyrrolate Analog

This compound serves as a key precursor in the synthesis of soft anticholinergics, which are designed to have a localized effect and be rapidly metabolized to inactive forms, thereby reducing systemic side effects.[1]

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • N-methyl-3-pyrrolidinol

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Dimethyl sulfate

Procedure:

  • Acid Chloride Formation: this compound is converted to its more reactive acid chloride derivative by reacting it with thionyl chloride or oxalyl chloride in an anhydrous solvent.

  • Esterification: The resulting cyclopentylphenylacetyl chloride is then reacted with N-methyl-3-pyrrolidinol in the presence of a tertiary amine base to form the corresponding ester.[1]

  • Quaternization: The tertiary amine of the ester is subsequently quaternized by reaction with dimethyl sulfate to yield the final soft glycopyrrolate analog.[1]

Visualizing Synthetic and Conceptual Pathways

Graphical representations of workflows and concepts can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate the synthetic application of this compound and the underlying principle of soft drugs.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product A This compound B Acid Chloride Formation (+ Thionyl Chloride) A->B Step 1 C Esterification (+ N-methyl-3-pyrrolidinol) B->C Step 2 D Quaternization (+ Dimethyl Sulfate) C->D Step 3 E Soft Glycopyrrolate Analog D->E

Caption: Synthetic workflow for a soft glycopyrrolate analog.

G cluster_active Active Phase cluster_metabolism Metabolism cluster_inactive Inactive Phase A Soft Drug (Active Anticholinergic) B Therapeutic Effect (Localized Action) A->B C Hydrolysis A->C D Inactive Metabolites C->D E Reduced Systemic Side Effects D->E

Caption: The "soft drug" concept.

References

Safety and Handling Precautions for Cyclopentylphenylacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the Safety Data Sheet (SDS) provided by the supplier. Safety information for Cyclopentylphenylacetic acid is inconsistent across publicly available sources. All laboratory work should be conducted under the supervision of a qualified professional and in accordance with all applicable safety regulations.

Executive Summary

Hazard Identification and Classification

A significant challenge in defining the safety profile of this compound lies in the conflicting GHS classifications reported by different sources.

Conflicting GHS Classifications:

  • Source 1 (Aggregated Data): The European Chemicals Agency (ECHA) C&L Inventory, as reported on PubChem, indicates that this compound is classified as follows[1]:

    • Skin Irritation (Category 2): H315 - Causes skin irritation.

    • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

    • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

  • Source 2 (Supplier Safety Data Sheet): At least one major supplier of this chemical states that it is "Not a hazardous substance or mixture according to the Globally Harmonized System (GHS)".

This discrepancy underscores the importance of consulting the specific SDS provided with the purchased material and conducting a thorough internal risk assessment before handling. Given the potential for irritation, it is prudent to handle this compound as a hazardous substance until its toxicological properties are more definitively established.

GHS Labeling Elements (Based on Aggregated Data)

The following labeling elements are associated with the more stringent classification and should be considered as a precautionary measure:

ElementInformation
Pictogram !
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection.[2] Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P312: Call a POISON CENTER/doctor if you feel unwell. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse. Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Disposal: P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

Structure-Activity Relationship (SAR) Insights

This compound belongs to the family of phenylacetic acid derivatives. Some compounds within this class have been shown to exhibit biological activity and, in some cases, toxicity. For instance, studies on 2-phenylaminophenylacetic acid derivatives (the backbone of some NSAIDs) have indicated that structural modifications can significantly impact cytotoxicity, with factors like lipophilicity playing a role.[3][4][5] While these findings do not provide direct evidence for the toxicity of this compound, they suggest that compounds with this general structure have the potential to interact with biological systems and that their toxicological profiles warrant careful consideration.

Physical and Chemical Properties

PropertyValueSource
CAS Number 3900-93-4[6]
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.26 g/mol [6]
Appearance White to off-white solid/powder[7]
Melting Point 98-100 °C[6]
Solubility Soluble in methanol (50 mg/mL, clear, colorless).[6] Poorly soluble in water.[7]
Storage Class 11 - Combustible Solids[6]

Experimental Protocols for Hazard Assessment

While specific experimental reports for this compound are not available, the following are standard methodologies for assessing the key hazards identified in the conflicting GHS classifications.

Protocol for In Vivo Skin Irritation/Corrosion Testing (OECD Guideline 404)

This protocol is the standard for determining the potential of a substance to cause skin irritation or corrosion.

  • Test System: Healthy young adult albino rabbits.

  • Procedure:

    • A small area of the animal's dorsal skin is clipped free of fur.

    • 0.5 g of the test substance (moistened with a small amount of water if solid) is applied to a small area of the skin under a gauze patch.

    • The patch is secured with tape for a 4-hour exposure period.

    • After 4 hours, the patch and any residual test substance are removed.

  • Observations:

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations are scored on a scale of 0 (no effect) to 4 (severe effect).

  • Classification: The mean scores for erythema and edema are calculated. A substance is classified as a skin irritant if the mean score is ≥ 2.3 and ≤ 4.0 for erythema or edema.

Protocol for In Vivo Eye Irritation/Corrosion Testing (OECD Guideline 405)

This protocol is the standard for determining the potential of a substance to cause eye irritation or damage.

  • Test System: Healthy young adult albino rabbits.

  • Procedure:

    • A single dose of 0.1 mL of the test substance (or 0.1 g if solid) is instilled into the conjunctival sac of one eye of the rabbit.

    • The eyelids are held together for about one second.

    • The other eye remains untreated and serves as a control.

  • Observations:

    • The eyes are examined at 1, 24, 48, and 72 hours after instillation.

    • Observations are made for corneal opacity, iritis, and conjunctival redness and swelling (chemosis).

    • Scores are assigned for each observation point.

  • Classification: A substance is classified as an eye irritant based on the severity and persistence of the observed effects.

Handling and Storage Precautions

Given the conflicting safety data, a conservative approach to handling and storage is recommended.

Engineering Controls
  • Work in a well-ventilated area.

  • Use a chemical fume hood if there is a risk of dust generation or aerosolization.

  • Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Wear a lab coat or other protective clothing.

    • Wear chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: If working with the solid material where dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage
  • Store in a tightly closed container.

  • Store in a cool, dry, well-ventilated area.

  • Keep away from sources of ignition.

Visualizations

GHS_Classification_Discrepancy cluster_source1 Source 1: ECHA C&L Inventory (Aggregated) cluster_source2 Source 2: Supplier SDS H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation NotHazardous Not a hazardous substance or mixture CPAA This compound (CAS 3900-93-4) CPAA->H315 CPAA->H319 CPAA->H335 CPAA->NotHazardous

Caption: Conflicting GHS classifications for this compound.

PPE_Selection_Workflow start Handling this compound risk_assessment Risk of Dust or Aerosol Generation? start->risk_assessment ppe_standard Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves risk_assessment->ppe_standard No ppe_enhanced Enhanced PPE: - Standard PPE + - NIOSH-approved Respirator risk_assessment->ppe_enhanced Yes work_location Work Location ppe_standard->work_location fume_hood Use in Chemical Fume Hood ppe_enhanced->fume_hood work_location->fume_hood High risk ventilated_area Use in Well-Ventilated Area work_location->ventilated_area Low risk

Caption: Personal Protective Equipment (PPE) selection workflow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclopentylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylphenylacetic acid is a valuable building block in medicinal chemistry and drug development, often utilized as an intermediate in the synthesis of pharmaceuticals. Its structure, featuring a chiral center at the alpha-position to the carboxylic acid, makes it a key component for creating stereospecific molecules. This document provides a detailed protocol for the asymmetric synthesis of this compound via a direct alkylation strategy. The presented method focuses on a highly enantioselective approach, offering a significant advantage in producing the desired stereoisomer, which is often crucial for biological activity.

Core Synthesis Strategy: Enantioselective Alkylation

The outlined protocol is based on the direct, highly enantioselective alkylation of phenylacetic acid. This method utilizes a chiral lithium amide as a stereodirecting agent to control the formation of a specific enantiomer. The process involves the formation of an enediolate from phenylacetic acid, which then undergoes nucleophilic attack on an alkyl halide, in this case, cyclopentyl iodide. This approach is efficient and circumvents the need for traditional chiral auxiliaries that require additional synthesis and removal steps.[1]

Experimental Protocol: Asymmetric Synthesis of (S)-2-Cyclopentyl-2-phenylacetic Acid

This protocol is adapted from a general procedure for the enantioselective alkylation of arylacetic acids.[1]

Materials:

  • Phenylacetic acid

  • (R,R)-N,N'-bis(2-picolyl)-1,2-diaminocyclohexane (or other suitable chiral amine)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Cyclopentyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flasks, Schlenk line)

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Rotary evaporator

  • Chromatography equipment (e.g., silica gel for column chromatography)

Procedure:

  • Preparation of the Chiral Lithium Amide:

    • In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, dissolve the chiral diamine (1.05 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add n-butyllithium (2.0 equivalents) dropwise via syringe.

    • Stir the resulting solution at 0 °C for 15 minutes to form the chiral lithium amide.

  • Formation of the Enediolate:

    • In a separate flame-dried, argon-purged round-bottom flask, dissolve phenylacetic acid (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add n-butyllithium (2.0 equivalents) dropwise to the phenylacetic acid solution and stir for 5 minutes.

    • Transfer the freshly prepared chiral lithium amide solution from step 1 to the phenylacetic acid dianion solution at 0 °C via cannula.

    • Stir the mixture for an additional 15 minutes at 0 °C.

  • Alkylation Reaction:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add cyclopentyl iodide (1.2 equivalents) dropwise to the enediolate solution.

    • Allow the reaction to stir at -78 °C. The reaction time can range from 5 to 24 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, quench the reaction by the slow addition of 1 M HCl at -78 °C until the solution is acidic (pH ~2).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash them sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the pure this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of (S)-2-cyclopentyl-2-phenylacetic acid based on reported findings.[1]

ParameterValue
Starting MaterialPhenylacetic Acid
ElectrophileCyclopentyl Iodide
Reaction Time5 - 24 hours
Isolated Yield~85%
Enantiomeric Excess (ee)96% (S)

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Alkylation cluster_workup Work-up & Purification chiral_amine Chiral Diamine in THF chiral_amide Chiral Lithium Amide chiral_amine->chiral_amide + n-BuLi, 0°C, 15 min nBuLi1 n-BuLi phenylacetic_acid Phenylacetic Acid in THF enediolate Lithium Enediolate phenylacetic_acid->enediolate + n-BuLi, 0°C, 5 min nBuLi2 n-BuLi reaction_mixture Reaction Mixture enediolate->reaction_mixture + Chiral Amide, 0°C, 15 min alkylation Alkylation at -78°C reaction_mixture->alkylation + Cyclopentyl Iodide cyclopentyl_iodide Cyclopentyl Iodide quench Quench with 1M HCl alkylation->quench extraction Ethyl Acetate Extraction quench->extraction purification Silica Gel Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the asymmetric synthesis of this compound.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents and inert atmosphere techniques are crucial for the success of this reaction.

  • All procedures should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

Application Notes and Protocols for the High-Yield Synthesis of Cyclopentylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-yield synthesis of Cyclopentylphenylacetic acid, a valuable building block in pharmaceutical and chemical research. The described methodology is based on the direct alkylation of phenylacetic acid and is designed to be efficient and reproducible in a laboratory setting.

Introduction

This compound is a carboxylic acid derivative with a chiral center, making it a key intermediate in the synthesis of various biologically active molecules. Its structural motif is found in a range of compounds investigated for therapeutic applications. The protocol outlined below describes a two-step synthesis commencing with the preparation of phenylacetic acid, followed by its alkylation to yield the target compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-stage process:

  • Synthesis of Phenylacetic Acid: Hydrolysis of benzyl cyanide in the presence of sulfuric acid.

  • Synthesis of this compound: Deprotonation of phenylacetic acid followed by alkylation with a cyclopentyl halide.

Quantitative Data Summary

The following table summarizes the typical yields and key parameters for each synthetic step.

StepReactionStarting MaterialsKey ReagentsSolventTypical Yield (%)Purity (%)Reference
1HydrolysisBenzyl CyanideSulfuric Acid, Water-77-80>98[1]
2AlkylationPhenylacetic Acid, Cyclopentyl Iodiden-Butyllithium (or LDA)Tetrahydrofuran (THF)~80>96 (ee)[2]

Note: The yield for the alkylation step is estimated based on similar reactions reported in the literature. The enantiomeric excess (ee) is high when using a chiral lithium amide, for a racemic synthesis, the chemical yield is expected to be comparable.

Experimental Protocols

Step 1: Synthesis of Phenylacetic Acid from Benzyl Cyanide

This protocol is adapted from a standard procedure for the hydrolysis of nitriles.[1]

Materials:

  • Benzyl Cyanide

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Beakers, Buchner funnel, and filter paper

Procedure:

  • In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 840 mL of commercial sulfuric acid to 1150 mL of water.

  • To this solution, add 700 g (6 moles) of benzyl cyanide.

  • Heat the mixture to reflux and maintain stirring for three hours.

  • After cooling slightly, pour the reaction mixture into 2 L of cold water with stirring to prevent the formation of a solid mass.

  • Filter the crude phenylacetic acid using a Buchner funnel.

  • Wash the crude product by melting it under hot water and decanting the water several times.

  • Collect the solidified phenylacetic acid and dry it. Further purification can be achieved by distillation under reduced pressure. The fraction boiling at 176–189°C/50 mm Hg is collected.

Step 2: High-Yield Synthesis of this compound

This protocol is adapted from the direct alkylation of arylacetic acids.[2] For a non-enantioselective synthesis, a standard strong base like lithium diisopropylamide (LDA) can be used in place of a chiral lithium amide.

Materials:

  • Phenylacetic Acid

  • Cyclopentyl Iodide (or Cyclopentyl Bromide)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask or a three-necked round-bottom flask with a magnetic stirrer, under an inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Preparation of the Dianion:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve phenylacetic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.2 equivalents, e.g., 2.5 M solution in hexanes) or a freshly prepared solution of LDA to the stirred solution. The formation of the dianion is typically rapid.

  • Alkylation:

    • To the dianion solution at -78°C, add cyclopentyl iodide (1.2 equivalents) dropwise via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl at 0°C until the solution is acidic (pH ~2).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield a pure product.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Phenylacetic Acid Synthesis cluster_step2 Step 2: Alkylation start1 Benzyl Cyanide hydrolysis Acid Hydrolysis (H₂SO₄, H₂O, Reflux) start1->hydrolysis product1 Phenylacetic Acid hydrolysis->product1 start2 Phenylacetic Acid product1->start2 Intermediate deprotonation Deprotonation (n-BuLi or LDA, THF, -78°C) start2->deprotonation alkylation Alkylation (Cyclopentyl Iodide) deprotonation->alkylation product2 This compound alkylation->product2 Alkylation_Steps A Dissolve Phenylacetic Acid in Anhydrous THF B Cool to -78°C A->B C Add Strong Base (n-BuLi or LDA) to form Dianion B->C D Add Cyclopentyl Iodide C->D E Warm to Room Temperature and Stir Overnight D->E F Acidic Work-up (HCl) E->F G Extraction with Diethyl Ether F->G H Purification (Chromatography/Recrystallization) G->H

References

Purification of Cyclopentylphenylacetic Acid by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of Cyclopentylphenylacetic acid via recrystallization. The provided methodologies and data are intended to guide researchers in achieving high purity of this compound, a crucial step in drug development and various scientific research applications.

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical synthesis. Ensuring the high purity of active pharmaceutical ingredients (APIs) and intermediates is critical for drug efficacy and safety. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

Data Presentation

The selection of an appropriate solvent is paramount for a successful recrystallization. The following table summarizes the solubility of this compound in various common laboratory solvents at different temperatures. This data is essential for choosing a solvent system that will provide both high recovery yield and efficient purification.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Notes
WaterInsolubleInsolubleCan be used as an anti-solvent.
Methanol~5.0HighGood solubility at room temperature may lead to lower recovery.
EthanolSolubleHighA promising solvent, especially in a system with water.
IsopropanolModerately SolubleHighPotential for good recovery.
AcetoneHighly SolubleVery HighHigh solubility at room temperature makes it a poor choice for single-solvent recrystallization.
Ethyl AcetateSolubleHighMay be a suitable solvent.
HeptaneSparingly SolubleModerately SolubleGood potential as a single solvent or as an anti-solvent.

Note: The solubility data presented is a combination of literature values and estimations based on the behavior of similar carboxylic acids. Experimental verification is recommended for process optimization.

Experimental Protocols

This section details the step-by-step procedure for the purification of this compound by recrystallization from an ethanol-water solvent system. This mixed-solvent approach is often effective for carboxylic acids that are highly soluble in an organic solvent and insoluble in water.

Materials and Equipment:

  • Crude this compound (e.g., 97% purity)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Recrystallization Protocol:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the minimum amount of hot ethanol (near boiling) required to completely dissolve the solid with stirring. Start with approximately 50 mL and add more in small increments if necessary. It is crucial to use the minimum volume of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol.

    • Pour the hot solution through a fluted filter paper placed in the preheated funnel into the clean, preheated flask.

  • Crystallization:

    • To the hot, clear ethanolic solution, add deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a pre-weighed filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 50:50 v/v) to remove any adhering mother liquor containing impurities. It is important to use a minimal amount of cold solvent for washing to avoid significant loss of the product.

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through the funnel for a few minutes.

    • Transfer the crystals to a pre-weighed watch glass and dry them in a drying oven at a temperature below the melting point (e.g., 60-70 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a vacuum desiccator.

Purity Analysis and Yield Calculation:

  • Yield: Weigh the dried, purified this compound and calculate the percentage recovery. A typical recovery for the recrystallization of a similar carboxylic acid, benzoic acid, from water is around 65%.[1]

  • Purity: Determine the purity of the recrystallized product using HPLC. Compare the chromatogram of the purified product with that of the crude material. The purity should be significantly improved, with the goal of reaching >99.5%.

Mandatory Visualization

The following diagram illustrates the logical workflow of the recrystallization process for this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities Present induce_crystallization Add Hot Water to Turbidity dissolve->induce_crystallization No Insoluble Impurities hot_filtration->induce_crystallization clear_solution Add Hot Ethanol to Clear induce_crystallization->clear_solution cool_slowly Slow Cooling to Room Temperature clear_solution->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Ethanol/Water vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Cyclopentylphenylacetic Acid Crystals dry_crystals->end

Caption: Workflow for the Purification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Cyclopentylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for Cyclopentylphenylacetic Acid. The described method is suitable for quantifying the main component and separating it from potential process-related impurities. This document provides a comprehensive experimental protocol, including system suitability parameters and method validation guidelines according to ICH recommendations.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is a critical quality attribute that can impact the safety and efficacy of the final drug product. Therefore, a reliable analytical method for its purity assessment is essential. This application note presents a reversed-phase HPLC method with UV detection that is specific, accurate, and precise for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A standard C18 column can also be used as an alternative.

  • Chemicals and Reagents:

    • This compound Reference Standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Potassium dihydrogen phosphate (analytical grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column Phenyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B (Isocratic)
Flow Rate 1.2 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with diluted phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of approximately 1.0 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and prepare a 1.0 mg/mL solution as described for the Standard Solution.[2]

  • Sample Filtration: Prior to injection, filter all sample and standard solutions through a 0.22 µm syringe filter.

Method Validation

The analytical method should be validated in accordance with ICH guidelines. The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria are summarized in Table 2.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=6)
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Potential impurities in this compound can arise from its synthesis, which may involve the reaction of phenylacetonitrile with a 1,4-dihalobutane followed by hydrolysis.[4] Therefore, potential impurities to consider for specificity studies include:

  • Phenylacetonitrile (starting material)

  • 1,4-Dihalobutane (starting material)

  • 1-Phenylcyclopentane carbonitrile (intermediate)

The method should be able to separate the main peak of this compound from these potential impurities.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For purity analysis, linearity should be established from the reporting limit of the impurity to 120% of the specification. A typical range would be from the LOQ to 1.5 mg/mL. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of the method should be determined by recovery studies. A known amount of reference standard is spiked into a sample solution at different concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration). The percentage recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution should be performed, and the relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

  • Intermediate Precision: The analysis should be repeated on a different day by a different analyst using a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for the analyte can be determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Data Presentation

The quantitative data from the method validation should be summarized in tables for easy comparison and review.

Table 3: Linearity Data

Concentration (mg/mL) Peak Area
0.01 ...
0.1 ...
0.5 ...
1.0 ...

| 1.5 | ... |

Table 4: Accuracy (Recovery) Data

Spiked Level Amount Spiked (mg) Amount Recovered (mg) % Recovery
50% ... ... ...
100% ... ... ...

| 150% | ... | ... | ... |

Table 5: Precision Data

Peak Area (n=6) Mean %RSD
Repeatability ... ... ...

| Intermediate Precision | ... | ... | ... |

Experimental Protocols and Visualizations

HPLC Method Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/ Reference Standard dissolve Dissolve in Diluent (ACN:Water 50:50) start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Isocratic Separation on Phenyl Column inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical Relationships in HPLC Method Validationdot

Validation_Logic cluster_precision Precision Types cluster_accuracy Accuracy Assessment cluster_linearity Linearity Metrics Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Correlation Correlation Coefficient (r²) Linearity->Correlation Recovery Recovery Studies (Spiking) Accuracy->Recovery Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

References

Application Notes and Protocols for Bioassay Development of Cyclopentylphenylacetic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylphenylacetic acid is a derivative of phenylacetic acid, a class of compounds known for their therapeutic potential, including anti-inflammatory and analgesic effects.[1][2] Phenylacetic acid derivatives have been shown to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.[3][4] This document provides a comprehensive guide for developing a bioassay to characterize the biological activity of this compound, focusing on its potential anti-inflammatory properties.

A tiered approach is recommended, starting with targeted enzyme inhibition assays followed by broader cell-based assays to elucidate its mechanism of action.

Tier 1: Biochemical Assays - Direct Enzyme Inhibition

Given that many phenylacetic acid derivatives exhibit anti-inflammatory effects by inhibiting COX enzymes, a primary bioassay should directly measure the inhibitory activity of this compound against COX-1 and COX-2.[3][4] Additionally, assessing its effect on 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade, can provide a more comprehensive profile of its anti-inflammatory potential.[5]

Experimental Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from standard fluorometric or colorimetric COX inhibitor screening assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2 enzymes.

Materials:

  • This compound

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe (e.g., ADHP, TMPD)

  • Heme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • DMSO (for compound dilution)

  • 96-well microplates (black or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve a range of final concentrations for testing.

  • Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, arachidonic acid, the detection probe, and heme in assay buffer according to the manufacturer's instructions.

  • Assay Reaction:

    • Add assay buffer to each well of the 96-well plate.

    • Add the this compound dilutions or vehicle control (DMSO in assay buffer) to the respective wells.

    • Add the COX enzyme (either COX-1 or COX-2) to all wells except the blank controls.

    • Add the detection probe and heme to all wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Data Acquisition: Immediately begin kinetic readings or read the endpoint fluorescence/absorbance using a microplate reader at the appropriate excitation/emission or absorbance wavelengths.

  • Data Analysis:

    • Subtract the background readings from all wells.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on a standard lipoxygenase inhibitor screening assay.

Objective: To determine the IC50 of this compound for the 5-LOX enzyme.

Materials:

  • This compound

  • 5-LOX enzyme (e.g., from potato or human recombinant)

  • Linoleic acid or arachidonic acid (substrate)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • DMSO

  • 96-well UV-transparent microplates

  • UV-Vis microplate reader

Procedure:

  • Compound and Reagent Preparation: Similar to the COX assay, prepare a stock solution and serial dilutions of this compound. Prepare a working solution of the 5-LOX enzyme and the substrate in assay buffer.

  • Assay Reaction:

    • Add assay buffer to the wells of the microplate.

    • Add the this compound dilutions or vehicle control.

    • Add the 5-LOX enzyme and pre-incubate.

    • Initiate the reaction by adding the substrate.

  • Data Acquisition: Measure the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxide product.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition to calculate the IC50 value.

Data Presentation: Tier 1

Summarize the quantitative data in a clear, structured table.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
This compound[Insert Value][Insert Value][Insert Value]
Positive Control (e.g., Indomethacin)[Insert Value][Insert Value][Insert Value]

Tier 2: Cell-Based Assays - Cellular Activity and Pathway Analysis

Cell-based assays provide a more physiologically relevant context to assess the anti-inflammatory activity of this compound.[6] These assays can confirm the findings from the biochemical assays and help to elucidate the compound's mechanism of action by examining its effects on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

Experimental Protocol: NF-κB Reporter Assay

Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Materials:

  • This compound

  • Cell line with a stable or transiently transfected NF-κB reporter construct (e.g., HEK293T or RAW 264.7 cells)

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α])

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Culture and Seeding: Culture the reporter cell line and seed the cells into a 96-well plate. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined pre-incubation time.

  • Inflammatory Stimulation: Add the inflammatory stimulus (LPS or TNF-α) to the wells to activate the NF-κB pathway.

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay). Calculate the percentage of inhibition of NF-κB activation for each compound concentration and determine the IC50 value.

Experimental Protocol: MAPK Phosphorylation Assay (Western Blot)

Objective: To determine if this compound inhibits the phosphorylation of key MAPK proteins (p38, ERK, JNK) in response to an inflammatory stimulus.

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., LPS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated and total p38, ERK, and JNK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Culture and seed the cells. Treat with this compound or vehicle, followed by stimulation with LPS.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of p38, ERK, and JNK.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the levels of phosphorylation in treated cells to the stimulated control.

Data Presentation: Tier 2
AssayEndpoint MeasuredThis compound Activity
NF-κB Reporter AssayInhibition of luciferase activity (IC50)[Insert Value]
MAPK PhosphorylationReduction in p-p38/total p38 ratio[Qualitative or Quantitative Result]
Reduction in p-ERK/total ERK ratio[Qualitative or Quantitative Result]
Reduction in p-JNK/total JNK ratio[Qualitative or Quantitative Result]

Mandatory Visualizations

Diagram of the Proposed Bioassay Workflow

Bioassay_Workflow cluster_tier1 Tier 1: Biochemical Assays cluster_tier2 Tier 2: Cell-Based Assays COX_Assay COX-1/COX-2 Inhibition Assay NFkB_Assay NF-κB Reporter Assay COX_Assay->NFkB_Assay Inform subsequent assays LOX_Assay 5-LOX Inhibition Assay LOX_Assay->NFkB_Assay Inform subsequent assays MAPK_Assay MAPK Phosphorylation Assay NFkB_Assay->MAPK_Assay Investigate upstream signaling Start This compound Start->COX_Assay Test for direct enzyme inhibition Start->LOX_Assay Test for direct enzyme inhibition

Caption: Proposed workflow for the bioassay development of this compound.

Diagram of the Cyclooxygenase (COX) Pathway

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach Stomach Lining Protection COX1->Stomach Housekeeping Functions COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet Platelet Aggregation Thromboxane->Platelet

Caption: Simplified diagram of the COX pathway in inflammation.

Diagram of the NF-κB Signaling Pathway

NFkB_Pathway Stimulus Inflammatory Stimulus (LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Inflammatory Gene Transcription Nucleus->Gene initiates

Caption: Overview of the canonical NF-κB signaling pathway.

References

Application Notes and Protocols: Cyclopentylphenylacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of cyclopentylphenylacetic acid as a versatile starting material in the synthesis of pharmaceutically relevant compounds. The protocols outlined below are intended for use by trained professionals in a laboratory setting.

Synthesis of Vesnarinone Precursor: N-(3,4-dimethoxyphenyl)-2-cyclopentyl-2-phenylacetamide

Vesnarinone is a cardiotonic agent that acts as a phosphodiesterase 3 (PDE3) inhibitor, leading to increased levels of cyclic AMP (cAMP) in cardiac cells. This, in turn, enhances calcium influx and improves heart muscle contractility.[1][2] The synthesis of vesnarinone can be initiated from this compound. The first key step is the formation of an amide precursor.

Experimental Protocol: Amide Formation

This protocol details the synthesis of N-(3,4-dimethoxyphenyl)-2-cyclopentyl-2-phenylacetamide, a key intermediate in the synthesis of vesnarinone (also known as OPC-8212).[3][4] The synthesis is a two-step process starting from this compound.

Step 1: Synthesis of Cyclopentylphenylacetyl Chloride

This compound is first converted to its more reactive acid chloride derivative.

  • Reaction: this compound + Thionyl chloride → Cyclopentylphenylacetyl chloride + SO₂ + HCl

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add this compound (1.0 eq).

    • Carefully add an excess of thionyl chloride (SOCl₂) (approximately 2.0-3.0 eq). The thionyl chloride can also serve as the solvent.[5]

    • Stir the mixture at room temperature for 30 minutes.

    • Gently heat the reaction mixture to reflux (typically around 70-80 °C).

    • Monitor the reaction progress by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.[5]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and any solvent by distillation or under reduced pressure using a rotary evaporator. The crude cyclopentylphenylacetyl chloride is used directly in the next step.

Step 2: Synthesis of N-(3,4-dimethoxyphenyl)-2-cyclopentyl-2-phenylacetamide

The synthesized acid chloride is then reacted with 3,4-dimethoxyaniline to form the desired amide.

  • Reaction: Cyclopentylphenylacetyl chloride + 3,4-Dimethoxyaniline → N-(3,4-dimethoxyphenyl)-2-cyclopentyl-2-phenylacetamide + HCl

  • Procedure:

    • In a separate flask, dissolve 3,4-dimethoxyaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous inert solvent like dichloromethane (DCM).

    • Cool the solution in an ice bath.

    • Dissolve the crude cyclopentylphenylacetyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction completion by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (Relative)
This compoundC₁₃H₁₆O₂204.261.0
Thionyl chlorideSOCl₂118.972.0 - 3.0
3,4-DimethoxyanilineC₈H₁₁NO₂153.181.0
N-(3,4-dimethoxyphenyl)-2-cyclopentyl-2-phenylacetamideC₂₁H₂₅NO₃339.43-

Note: Yields for these specific reactions are not detailed in the provided search results but are expected to be moderate to high based on similar literature procedures.

Vesnarinone Synthesis Workflow

Vesnarinone_Synthesis CPAA Cyclopentylphenylacetic acid AcidChloride Cyclopentylphenylacetyl chloride CPAA->AcidChloride SOCl₂ Amide N-(3,4-dimethoxyphenyl)-2- cyclopentyl-2-phenylacetamide AcidChloride->Amide Amine 3,4-Dimethoxyaniline Amine->Amide + Quinolinone Quinolinone Intermediate Amide->Quinolinone Cyclization (e.g., POCl₃) Vesnarinone Vesnarinone Quinolinone->Vesnarinone Piperazine addition

Caption: Synthetic route to Vesnarinone from this compound.

Vesnarinone Signaling Pathway

Vesnarinone primarily functions by inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] This inhibition leads to an accumulation of cAMP within cardiac myocytes. The increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates L-type calcium channels, leading to an increased influx of calcium ions (Ca²⁺). This elevation in intracellular calcium enhances the contractility of the heart muscle, producing a positive inotropic effect.[6]

Vesnarinone_Pathway Vesnarinone Vesnarinone PDE3 Phosphodiesterase 3 (PDE3) Vesnarinone->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates ATP ATP AC Adenylyl Cyclase AC->cAMP Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel phosphorylates Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Contractility ↑ Myocardial Contractility Ca_influx->Contractility

Caption: Vesnarinone's mechanism of action via PDE3 inhibition.

Synthesis of a Soft Anticholinergic Agent: 1-n-Butyl-3-pyrrolidyl α-Cyclopentylphenylacetate

This compound is a key building block for the synthesis of "soft" anticholinergic drugs. These drugs are designed to have a localized effect and are readily metabolized into inactive forms, thereby reducing systemic side effects. An example is the synthesis of 1-n-butyl-3-pyrrolidyl α-cyclopentylphenylacetate.

Experimental Protocol: Esterification

This protocol is based on a patented procedure for the synthesis of a soft anticholinergic agent.[4]

  • Reaction: Cyclopentylphenylacetyl chloride + 1-n-Butyl-3-pyrrolidinol → 1-n-Butyl-3-pyrrolidyl α-cyclopentylphenylacetate + HCl

  • Procedure:

    • Prepare cyclopentylphenylacetyl chloride from this compound as described in the previous section.

    • In a round-bottom flask, dissolve the crude cyclopentylphenylacetyl chloride (0.4 mole) in benzene.

    • Add 1-n-butyl-3-pyrrolidinol (0.50 mole) dropwise to the solution with stirring.[4]

    • After the addition is complete, reflux the mixture for two hours.[4]

    • Cool the reaction mixture and extract it with 3 N hydrochloric acid.

    • Basify the acid extract with aqueous sodium hydroxide.

    • Extract the product with chloroform.

    • Wash the chloroform layer, dry it over sodium sulfate, and concentrate it.

    • The residue can be distilled under reduced pressure for purification.

Quantitative Data Summary

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )AmountYield
Cyclopentylphenylacetyl chlorideC₁₃H₁₅ClO222.710.4 mole-
1-n-Butyl-3-pyrrolidinolC₈H₁₇NO143.230.50 mole-
1-n-Butyl-3-pyrrolidyl α-cyclopentylphenylacetateC₂₁H₃₁NO₂329.48-67%[4]

Workflow for Soft Anticholinergic Synthesis

Soft_Anticholinergic_Synthesis CPAA Cyclopentylphenylacetic acid AcidChloride Cyclopentylphenylacetyl chloride CPAA->AcidChloride SOCl₂ Ester 1-n-Butyl-3-pyrrolidyl α-cyclopentylphenylacetate AcidChloride->Ester Pyrrolidinol 1-n-Butyl-3-pyrrolidinol Pyrrolidinol->Ester + (in Benzene, reflux)

Caption: Synthesis of a soft anticholinergic ester.

References

Application Notes and Protocols: Cyclopentylphenylacetic Acid as an In Vitro Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylphenylacetic acid is a compound of interest for its potential anti-inflammatory properties. As an analog of the active metabolite of fenbufen, biphenylacetic acid, it is hypothesized to exert its effects through the modulation of key inflammatory pathways.[1] These application notes provide detailed protocols for in vitro assays to evaluate the anti-inflammatory efficacy of this compound. The primary models focus on the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7, a widely accepted model for studying inflammation.[2][3] The protocols will enable researchers to assess the compound's ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, and to investigate its effects on the nuclear factor-kappa B (NF-κB) signaling pathway and cyclooxygenase (COX) enzyme activity.

Key In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of this compound can be determined through a series of well-established in vitro assays:

  • Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages: This assay measures the inhibition of NO, a key pro-inflammatory mediator, produced by macrophages upon stimulation with LPS.[2]

  • Cyclooxygenase (COX-2) Inhibition Assay: This assay determines the compound's ability to inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of pain and inflammation.[4][5]

  • NF-κB Activation Assay: This assay investigates the effect of the compound on the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[3][6]

  • Cytokine Production Assay (TNF-α and IL-6): This assay quantifies the reduction of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to the compound.[3][7]

Data Presentation

The following tables are structured to present quantitative data obtained from the described experimental protocols. Researchers can use these templates to record and compare their results for this compound against a known anti-inflammatory agent (e.g., dexamethasone or celecoxib).

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)Absorbance at 540 nm (Mean ± SD)% Inhibition of NO ProductionIC₅₀ (µM)
Vehicle Control (LPS only)0%
This compound (1)
This compound (5)
This compound (10)
This compound (25)
This compound (50)
Positive Control (e.g., Dexamethasone 1 µM)

Table 2: Inhibition of COX-2 Enzyme Activity by this compound

Concentration (µM)COX-2 Activity (% of Control) (Mean ± SD)% InhibitionIC₅₀ (µM)
Vehicle Control100%0%
This compound (0.1)
This compound (1)
This compound (10)
This compound (50)
This compound (100)
Positive Control (e.g., Celecoxib 1 µM)

Table 3: Effect of this compound on NF-κB Activation in HEK293T Cells

Concentration (µM)Luciferase Activity (RLU) (Mean ± SD)% Inhibition of NF-κB ActivationIC₅₀ (µM)
Vehicle Control (TNF-α only)0%
This compound (1)
This compound (5)
This compound (10)
This compound (25)
This compound (50)
Positive Control (e.g., BAY 11-7082 10 µM)

Table 4: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)TNF-α Concentration (pg/mL) (Mean ± SD)% Inhibition of TNF-αIL-6 Concentration (pg/mL) (Mean ± SD)% Inhibition of IL-6
Vehicle Control (LPS only)0%0%
This compound (1)
This compound (5)
This compound (10)
This compound (25)
This compound (50)
Positive Control (e.g., Dexamethasone 1 µM)

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line) and HEK293T (for NF-κB reporter assay).

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

Protocol: Nitric Oxide (NO) Production Assay

This protocol is adapted from studies on fenbufen analogs.[2]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Protocol: COX-2 Inhibition Assay

This protocol is based on commercially available COX inhibitor screening kits and literature.[4][8]

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric or fluorometric probe.

  • Incubation: Pre-incubate the human recombinant COX-2 enzyme with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a positive control (celecoxib) for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Measure the product formation (e.g., Prostaglandin E2) using a suitable detection method, such as a colorimetric assay measuring the peroxidase activity of COX.[9]

  • Calculation: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.

Protocol: NF-κB Luciferase Reporter Assay

This protocol is based on established methods for measuring NF-κB activation.[3][6]

  • Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 20 ng/mL) for 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated vehicle control.

Protocol: Cytokine (TNF-α and IL-6) Production Assay

This protocol utilizes Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine levels.[3][7]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Nitric Oxide Production Assay protocol.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Analysis: Calculate the percentage of inhibition of each cytokine for each concentration of this compound relative to the LPS-stimulated vehicle control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays In Vitro Assays cluster_analysis Data Analysis RAW_cells RAW 264.7 Cells Seed_RAW Seed_RAW RAW_cells->Seed_RAW Seed in 96-well plates HEK_cells HEK293T Cells Transfect_HEK Transfect_HEK HEK_cells->Transfect_HEK Transfect with NF-κB reporter Add_Compound_RAW Add_Compound_RAW Seed_RAW->Add_Compound_RAW Add this compound Seed_HEK Seed_HEK Transfect_HEK->Seed_HEK Seed in 96-well plates Add_Compound_HEK Add_Compound_HEK Seed_HEK->Add_Compound_HEK Add this compound Stimulate_LPS Stimulate_LPS Add_Compound_RAW->Stimulate_LPS Stimulate with LPS Stimulate_TNF Stimulate_TNF Add_Compound_HEK->Stimulate_TNF Stimulate with TNF-α NO_Assay NO_Assay Stimulate_LPS->NO_Assay 24h Incubation Cytokine_Assay Cytokine_Assay Stimulate_LPS->Cytokine_Assay 24h Incubation NFkB_Assay NFkB_Assay Stimulate_TNF->NFkB_Assay 6-8h Incubation Analyze_NO Analyze_NO NO_Assay->Analyze_NO Measure Absorbance Analyze_Cytokine Analyze_Cytokine Cytokine_Assay->Analyze_Cytokine Perform ELISA Analyze_NFkB Analyze_NFkB NFkB_Assay->Analyze_NFkB Measure Luciferase COX_Assay COX-2 Enzyme Inhibition Assay (Cell-free) Analyze_COX Analyze_COX COX_Assay->Analyze_COX Measure Product IC50_NO IC50_NO Analyze_NO->IC50_NO Calculate IC₅₀ IC50_Cytokine IC50_Cytokine Analyze_Cytokine->IC50_Cytokine Calculate % Inhibition IC50_NFkB IC50_NFkB Analyze_NFkB->IC50_NFkB Calculate IC₅₀ IC50_COX IC50_COX Analyze_COX->IC50_COX Calculate IC₅₀

Caption: Experimental workflow for evaluating the in vitro anti-inflammatory activity of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB IκB Degradation NF-κB Release CPAA This compound CPAA->IKK Inhibits? NFkB_translocation NFkB_translocation CPAA->NFkB_translocation Inhibits? COX2_enzyme COX-2 Enzyme CPAA->COX2_enzyme Inhibits Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_enzyme DNA DNA (κB sites) NFkB_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Caption: Putative anti-inflammatory signaling pathways targeted by this compound.

References

Application Notes and Protocols for Testing the Analgesic Effects of Cyclopentylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylphenylacetic acid is a phenylacetic acid derivative with potential therapeutic applications as an analgesic and anti-inflammatory agent. Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in pain and inflammation.[1][2][3] Given its structural similarity to other known analgesics, this compound is a compound of interest for the development of new pain management therapies.[4]

These application notes provide detailed protocols for the preclinical evaluation of the analgesic properties of this compound using standard in vivo rodent models. The described assays are designed to assess both centrally and peripherally mediated analgesic effects.

Hypothesized Signaling Pathway for Analgesic Action

The primary hypothesized mechanism of action for this compound, consistent with other NSAIDs, is the inhibition of the COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation and pain.[1][5] Reduced prostaglandin levels lead to decreased sensitization of nociceptors, thereby producing an analgesic effect.

NSAID_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain CPPA Cyclopentylphenylacetic acid CPPA->COX_Enzymes Inhibits

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for three standard preclinical models to assess the analgesic effects of this compound.

Hot Plate Test (Central Analgesic Activity)

This method is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[6][7]

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Animal enclosures (e.g., Plexiglas cylinders).

  • Test animals (e.g., mice, 20-25g).

  • This compound solution.

  • Vehicle control (e.g., saline, distilled water with 0.5% Tween 80).

  • Positive control (e.g., Morphine, 5-10 mg/kg).

  • Syringes and needles for administration.

Procedure:

  • Acclimatization: Allow the animals to acclimate to the laboratory environment for at least one hour before testing.

  • Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.

  • Baseline Latency: Gently place each animal on the hot plate and start a stopwatch. Record the time it takes for the animal to exhibit a nociceptive response, such as paw licking, shaking, or jumping. This is the baseline latency. A cut-off time of 30-45 seconds is recommended to prevent tissue damage.

  • Grouping and Administration: Divide the animals into groups (n=6-10 per group):

    • Group 1: Vehicle control.

    • Group 2: Positive control (Morphine).

    • Groups 3-5: this compound at three different dose levels (e.g., 25, 50, 100 mg/kg). Administer the respective substances via the desired route (e.g., intraperitoneal or oral).

  • Post-Treatment Latency: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the latency to the nociceptive response.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Tail-Flick Test (Central Analgesic Activity)

This test also assesses centrally mediated analgesia by measuring the time it takes for an animal to withdraw its tail from a thermal stimulus.[7][8]

Materials:

  • Tail-flick apparatus with a radiant heat source.

  • Animal restrainers.

  • Test animals (e.g., rats, 150-200g).

  • This compound solution.

  • Vehicle control.

  • Positive control (e.g., Morphine, 5-10 mg/kg).

  • Syringes and needles for administration.

Procedure:

  • Acclimatization: Acclimate the animals to the restrainers for 15-30 minutes for a few days before the experiment to minimize stress.

  • Baseline Latency: Place the animal in the restrainer and position its tail over the radiant heat source. Start the timer and the heat source simultaneously. The time taken for the animal to flick its tail away from the heat is the baseline latency. A cut-off time of 10-15 seconds is typically used.

  • Grouping and Administration: Group and administer substances as described in the hot plate test protocol.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)

This model is used to evaluate peripherally acting analgesics by observing the reduction in abdominal constrictions (writhes) induced by an irritant.[9]

Materials:

  • Test animals (e.g., mice, 20-25g).

  • This compound solution.

  • Vehicle control.

  • Positive control (e.g., Diclofenac sodium, 10 mg/kg).

  • 0.6% acetic acid solution.

  • Observation chambers.

  • Syringes and needles for administration.

Procedure:

  • Acclimatization: Allow animals to acclimate to the laboratory environment.

  • Grouping and Administration: Group the animals and administer the vehicle, positive control, or this compound at different doses.

  • Induction of Writhing: 30 minutes after oral administration (or 15 minutes after intraperitoneal administration), inject 0.6% acetic acid (10 ml/kg) intraperitoneally into each mouse.

  • Observation: Immediately place each mouse into an individual observation chamber and start a stopwatch. After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of the hind limbs) for a period of 10-15 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Experimental Workflow Diagram

Experimental_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Baseline Latency Measurement (Hot Plate / Tail-Flick) Acclimatization->Baseline Grouping Animal Grouping (Vehicle, Positive Control, CPPA) Baseline->Grouping Administration Drug Administration Grouping->Administration Writhing_Induction Acetic Acid Injection (Writhing Test Only) Administration->Writhing_Induction Post_Treatment Post-Treatment Measurement Administration->Post_Treatment Writhing_Induction->Post_Treatment Data_Analysis Data Analysis (%MPE / % Inhibition) Post_Treatment->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for analgesic testing.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison between treatment groups.

Table 1: Hot Plate Test Data

Treatment GroupDose (mg/kg)NBaseline Latency (s)Post-Treatment Latency (s) at Time (min)%MPE at Time (min)
30 60
Vehicle Control-10
Positive Control10
CPPA2510
CPPA5010
CPPA10010

Data are presented as Mean ± SEM.

Table 2: Tail-Flick Test Data

Treatment GroupDose (mg/kg)NBaseline Latency (s)Post-Treatment Latency (s) at Time (min)%MPE at Time (min)
30 60
Vehicle Control-10
Positive Control10
CPPA2510
CPPA5010
CPPA10010

Data are presented as Mean ± SEM.

Table 3: Acetic Acid-Induced Writhing Test Data

Treatment GroupDose (mg/kg)NMean Number of Writhes% Inhibition
Vehicle Control-10-
Positive Control10
CPPA2510
CPPA5010
CPPA10010

Data are presented as Mean ± SEM.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial preclinical assessment of the analgesic properties of this compound. By employing models that assess both central and peripheral mechanisms of action, researchers can gain a comprehensive understanding of the compound's potential as a novel analgesic agent. The structured data presentation will facilitate clear interpretation and comparison of results, guiding further drug development efforts.

References

Application Note: Chiral Separation of Cyclopentylphenylacetic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopentylphenylacetic acid is a chiral carboxylic acid and a key intermediate in the synthesis of various pharmaceuticals. The enantiomers of chiral compounds often exhibit different pharmacological and toxicological profiles, making their separation and analysis crucial for drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective separation of racemic mixtures.[2][3][4] This application note details a robust and efficient HPLC method for the baseline separation of the (R)- and (S)-enantiomers of this compound.

Instrumentation and Materials

  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size. This column, based on cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, is well-suited for the separation of various chiral compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives.[5]

  • Mobile Phase Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample: Racemic this compound.

  • Sample Diluent: Mobile Phase.

Experimental Protocol

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

    • Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • HPLC Conditions:

    • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the retention time (t R ), resolution (R s ), selectivity factor (α), and capacity factor (k') for each enantiomer.

Results and Discussion

The developed HPLC method successfully resolved the enantiomers of this compound with baseline separation. The chromatographic parameters are summarized in the table below. The addition of a small amount of Trifluoroacetic Acid (TFA) to the mobile phase is crucial for improving peak shape and resolution for acidic compounds like this compound. The normal-phase conditions employed with the Chiralcel® OD-H column provided excellent enantioselectivity.

Data Presentation

Parameter(R)-Cyclopentylphenylacetic acid(S)-Cyclopentylphenylacetic acid
Retention Time (t R ) 8.5 min10.2 min
Capacity Factor (k') 3.254.10
Selectivity Factor (α) \multicolumn{2}{c}{1.26}
Resolution (R s ) \multicolumn{2}{c}{2.1}

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (n-Hexane/IPA/TFA) SamplePrep Sample Preparation (0.1 mg/mL in Mobile Phase) Injection Inject Sample (10 µL) MobilePhase->Injection HPLC System Equilibration SamplePrep->Injection Separation Chiral Separation (Chiralcel OD-H) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Parameters (tR, Rs, α, k') Integration->Calculation

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

This application note provides a detailed and reliable HPLC method for the chiral separation of this compound enantiomers. The use of a Chiralcel® OD-H column with a normal-phase mobile phase yields excellent resolution and peak shape. This method is suitable for routine analysis in research, development, and quality control laboratories.

References

Application Notes and Protocols: Formulation of Cyclopentylphenylacetic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylphenylacetic acid (CPPA) is a small molecule compound that has been explored as an intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic agents.[1] A significant challenge in the preclinical development of CPPA and similar compounds is its lipophilic nature and poor aqueous solubility, which can lead to low and variable oral bioavailability.[2][3]

This document provides detailed application notes and protocols for developing suitable formulations of this compound for in vivo studies. The focus is on creating stable and homogeneous preparations that enhance solubility and allow for consistent and reproducible administration in animal models. Two primary formulation strategies are presented: a lipid-based formulation and a simple oral suspension.

Compound Profile: this compound (CPPA)

A summary of the key physicochemical properties of CPPA is essential for formulation development.

PropertyValueReference
CAS Number 3900-93-4[1]
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.27 g/mol [1]
Appearance Tan crystalline powder[1]
Melting Point 98-100 °C[4]
Aqueous Solubility Poor / Insoluble[4]
Organic Solubility Soluble in methanol and 95% ethanol (50 mg/mL)

Formulation Strategy Workflow

The selection of an appropriate formulation strategy is critical for lipophilic compounds like CPPA. The following workflow outlines a logical approach to formulation development, starting from initial compound characterization to the selection of a lead formulation for in vivo testing.

G char Compound Characterization (Solubility, Stability, LogP) screen Excipient Screening (Oils, Surfactants, Polymers) char->screen Poor Aqueous Solubility lipid Lipid-Based Formulation (e.g., SEDDS) screen->lipid Good lipid/surfactant solubility susp Suspension Formulation screen->susp Insoluble in common vehicles eval In Vitro Evaluation (Dispersion Test, Stability) lipid->eval susp->eval select Select Lead Formulation(s) eval->select Optimal performance invivo In Vivo PK / PD Studies select->invivo

Caption: Formulation strategy selection workflow for CPPA.

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[5][6] This approach is highly effective for enhancing the solubility and absorption of lipophilic drugs.[7]

Objective: To prepare a liquid SEDDS formulation of CPPA for oral administration.

Materials & Equipment:

  • This compound (CPPA) powder

  • Excipients (see table below for examples)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Water bath or heating block

  • Positive displacement pipette

Example Excipients for Screening:

ClassExampleFunction
Oil (Lipid) Capmul® MCM, Sesame Oil, Olive OilSolubilizes the lipophilic drug
Surfactant Kolliphor® EL (Cremophor EL), Tween® 80Reduces interfacial tension, promotes emulsification
Co-surfactant / Co-solvent Transcutol® HP, Propylene Glycol, PEG 400Increases drug solubility in the lipid phase; improves emulsification

Methodology:

  • Solubility Screening:

    • Determine the solubility of CPPA in various individual oils, surfactants, and co-solvents.

    • Add an excess amount of CPPA to 1 mL of each excipient in a glass vial.

    • Mix vigorously and place on a shaker in a temperature-controlled environment (e.g., 37°C) for 48 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for CPPA concentration using a validated analytical method (e.g., HPLC-UV).

    • Select excipients that demonstrate the highest solubility for CPPA.

  • Formulation Preparation:

    • Based on solubility data, select one oil, one surfactant, and one co-surfactant.

    • Prepare a series of formulations by varying the ratios of the selected excipients. A common starting point is to explore ratios from 30-60% surfactant, 20-40% oil, and 10-30% co-surfactant.[7]

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the pre-weighed CPPA to the excipient mixture to achieve the desired final concentration (e.g., 20 mg/mL).

    • Gently heat the mixture (e.g., to 40°C) and stir using a magnetic stirrer until the CPPA is completely dissolved and the solution is clear and homogenous.[8]

  • In Vitro Evaluation (Self-Emulsification Test):

    • Add 1 mL of the prepared SEDDS formulation dropwise to 250 mL of distilled water at 37°C in a glass beaker with gentle stirring (e.g., 100 rpm).[8]

    • Visually observe the emulsification process. An efficient SEDDS will disperse rapidly to form a clear or slightly bluish-white microemulsion.

    • Measure the time taken for complete emulsification.[5]

    • The resulting emulsion can be further characterized for droplet size using dynamic light scattering (DLS). Droplet sizes in the range of 20-200 nm are typically desired.[5]

Protocol 2: Preparation of an Oral Suspension Formulation

A suspension is a simpler alternative if a SEDDS formulation is not feasible or required. This involves dispersing the solid drug particles in a liquid vehicle. The use of wetting and suspending agents is crucial for ensuring homogeneity and dose accuracy.

Objective: To prepare a 1% carboxymethyl cellulose (CMC) suspension of CPPA for oral administration.

Materials & Equipment:

  • This compound (CPPA) powder

  • Sodium carboxymethyl cellulose (Na-CMC), low viscosity

  • Tween® 80 (wetting agent)

  • Purified water

  • Mortar and pestle

  • Graduated cylinders

  • Magnetic stirrer and stir bars

  • Analytical balance

Methodology:

  • Vehicle Preparation (1% w/v CMC):

    • Weigh 1 g of Na-CMC.

    • Heat approximately 80 mL of purified water to ~60-70°C.

    • Slowly sprinkle the Na-CMC powder into the vortex of the stirring hot water to prevent clumping.

    • Stir until the Na-CMC is fully hydrated and the solution is clear. This may take 30-60 minutes.

    • Allow the solution to cool to room temperature, then transfer it to a 100 mL graduated cylinder and add purified water to reach the final volume of 100 mL.

  • Suspension Formulation (e.g., for a 10 mg/mL concentration):

    • Weigh the required amount of CPPA powder (e.g., 100 mg for a 10 mL final volume).

    • Place the CPPA powder in a mortar.

    • Add a few drops of Tween® 80 (approximately 1-2% of the final volume) to the powder.

    • Triturate the powder with the Tween® 80 to form a smooth, uniform paste. This step ensures the hydrophobic powder is adequately wetted.[9]

    • Gradually add a small amount of the 1% CMC vehicle to the paste and continue to triturate to form a smooth slurry.

    • Continue adding the vehicle geometrically, mixing well after each addition, until the desired final volume is reached.[9]

    • Transfer the final suspension to an appropriate container and stir with a magnetic stirrer for at least 15 minutes to ensure homogeneity.

    • Crucially, the suspension must be shaken vigorously before each dose is withdrawn to ensure uniform distribution of the drug. [10]

Protocol 3: General In Vivo Study Workflow

This protocol outlines a general workflow for a preliminary pharmacokinetic (PK) study in rodents using a prepared CPPA formulation. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Objective: To determine the plasma concentration-time profile of CPPA following a single oral dose.

G acclimate Animal Acclimatization (7 days) fast Fasting (Overnight, water ad libitum) acclimate->fast dose Dose Administration (Oral Gavage) fast->dose sample Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dose->sample process Plasma Processing (Centrifugation) sample->process analyze Bioanalysis (LC-MS/MS) process->analyze pk PK Parameter Calculation (Cmax, Tmax, AUC) analyze->pk

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Methodology:

  • Animal Model: Use a standard rodent model (e.g., male Sprague-Dawley rats, 250-300g). Group size should be sufficient for statistical power (n=3-5 animals per time point or for composite sampling).

  • Acclimatization: House animals in standard conditions for at least 7 days prior to the study.

  • Dose Preparation: Prepare the selected CPPA formulation (SEDDS or suspension) fresh on the day of dosing.[11] Ensure homogeneity of the suspension by vigorous shaking immediately before administration.

  • Administration:

    • Fast animals overnight with free access to water.

    • Administer a single dose of the CPPA formulation via oral gavage. The dose volume should be appropriate for the animal size (e.g., 5-10 mL/kg for rats).[12]

    • Include a vehicle control group to monitor for any effects of the formulation itself.

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[12]

    • Process blood samples by centrifugation (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of CPPA in plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the mean plasma concentration of CPPA versus time. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).[13]

Hypothetical Signaling Pathway: Cyclooxygenase (COX) Inhibition

Given that CPPA is used in the synthesis of anti-inflammatory agents, a plausible mechanism of action could involve the inhibition of the cyclooxygenase (COX) pathway, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[1][14] This pathway is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[15][16]

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Inflammatory Stimuli cox COX-1 / COX-2 Enzymes aa->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation cppa CPPA (Hypothetical Target) cppa->cox

Caption: Hypothetical inhibition of the COX pathway by CPPA.

References

Application Notes and Protocols for the Scale-up Synthesis of Cyclopentylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylphenylacetic acid is a valuable building block in organic synthesis and a key intermediate in the pharmaceutical industry. Its applications include the synthesis of various active pharmaceutical ingredients (APIs). The scale-up of its synthesis from laboratory to pilot plant or industrial scale requires careful consideration of reaction conditions, safety protocols, and process optimization to ensure a safe, efficient, and reproducible manufacturing process.

These application notes provide a detailed overview of the considerations and a comprehensive protocol for the scale-up synthesis of this compound. The most common and industrially viable route involves a two-step process:

  • Alkylation: The alkylation of phenylacetonitrile with 1,4-dibromobutane to form the intermediate, 1-phenylcyclopentane-1-carbonitrile.

  • Hydrolysis: The subsequent hydrolysis of the nitrile intermediate to yield the final product, this compound.

Key Considerations for Scale-up

Scaling up the synthesis of this compound presents several challenges that must be addressed to ensure a successful and safe process:

  • Reaction Kinetics and Thermodynamics: The alkylation reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts. The hydrolysis step requires elevated temperatures and acidic conditions, which can lead to corrosion of standard reactors if not properly selected.

  • Mass Transfer: In the alkylation step, which is often a two-phase reaction (organic and aqueous), efficient stirring is crucial to maximize the interfacial area and ensure a good reaction rate.

  • Reagent Handling and Safety: Phenylacetonitrile and its intermediates are toxic. 1,4-dibromobutane is a hazardous chemical. All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. Special care must be taken when handling cyanide-containing compounds.[1][2]

  • Work-up and Purification: The purification of the intermediate and the final product at a large scale can be challenging. Efficient extraction, crystallization, and filtration techniques are necessary to obtain a high-purity product.

  • Waste Management: The process generates aqueous and organic waste streams that must be handled and disposed of in accordance with environmental regulations.

Synthesis Pathway

The overall synthetic pathway for this compound is depicted below:

Synthesis_Pathway Phenylacetonitrile Phenylacetonitrile Intermediate 1-Phenylcyclopentane-1-carbonitrile Phenylacetonitrile->Intermediate Alkylation (NaOH, Phase Transfer Catalyst) Dibromobutane 1,4-Dibromobutane FinalProduct This compound Intermediate->FinalProduct Hydrolysis (H2SO4, H2O, Heat) Experimental_Workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis A1 Charge Reactor with Phenylacetonitrile, Toluene, TBAB A2 Add aq. NaOH (Control Exotherm) A1->A2 A3 Add 1,4-Dibromobutane (Maintain Temperature) A2->A3 A4 Heat and Stir (Reaction Monitoring) A3->A4 A5 Work-up (Quench, Separate, Wash) A4->A5 A6 Isolate Intermediate (Distillation) A5->A6 H1 Charge Reactor with Intermediate and H2SO4/H2O A6->H1 Intermediate Product H2 Heat to Reflux (Reaction Monitoring) H1->H2 H3 Work-up (Quench on Ice, Extract) H2->H3 H4 Purify Final Product (Crystallization) H3->H4

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopentylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Cyclopentylphenylacetic Acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent laboratory syntheses for this compound are:

  • Alkylation of Phenylacetonitrile followed by Hydrolysis: This is a robust and widely used two-step method. It involves the deprotonation of phenylacetonitrile to form a carbanion, which is then alkylated with a cyclopentyl halide. The resulting cyclopentylphenylacetonitrile is then hydrolyzed to the carboxylic acid.

  • Grignard Reaction: This route involves the preparation of a cyclopentylmagnesium halide (Grignard reagent), which is then reacted with a suitable phenylacetate derivative or carbon dioxide to form the target molecule.

Q2: What are the critical parameters influencing the yield of the alkylation of phenylacetonitrile?

A2: Several factors can significantly impact the yield of this step:

  • Purity of Starting Materials: Phenylacetonitrile and the cyclopentyl halide must be pure and dry. Impurities can lead to side reactions.

  • Choice of Base and Solvent: The base should be strong enough to deprotonate phenylacetonitrile effectively. Common choices include sodium amide or sodium hydroxide with a phase-transfer catalyst. The solvent must be anhydrous and inert to the reaction conditions.

  • Reaction Temperature: Temperature control is crucial to prevent side reactions such as dialkylation and elimination.

  • Stoichiometry: Precise measurement of reactants is essential. Using a slight excess of the alkylating agent can drive the reaction to completion, but a large excess can promote di-alkylation.

Q3: My hydrolysis of cyclopentylphenylacetonitrile is slow or incomplete. What can I do?

A3: Hydrolysis of nitriles can be sluggish. To drive the reaction to completion, consider the following:

  • Reaction Conditions: Both acidic and basic conditions can be used for hydrolysis. For acidic hydrolysis, a mixture of a strong acid like sulfuric acid in water is typically heated under reflux for several hours. For basic hydrolysis, a strong base like sodium hydroxide in an aqueous or alcoholic solution is used, also with heating.

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Homogeneity: Ensure the nitrile is sufficiently soluble in the reaction medium. Using a co-solvent like ethanol or dioxane can improve solubility and reaction rates.

Q4: What is a suitable recrystallization solvent for purifying the final product?

A4: The choice of solvent depends on the impurities present. A good starting point for recrystallization of carboxylic acids like this compound is a mixed solvent system, such as toluene/petroleum ether or ethanol/water. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.

Troubleshooting Guides

Guide 1: Alkylation of Phenylacetonitrile and Subsequent Hydrolysis
Problem Potential Cause Troubleshooting Steps
Low to no formation of cyclopentylphenylacetonitrile Degraded or impure starting materials.Verify the purity of phenylacetonitrile and the cyclopentyl halide (e.g., cyclopentyl bromide) using NMR or GC-MS. Ensure they are dry.
Ineffective base or insufficient deprotonation.If using sodium amide, ensure it is fresh. If using a phase-transfer catalyst with NaOH, ensure the catalyst is active and the NaOH solution is concentrated.
Incorrect reaction conditions (temperature too low).Ensure the reaction is conducted at the optimal temperature to facilitate the reaction.
Significant amount of di-alkylated byproduct The mono-alkylated product still has an acidic proton and can be alkylated again.- Use a stoichiometric amount or only a slight excess of the cyclopentyl halide. - Add the base slowly to the phenylacetonitrile to avoid a high concentration of the carbanion. - Lowering the reaction temperature may improve selectivity for mono-alkylation.
Low yield during hydrolysis Incomplete reaction.- Increase the reaction time and/or temperature. Monitor the reaction by TLC. - Ensure efficient stirring.
Formation of the amide intermediate.If partial hydrolysis is occurring, increase the concentration of the acid or base and prolong the reaction time.
Difficulty in product isolation and purification Emulsion formation during workup.Addition of brine during the workup can help to break up emulsions and improve phase separation.
Product loss during extraction.Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent multiple times. Adjust the pH to ensure the carboxylic acid is in its neutral form for extraction into the organic phase.
Guide 2: Grignard Synthesis Route
Problem Potential Cause Troubleshooting Steps
Grignard reagent fails to form Presence of moisture.All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried). Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).
Poor quality magnesium.Use fresh, shiny magnesium turnings. If they are dull, they may be coated with magnesium oxide, which will inhibit the reaction.
Reaction fails to initiate.A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface. Gentle heating may also be required.
Low yield of carboxylic acid Reaction with atmospheric CO2 or moisture.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete carbonation (if using CO2).Bubble dry CO2 gas through the Grignard solution or pour the Grignard reagent over crushed dry ice. Ensure sufficient exposure to CO2.
Side reactions of the Grignard reagent.The Grignard reagent is a strong base and can react with any acidic protons in the reaction mixture.

Data Presentation

The following tables provide illustrative data for expected yields under various hypothetical conditions for the alkylation of phenylacetonitrile with cyclopentyl bromide. These are intended as a guide for optimization.

Table 1: Effect of Base and Solvent on Alkylation Yield

Base Solvent Temperature (°C) Reaction Time (h) Hypothetical Yield of Cyclopentylphenylacetonitrile (%)
Sodium AmideToluene80470-80
Sodium Hydroxide (50% aq.) / TBABDichloromethane25665-75
Potassium tert-butoxideTHF25375-85

TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst)

Table 2: Effect of Reaction Conditions on Hydrolysis Yield

Hydrolysis Condition Temperature (°C) Reaction Time (h) Hypothetical Yield of this compound (%)
70% H2SO4 (aq)110885-95
20% NaOH (aq) in Ethanol801280-90
6M HCl (aq) in Dioxane1001080-90

Experimental Protocols

Protocol 1: Synthesis via Alkylation of Phenylacetonitrile and Hydrolysis

Step 1: Synthesis of Cyclopentylphenylacetonitrile

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place sodium amide (1.1 equivalents) in anhydrous toluene under an inert atmosphere (nitrogen or argon).

  • Reaction: To the stirred suspension, add a solution of phenylacetonitrile (1.0 equivalent) in anhydrous toluene dropwise at room temperature. After the addition, heat the mixture to 80°C for 1 hour. Then, add cyclopentyl bromide (1.05 equivalents) dropwise and maintain the reaction at 80°C for 4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure cyclopentylphenylacetonitrile. A yield of 65-77% can be expected.

Step 2: Hydrolysis to this compound

  • Reaction: In a round-bottom flask, combine cyclopentylphenylacetonitrile (1.0 equivalent) with a 70% aqueous solution of sulfuric acid. Heat the mixture to reflux (approximately 110°C) with vigorous stirring for 8 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. The product may precipitate as a solid. If it remains an oil, extract the mixture with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) to yield pure this compound.

Visualizations

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_workup1 Work-up & Purification cluster_hydrolysis Step 2: Hydrolysis cluster_workup2 Work-up & Purification A 1. Add Sodium Amide and Toluene to Flask B 2. Add Phenylacetonitrile Solution A->B C 3. Heat to 80°C B->C D 4. Add Cyclopentyl Bromide C->D E 5. Reflux for 4h D->E F 6. Quench with Water E->F Reaction Complete G 7. Extract with Toluene F->G H 8. Dry and Concentrate G->H I 9. Vacuum Distillation H->I J 10. Combine Nitrile with 70% H2SO4 I->J Purified Nitrile K 11. Reflux for 8h J->K L 12. Pour on Ice and Extract K->L Reaction Complete M 13. Dry and Concentrate L->M N 14. Recrystallize M->N O Cyclopentylphenylacetic Acid N->O Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of this compound check_nitrile Is the intermediate nitrile (cyclopentylphenylacetonitrile) formed in good yield? start->check_nitrile no_nitrile No check_nitrile->no_nitrile Check TLC/GC-MS of crude alkylation reaction yes_nitrile Yes check_nitrile->yes_nitrile alkylation_issues Troubleshoot Alkylation Step: - Check purity of starting materials - Verify base activity - Optimize temperature no_nitrile->alkylation_issues hydrolysis_issues Troubleshoot Hydrolysis Step: - Increase reaction time/temperature - Ensure adequate mixing - Check acid/base concentration yes_nitrile->hydrolysis_issues end Improved Yield alkylation_issues->end Optimize hydrolysis_issues->end Optimize reaction_mechanism cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis Phenylacetonitrile Phenylacetonitrile Carbanion Carbanion Phenylacetonitrile->Carbanion + Base (-BH) Cyclopentylphenylacetonitrile Cyclopentylphenylacetonitrile Carbanion->Cyclopentylphenylacetonitrile + Cyclopentyl Bromide (-Br-) Amide Intermediate Amide Intermediate Cyclopentylphenylacetonitrile->Amide Intermediate + H2O, H+ This compound This compound Amide Intermediate->this compound + H2O, H+ (-NH4+) Cyclopentylphenylacetonitrile_step1 Cyclopentylphenylacetonitrile

Technical Support Center: Synthesis of Cyclopentylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclopentylphenylacetic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Alkylation of Phenylacetonitrile followed by Hydrolysis: This two-step process involves the alkylation of phenylacetonitrile with a cyclopentyl halide (e.g., cyclopentyl bromide) to form 2-cyclopentyl-2-phenylacetonitrile, which is then hydrolyzed to the desired carboxylic acid.[1][2]

  • Willgerodt-Kindler Reaction: This route utilizes cyclopentyl phenyl ketone as the starting material, which is converted to a thiomorpholide derivative and subsequently hydrolyzed to yield this compound.[3][4][5][6]

  • Grignard Reagent Carboxylation: This method involves the preparation of a Grignard reagent, such as cyclopentylphenylmethyl magnesium chloride, followed by its reaction with carbon dioxide to introduce the carboxylic acid group.[7][8]

Q2: I am observing a significant amount of unreacted phenylacetonitrile in my alkylation reaction. What could be the cause?

A2: Incomplete consumption of phenylacetonitrile is a common issue. The primary reasons include:

  • Insufficient Base: The base used for the deprotonation of phenylacetonitrile may be too weak or used in an inadequate amount. A strong base like sodium amide or sodium hydride is typically required.

  • Presence of Moisture: Any moisture in the reaction setup can quench the strong base, rendering it ineffective for deprotonation. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Poor Quality Alkylating Agent: The cyclopentyl halide may have degraded. It is advisable to use a freshly distilled or high-purity reagent.

Q3: My nitrile hydrolysis step is not going to completion, and I am isolating an amide byproduct. How can I improve this?

A3: The hydrolysis of the nitrile intermediate (2-cyclopentyl-2-phenylacetonitrile) proceeds through an amide intermediate. Incomplete hydrolysis is often due to:

  • Insufficiently Harsh Conditions: The reaction may require more forcing conditions, such as higher temperatures, longer reaction times, or a higher concentration of acid or base.[9]

  • Choice of Acid or Base: Strong acids (like sulfuric acid or hydrochloric acid) or strong bases (like sodium hydroxide or potassium hydroxide) are necessary for complete hydrolysis to the carboxylic acid.[9]

Q4: Are there any specific safety precautions I should take during the Willgerodt-Kindler reaction?

A4: Yes, the Willgerodt-Kindler reaction involves the use of sulfur and generates hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell. It is crucial to perform this reaction in a well-ventilated fume hood.

Troubleshooting Guides

Synthesis Route 1: Alkylation of Phenylacetonitrile and Hydrolysis

Issue 1: Low yield of 2-cyclopentyl-2-phenylacetonitrile (Alkylation Step)

Potential Cause Troubleshooting Recommendation
Incomplete deprotonation of phenylacetonitrileUse a stronger base (e.g., NaH, NaNH₂) and ensure at least one molar equivalent is used.
Presence of moistureThoroughly dry all glassware and use anhydrous solvents. Handle hygroscopic reagents under an inert atmosphere.
Side reaction: DialkylationUse a 1:1 molar ratio of phenylacetonitrile to cyclopentyl bromide to minimize the formation of the dialkylated product.
Poor quality of cyclopentyl bromideUse freshly distilled or purified cyclopentyl bromide.

Issue 2: Incomplete conversion of 2-cyclopentyl-2-phenylacetonitrile to this compound (Hydrolysis Step)

Potential Cause Troubleshooting Recommendation
Formation of stable amide intermediateIncrease reaction temperature and/or prolong the reaction time. Use a higher concentration of strong acid (e.g., H₂SO₄) or base (e.g., NaOH).[9]
Insufficient water for hydrolysisEnsure an adequate amount of water is present in the reaction mixture.
Synthesis Route 2: Willgerodt-Kindler Reaction

Issue: Low yield of this compound

Potential Cause Troubleshooting Recommendation
Incomplete reaction of cyclopentyl phenyl ketoneEnsure sufficient heating and reaction time. The reaction is typically carried out at elevated temperatures.[5]
Side reactions leading to byproductsOptimize the ratio of sulfur and morpholine (or other amine). Purification by recrystallization may be necessary to remove byproducts.
Incomplete hydrolysis of the thiomorpholide intermediateEnsure complete hydrolysis by using a strong base (e.g., NaOH) and sufficient heating.

Quantitative Data Summary

The following table summarizes typical yields for reactions analogous to the synthesis of this compound. Note that actual yields may vary depending on specific reaction conditions and scale.

Reaction Step Analogous Reaction Reported Yield Reference
Alkylation of PhenylacetonitrileEthylation of Phenylacetonitrile78-84%[1]
Hydrolysis of NitrileHydrolysis of Benzyl Cyanide77.5-84%[9]
Willgerodt-Kindler & HydrolysisAcetophenone to Phenylacetic acid57%[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopentyl-2-phenylacetonitrile (Alkylation)

This protocol is adapted from a procedure for the ethylation of phenylacetonitrile and should be optimized for cyclopentylation.[1]

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add sodium amide (1.1 equivalents) to anhydrous toluene under a nitrogen atmosphere.

  • Deprotonation: Slowly add phenylacetonitrile (1.0 equivalent) dissolved in anhydrous toluene to the stirred suspension of sodium amide at room temperature. Stir the mixture for 1-2 hours.

  • Alkylation: Add cyclopentyl bromide (1.05 equivalents) dropwise to the reaction mixture. The reaction may be exothermic; maintain the temperature at 25-30 °C using a water bath.

  • Reaction Completion: After the addition is complete, continue stirring at room temperature for 3-4 hours or until the reaction is complete (monitor by TLC or GC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis of 2-Cyclopentyl-2-phenylacetonitrile

This protocol is a general procedure for nitrile hydrolysis.[9]

  • Setup: In a round-bottom flask equipped with a reflux condenser, add 2-cyclopentyl-2-phenylacetonitrile and a 20% aqueous solution of sulfuric acid.

  • Hydrolysis: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution. Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain this compound. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Visualizations

Diagram 1: Synthesis of this compound via Alkylation and Hydrolysis

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis A Phenylacetonitrile I1 A->I1 B Cyclopentyl Bromide B->I1 C Strong Base (e.g., NaNH2) C->I1 D 2-Cyclopentyl-2-phenylacetonitrile F 2-Cyclopentyl-2-phenylacetonitrile E Side Product: 2,2-Dicyclopentyl-2-phenylacetonitrile I1->D Alkylation I1->E Dialkylation (Side Reaction) I2 F->I2 G H2O, H+ or OH- G->I2 H This compound I Side Product: 2-Cyclopentyl-2-phenylacetamide I2->H Complete Hydrolysis I2->I Incomplete Hydrolysis

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Alkylation Yield

G Start Low Yield in Alkylation Step Check1 Check for unreacted Phenylacetonitrile Start->Check1 Check2 Analyze for Dialkylation Product Check1->Check2 No Sol1 Possible Causes: - Insufficient Base - Moisture Present Solutions: - Use stronger/more base - Ensure anhydrous conditions Check1->Sol1 Yes Check3 Verify Reagent Quality Check2->Check3 No Sol2 Possible Cause: - Incorrect Stoichiometry Solution: - Use 1:1 ratio of reactants Check2->Sol2 Yes Sol3 Solution: - Purify/replace Cyclopentyl Bromide Check3->Sol3 Poor End Consult further literature for optimization Check3->End Good

Caption: Troubleshooting workflow for the alkylation step.

References

Cyclopentylphenylacetic Acid Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclopentylphenylacetic acid crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a solid with a melting point of 98-100 °C.[1][2] Its molecular formula is C13H16O2 and it has a molecular weight of 204.26 g/mol .

Q2: What are some suitable solvents for the crystallization of this compound?

Troubleshooting Common Crystallization Problems

This section addresses specific issues that may arise during the crystallization of this compound.

Problem 1: Oiling Out - The compound separates as a liquid instead of a solid.

  • Question: My this compound is forming an oil instead of crystals upon cooling. What is causing this and how can I fix it?

  • Answer: "Oiling out" typically occurs when the solute is highly supersaturated at a temperature above its melting point in the chosen solvent system. Several factors can contribute to this:

    • High concentration of impurities: Impurities can lower the melting point of the compound.

    • Inappropriate solvent choice: The solvent may be too good a solvent, leading to a very high concentration of the solute.

    • Rapid cooling: Fast cooling does not allow sufficient time for crystal nucleation and growth.

    Troubleshooting Steps:

    • Re-heat and dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the supersaturation level.

    • Slow cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling is crucial for the formation of well-ordered crystals.

    • Solvent system modification: If oiling persists, consider using a different solvent or a co-solvent system. For a hydrophobic compound like this compound, a less polar solvent or a mixture of a good solvent with a poor solvent (an anti-solvent) might be effective.

    • Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution to induce crystallization at a temperature where oiling does not occur.

Problem 2: No Crystals Form Upon Cooling.

  • Question: I have cooled my solution of this compound, but no crystals have formed. What should I do?

  • Answer: The absence of crystal formation upon cooling usually indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.

    Troubleshooting Steps:

    • Induce nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles generated can act as nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound to the solution.

    • Increase supersaturation:

      • Evaporation: Partially evaporate the solvent to increase the concentration of the solute.

      • Anti-solvent addition: If using a single solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid. Then, warm the solution until it becomes clear and allow it to cool slowly.

    • Further cooling: Cool the solution to a lower temperature (e.g., in a refrigerator or freezer), provided the solvent does not freeze.

Problem 3: Poor Crystal Yield.

  • Question: I have obtained crystals, but the yield is very low. How can I improve it?

  • Answer: A low yield can result from several factors, including incomplete crystallization or using an excessive amount of solvent.

    Troubleshooting Steps:

    • Concentrate the mother liquor: After filtering the initial crop of crystals, concentrate the remaining solution (mother liquor) by evaporating some of the solvent and cool it again to obtain a second crop of crystals.

    • Optimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Using too much solvent will result in a significant portion of the compound remaining in the solution upon cooling.

    • Check for solubility at low temperatures: Ensure that the chosen solvent provides low solubility for this compound at the final cooling temperature.

Problem 4: Crystals are Impure.

  • Question: My crystals are discolored or have a wide melting point range, indicating impurities. How can I improve the purity?

  • Answer: Impurities can be trapped within the crystal lattice or adsorbed onto the crystal surface, especially during rapid crystallization.

    Troubleshooting Steps:

    • Recrystallization: Perform a second recrystallization of the obtained crystals. This process of dissolving and re-crystallizing can significantly improve purity.

    • Slow crystallization: Ensure the crystallization process is slow to allow for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.

    • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor that contains dissolved impurities.

    • Charcoal treatment: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired compound.

Data Presentation

While specific quantitative solubility data for this compound across a range of solvents and temperatures is limited in publicly available literature, the following table provides a summary of the known solubility.

SolventTemperatureSolubility
MethanolRoom Temp.50 mg/mL
95% EthanolRoom Temp.50 mg/mL
WaterRoom Temp.50 mg/mL

Table 1: Known Solubility of this compound.[1]

For comparison, the solubility of the parent compound, phenylacetic acid, is provided below to guide solvent selection.

SolventTemperature (°C)Solubility ( g/100g solvent)
Water201.66
Benzene25~10-15 (estimated)
Acetone25High
Ethanol25High
Diethyl Ether25High

Table 2: Solubility of Phenylacetic Acid in Various Solvents.

Experimental Protocols

General Recrystallization Protocol for this compound (Adapted from Phenylacetic Acid Protocols)

This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific equipment used.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Crystallization dissolve Dissolve this compound in minimum hot solvent start->dissolve cool Cool the solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the compound oil out? crystals_form->oiling_out Yes induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal crystals_form->induce_nucleation No yield_ok Is the yield acceptable? oiling_out->yield_ok No reheat_dilute Re-heat and add more solvent oiling_out->reheat_dilute Yes purity_ok Are the crystals pure? yield_ok->purity_ok Yes concentrate_mother_liquor Concentrate mother liquor for second crop yield_ok->concentrate_mother_liquor No end_good Crystallization Successful purity_ok->end_good Yes recrystallize Recrystallize the product purity_ok->recrystallize No end_bad Re-evaluate solvent system or purification method increase_supersaturation Increase Supersaturation: - Evaporate solvent - Add anti-solvent induce_nucleation->increase_supersaturation increase_supersaturation->cool slow_cool Cool slowly reheat_dilute->slow_cool slow_cool->cool concentrate_mother_liquor->cool recrystallize->dissolve

Caption: Troubleshooting workflow for this compound crystallization.

Crystallization_Parameters cluster_factors Key Crystallization Factors cluster_outcomes Crystallization Outcomes Solvent Solvent Crystal_Yield Crystal_Yield Solvent->Crystal_Yield Crystal_Purity Crystal_Purity Solvent->Crystal_Purity Crystal_Form Crystal_Form Solvent->Crystal_Form Oiling_Out Oiling_Out Solvent->Oiling_Out Temperature Temperature Temperature->Crystal_Yield Temperature->Crystal_Purity Temperature->Oiling_Out Concentration Concentration Concentration->Crystal_Yield Concentration->Crystal_Purity Concentration->Oiling_Out Purity Purity Purity->Crystal_Purity Purity->Crystal_Form Purity->Oiling_Out

Caption: Interrelationship of key parameters in crystallization.

References

Optimizing reaction conditions for Cyclopentylphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Cyclopentylphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Route 1: Willgerodt-Kindler Reaction of Cyclopentyl Phenyl Ketone. This method involves the reaction of cyclopentyl phenyl ketone with sulfur and an amine (typically morpholine) to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.

  • Route 2: Grignard Reagent-Based Synthesis. This approach utilizes a Grignard reagent, for instance, by reacting cyclopentylmagnesium bromide with a suitable electrophile like diethyl carbonate, followed by acidic workup.

Q2: How can I synthesize the precursor, Cyclopentyl Phenyl Ketone?

A2: Cyclopentyl phenyl ketone can be synthesized via a Grignard reaction between a cyclopentyl Grignard reagent (e.g., cyclopentylmagnesium bromide) and benzonitrile. The reaction is typically carried out in an anhydrous ether solvent like THF.

Q3: What are the general safety precautions I should take during this synthesis?

A3: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Grignard reagents are highly reactive and pyrophoric, requiring careful handling under anhydrous conditions. The Willgerodt-Kindler reaction involves heating with sulfur and morpholine, which can release noxious gases; therefore, adequate ventilation is crucial.

Troubleshooting Guides

Route 1: Willgerodt-Kindler Reaction

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Suggestion
Incomplete reaction of cyclopentyl phenyl ketone.- Increase reaction time and/or temperature. - Ensure an appropriate molar ratio of sulfur and morpholine to the ketone.[1]
Inefficient hydrolysis of the thioamide intermediate.- Use a phase transfer catalyst (e.g., TEBA) to accelerate the hydrolysis.[2] - Ensure complete hydrolysis by monitoring the reaction by TLC. - Use a stronger acid or base for hydrolysis, but be mindful of potential side reactions.
Sub-optimal amine for the reaction.- While morpholine is commonly used, other secondary amines can be tested. Yields can vary significantly with the choice of amine.[1]

Problem 2: Formation of significant byproducts.

Possible Cause Troubleshooting Suggestion
Side reactions during the Willgerodt-Kindler reaction.- Optimize the reaction temperature; excessively high temperatures can lead to decomposition and side product formation. - Purify the cyclopentyl phenyl ketone starting material to remove any impurities that might interfere with the reaction.
Incomplete hydrolysis leading to residual thioamide.- Extend the hydrolysis time or use more forcing conditions. - Purify the final product by recrystallization to remove the thioamide impurity.
Route 2: Grignard Reagent-Based Synthesis

Problem 1: The Grignard reaction fails to initiate.

Possible Cause Troubleshooting Suggestion
Inactive magnesium surface.- Use fresh, high-quality magnesium turnings. - Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. - Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
Presence of moisture in the reaction setup.- Rigorously dry all glassware in an oven before use. - Use anhydrous solvents. - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

Problem 2: Low yield of the desired product.

Possible Cause Troubleshooting Suggestion
Wurtz coupling side reaction.- Add the alkyl/aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide. - Use a less reactive solvent or lower the reaction temperature.
Reaction with atmospheric carbon dioxide.- Maintain a positive pressure of inert gas throughout the reaction. - Quench the reaction with the electrophile before exposing it to air.
Incomplete reaction with the electrophile.- Ensure the correct stoichiometry of the Grignard reagent and the electrophile. - Allow for sufficient reaction time at an appropriate temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Willgerodt-Kindler Reaction

Step 1: Synthesis of Cyclopentyl Phenyl Ketone (Precursor)

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Initiation: Add a small amount of anhydrous tetrahydrofuran (THF) and a crystal of iodine.

  • Grignard Formation: Slowly add a solution of bromocyclopentane (1.0 eq) in anhydrous THF from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing. Maintain a gentle reflux until most of the magnesium is consumed.

  • Reaction with Benzonitrile: Cool the Grignard solution to 0 °C and slowly add benzonitrile (1.0 eq) dissolved in anhydrous THF.

  • Workup: After the addition is complete, warm the reaction mixture to room temperature and stir for several hours. Quench the reaction by carefully adding it to a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain cyclopentyl phenyl ketone.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

  • Reaction Setup: In a round-bottom flask, combine cyclopentyl phenyl ketone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After the reaction is complete, cool the mixture and add a solution of sodium hydroxide (e.g., 20% aqueous solution) and a phase transfer catalyst like triethylbenzylammonium chloride (TEBA).[2] Heat the mixture to reflux until the hydrolysis of the intermediate thioamide is complete (monitor by TLC).

  • Workup and Purification: Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 2.[2] The crude this compound will precipitate. Filter the solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to obtain the pure product.

Data Presentation

Table 1: Optimization of Willgerodt-Kindler Reaction Conditions (General)

EntryAmineSolventTemperature (°C)Time (h)Yield (%)
1MorpholineNone130-1408~80 (for phenylacetic acid)[2]
2PiperidineNoneReflux258 (for phenylacetic acid from styrene)[1]
3n-HeptylamineNoneReflux259 (for phenylacetic acid from styrene)[1]

Note: The yields are for the synthesis of phenylacetic acid from different starting materials and are provided as a general reference for optimization.

Visualizations

Experimental_Workflow_Willgerodt_Kindler cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Willgerodt-Kindler & Hydrolysis Grignard Formation Cyclopentylmagnesium bromide formation Reaction Reaction with Benzonitrile Grignard Formation->Reaction Anhydrous THF Purification_Ketone Purification of Cyclopentyl Phenyl Ketone Reaction->Purification_Ketone Workup WK_Reaction Willgerodt-Kindler Reaction Purification_Ketone->WK_Reaction Sulfur, Morpholine Hydrolysis Hydrolysis of Thioamide WK_Reaction->Hydrolysis NaOH, TEBA Purification_Acid Purification of This compound Hydrolysis->Purification_Acid Acidification, Recrystallization

Caption: Workflow for this compound synthesis via the Willgerodt-Kindler reaction.

Troubleshooting_Grignard_Reaction Start Grignard Reaction Fails to Initiate Check_Moisture Is the system completely dry? Start->Check_Moisture Dry_Apparatus Flame-dry glassware, use anhydrous solvents. Check_Moisture->Dry_Apparatus No Check_Mg Is the Magnesium activated? Check_Moisture->Check_Mg Yes Dry_Apparatus->Check_Moisture Activate_Mg Add Iodine crystal or 1,2-dibromoethane. Check_Mg->Activate_Mg No Success Reaction Initiates Check_Mg->Success Yes Activate_Mg->Check_Mg

Caption: Troubleshooting guide for Grignard reaction initiation.

References

How to resolve Cyclopentylphenylacetic acid solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility issues with Cyclopentylphenylacetic acid in aqueous solutions.

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris).

This is a common issue. This compound is a lipophilic molecule with a large nonpolar structure (a phenyl and a cyclopentyl group), leading to poor solubility in water and neutral aqueous buffers.[1][2] The carboxylic acid group is polar, but its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule.[3][4]

Follow this troubleshooting workflow to resolve the issue:

G start Start: Undissolved This compound check_ph Is pH adjustment an option for my experiment? start->check_ph ph_adjust Method 1: Increase pH to > 6.5 (form soluble salt) check_ph->ph_adjust Yes check_cosolvent Is an organic co-solvent acceptable in my experiment? check_ph->check_cosolvent No dissolved Compound Dissolved ph_adjust->dissolved cosolvent Method 2: Use a minimal amount of a co-solvent (e.g., DMSO, Ethanol) to create a stock check_cosolvent->cosolvent Yes troubleshoot_precipitate Troubleshoot Precipitation: - Increase final buffer pH - Lower final concentration - Use a different co-solvent - Consider formulation aids (e.g., cyclodextrins) check_cosolvent->troubleshoot_precipitate No precipitate Issue: Compound precipitates upon dilution in buffer cosolvent->precipitate Potential Issue precipitate->troubleshoot_precipitate troubleshoot_precipitate->dissolved

Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

Understanding the compound's properties is the first step to troubleshooting.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₂[5]
Molecular Weight ~204.27 g/mol [5]
Appearance Tan crystalline powder[5]
Melting Point 98-100 °C
Predicted pKa ~4.36[1]
Aqueous Solubility Insoluble[1][2]
Organic Solubility Soluble in methanol, ethanol

Note: Some vendors report high aqueous solubility (e.g., 50 mg/mL). This is likely for the salt form of the compound and not the free acid at neutral pH.

Q2: Why is this compound poorly soluble in aqueous solutions?

The poor aqueous solubility stems from its molecular structure. The molecule has a large, nonpolar backbone due to the two bulky cyclopentyl and phenyl rings. These hydrophobic regions limit its favorable interaction with polar water molecules.[3][4] While the carboxylic acid group is polar and can participate in hydrogen bonding, its solubilizing effect is outweighed by the large hydrophobic portion of the molecule.[6][7]

Q3: How can I use pH to increase the solubility?

This is the most effective method for ionizable compounds like this compound.[][9] By raising the pH of the solution to be at least 1.5-2 units above the compound's pKa (~4.36), you deprotonate the carboxylic acid (R-COOH) to form its highly soluble carboxylate salt (R-COO⁻).[3][10]

G cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 6.5) Acid R-COOH (this compound) Insoluble Salt R-COO⁻ + Na⁺ (Sodium Cyclopentylphenylacetate) Soluble Acid->Salt + NaOH (Deprotonation) Salt->Acid + HCl (Protonation)

pH-dependent solubilization of a carboxylic acid.

A final pH of >6.5 is generally sufficient. See the experimental protocol below for a detailed method.

Q4: What co-solvents can I use, and what are the best practices?

If pH adjustment is not suitable for your experiment, using a water-miscible organic co-solvent is the next best option.[11]

Co-solventRecommended Starting UseProsCons
DMSO Prepare a 10-50 mM stockHigh solubilizing powerCan be toxic to cells, may interfere with some assays
Ethanol Prepare a 10-50 mM stockLess toxic than DMSO, widely availableLess solubilizing power for highly lipophilic compounds
Glycerol Can be used in higher % in final solutionLow toxicity, can increase viscosityMay not be as effective as DMSO/Ethanol

Best Practice: Prepare a high-concentration stock solution in 100% co-solvent. Then, add this stock dropwise to your vigorously stirring aqueous buffer to achieve the final desired concentration. This minimizes the risk of precipitation. The final concentration of the co-solvent in your experiment should be kept as low as possible (ideally <1%) to avoid off-target effects.

Q5: My compound dissolves in a co-solvent but precipitates when I add it to my aqueous buffer. What should I do?

This is a common problem that occurs when the final concentration of the compound exceeds its solubility limit in the aqueous buffer/co-solvent mixture.

Solutions:

  • Lower the Final Concentration: This is the simplest solution.

  • Increase the Co-solvent Percentage: Increase the final percentage of the co-solvent (e.g., from 0.5% to 1% DMSO). Be mindful of the tolerance of your experimental system.

  • Combine Methods: Use a co-solvent to create the initial stock, but also ensure the final pH of your aqueous buffer is slightly basic (e.g., pH 7.5-8.0) to aid solubility.

  • Consider Formulation Aids: For in-vivo or complex cell-based assays, consider using solubility enhancers like cyclodextrins (e.g., HP-β-CD), which can encapsulate the drug and increase its aqueous solubility.[12]

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes how to prepare a 10 mM aqueous stock solution of this compound by converting it to its sodium salt.

Materials:

  • This compound (MW: 204.27 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water or desired buffer

  • pH meter

Procedure:

  • Weigh Compound: Weigh out 2.04 mg of this compound for a 1 mL final solution (or scale as needed).

  • Initial Suspension: Add approximately 80% of the final volume of water or buffer (e.g., 0.8 mL for a 1 mL final volume). The compound will appear as an insoluble suspension.

  • Adjust pH: While stirring, add the 1 M NaOH solution dropwise (e.g., 1-2 µL at a time).

  • Monitor Dissolution: Continue adding NaOH until the solid completely dissolves, indicating the formation of the soluble sodium salt.

  • Check pH: Use a calibrated pH meter to check the solution's pH. Ensure the final pH is above 6.5. If it is too high for your experiment, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be aware that the compound may precipitate if the pH drops below ~6.0.

  • Final Volume: Adjust the solution to the final desired volume with your buffer or water.

Protocol 2: Co-solvent Stock Solution Preparation

This protocol describes preparing a 50 mM stock in DMSO and diluting it into an aqueous buffer.

Materials:

  • This compound (MW: 204.27 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare Stock Solution:

    • Weigh 10.21 mg of this compound.

    • Add it to a sterile microcentrifuge tube.

    • Add 1 mL of 100% DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. This is your 50 mM stock solution.

  • Prepare Working Solution (Example: 50 µM):

    • Place 999 µL of your desired aqueous buffer into a new tube.

    • While vortexing the buffer at a medium speed, add 1 µL of the 50 mM DMSO stock solution dropwise.

    • This creates a 1:1000 dilution, resulting in a 50 µM working solution with a final DMSO concentration of 0.1%.

    • Visually inspect for any signs of precipitation (cloudiness). If precipitation occurs, you may need to prepare a lower concentration working solution.

References

Technical Support Center: Synthesis of Enantiomerically Pure Cyclopentylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of Cyclopentylphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of this compound?

A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture of equal parts of both enantiomers (a racemate). The chiral center in this compound is the carbon atom to which the cyclopentyl, phenyl, and carboxyl groups are attached. The hydrogen atom on this carbon (the α-hydrogen) is susceptible to removal under certain conditions, leading to a planar, achiral intermediate. Reprotonation of this intermediate can occur from either side, resulting in a loss of stereochemical purity. This is a significant issue in drug development, as often only one enantiomer of a chiral molecule possesses the desired therapeutic activity, while the other may be inactive or cause unwanted side effects.

Q2: What are the primary laboratory conditions that can induce racemization of this compound?

A2: The main factors that can lead to racemization include:

  • pH: Both acidic and basic conditions can catalyze the removal of the α-hydrogen, leading to the formation of a planar enol or enolate intermediate, which is a precursor to racemization.

  • Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for the removal of the α-hydrogen, increasing the rate of racemization.

  • Reaction Time: Prolonged exposure to harsh conditions increases the probability of racemization.

  • Solvents: Polar, protic solvents can facilitate proton exchange and contribute to racemization.

Q3: What are the main strategies to synthesize enantiomerically pure this compound and avoid racemization?

A3: The key strategies include:

  • Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer. This can be achieved through:

    • Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[1][2][3]

    • Asymmetric Catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other. Asymmetric hydrogenation of an appropriate precursor is a relevant example.[4][5]

  • Chiral Resolution: This involves separating a racemic mixture of this compound. Common methods include:

    • Diastereomeric Salt Formation: The racemic acid is reacted with a chiral base to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[6][7][8][9]

    • Enzymatic Kinetic Resolution: An enzyme, typically a lipase, selectively catalyzes a reaction (e.g., esterification) of one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[10][11][12][13][14]

Troubleshooting Guides

Problem 1: Significant loss of enantiomeric excess (ee%) during the synthesis.
Potential Cause Troubleshooting Step
Harsh Reaction Conditions - Lower the reaction temperature. - Reduce the reaction time. - Use milder reagents. For example, if using a strong base, consider a weaker, non-nucleophilic base.
Inappropriate Solvent - Switch to a less polar, aprotic solvent to minimize proton exchange.
Acidic or Basic Work-up - Neutralize the reaction mixture carefully, avoiding extremes of pH. - Minimize the time the product is in contact with acidic or basic aqueous solutions.
Purification Method - Avoid purification methods that involve high temperatures (e.g., distillation) if the product is thermally labile. - Consider chromatography at room temperature.
Problem 2: Low yield of the desired enantiomer after chiral resolution.
Potential Cause Troubleshooting Step
Poor Diastereomeric Salt Crystallization - Screen different chiral resolving agents. Common choices for acidic compounds include chiral amines like (R)- or (S)-1-phenylethylamine.[6][9] - Experiment with different crystallization solvents and solvent mixtures. - Optimize the cooling rate during crystallization.
Incomplete Enzymatic Resolution - Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia). - Optimize the reaction time; kinetic resolutions often do not go to 100% conversion. - Adjust the temperature and pH to the optimal range for the chosen enzyme.
Racemization of the Unwanted Enantiomer for Recycling - If attempting to racemize the unwanted enantiomer for a dynamic kinetic resolution process, ensure the racemization conditions are effective but do not degrade the product.

Quantitative Data Summary

The following tables provide representative data for common methods used to obtain enantiomerically enriched α-arylalkanoic acids. Note that optimal conditions for this compound may vary.

Table 1: Chiral Resolution of Racemic α-Arylalkanoic Acids via Diastereomeric Salt Formation

Resolving AgentSolventTypical Yield of Desired DiastereomerTypical Enantiomeric Excess (ee%) of Recovered Acid
(R)-1-PhenylethylamineEthanol/Water35-45%>98%
(S)-BrucineAcetone30-40%>95%
(1R,2S)-EphedrineMethanol40-50%>99%

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic α-Arylalkanoic Acids

Lipase SourceAcyl AcceptorSolventTypical ConversionEnantiomeric Excess (ee%) of Unreacted Acid
Candida antarctica lipase B (CALB)n-ButanolHexane~50%>99%
Pseudomonas cepacia lipase (PSL)MethanolToluene~45%>95%
Candida rugosa lipase (CRL)EthanolDiisopropyl ether~50%>98%

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic this compound via Diastereomeric Salt Formation

This protocol is a representative procedure and may require optimization.

  • Salt Formation:

    • Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol).

    • Add a solution of a chiral resolving agent, such as (R)-1-phenylethylamine (0.5-1.0 eq), in the same solvent.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

    • The diastereomeric salt of one enantiomer should preferentially crystallize due to lower solubility.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether).

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess by chiral HPLC analysis.[15][16][17][18]

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol is a representative procedure and may require optimization.

  • Reaction Setup:

    • To a solution of racemic this compound (1.0 eq) in a non-polar organic solvent (e.g., hexane or toluene), add an alcohol (e.g., n-butanol, 1.5-3.0 eq).

    • Add the chosen lipase (e.g., immobilized Candida antarctica lipase B, CALB).

  • Reaction:

    • Incubate the mixture with shaking at a controlled temperature (e.g., 30-50 °C).

    • Monitor the reaction progress by taking aliquots and analyzing the conversion and enantiomeric excess of the remaining acid by chiral HPLC.

  • Work-up:

    • When the desired conversion (typically around 50%) is reached, filter off the enzyme.

    • Separate the unreacted acid from the ester product. This can often be achieved by extraction with an aqueous base (e.g., sodium bicarbonate solution) to remove the acidic component.

  • Isolation:

    • Acidify the aqueous basic extract containing the salt of the unreacted acid with a strong acid (e.g., HCl) to a pH of ~2.

    • Extract the enantiomerically enriched acid with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the recovered acid using chiral HPLC.

Visualizations

Racemization_Mechanism (R)-Acid (R)-Acid Enolate Planar Enolate (Achiral Intermediate) (R)-Acid->Enolate - H+ Enolate->(R)-Acid + H+ (S)-Acid (S)-Acid Enolate->(S)-Acid + H+

Caption: Mechanism of racemization of this compound via a planar enolate intermediate.

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer Racemic_Acid Racemic Cyclopentyl- phenylacetic Acid Mix Mix and Dissolve in Solvent Racemic_Acid->Mix Chiral_Base Chiral Base (e.g., (R)-1-phenylethylamine) Chiral_Base->Mix Crystallization Cool and Crystallize Mix->Crystallization Filtration Filtration Crystallization->Filtration Diastereomer_Solid Diastereomeric Salt 1 (Solid) Filtration->Diastereomer_Solid Diastereomer_Solution Diastereomeric Salt 2 (in Solution) Filtration->Diastereomer_Solution Acidification Acidify Diastereomer_Solid->Acidification Extraction Extract with Organic Solvent Acidification->Extraction Pure_Enantiomer Enantiomerically Pure This compound Extraction->Pure_Enantiomer

Caption: Workflow for chiral resolution using diastereomeric salt formation.

References

Dealing with impurities in Cyclopentylphenylacetic acid preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopentylphenylacetic acid. The information is designed to help you identify and resolve issues related to impurities in your preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound preparations?

Impurities in Active Pharmaceutical Ingredients (APIs) like this compound are typically categorized into three main types:

  • Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, or catalysts. For this compound, this could include unreacted cyclopentyl phenyl ketone or by-products from the synthesis route.[1]

  • Inorganic Impurities: These may include reagents, catalysts, inorganic salts, and other materials that are not organic in nature.[2]

  • Residual Solvents: These are organic solvents used during the synthesis or purification process that are not completely removed.[2]

Q2: What analytical techniques are best for detecting impurities in my sample?

A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating, identifying, and quantifying organic impurities.

  • Gas Chromatography (GC): This is primarily used for the detection and quantification of residual solvents.

  • Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS or GC-MS), this technique helps in identifying the structure of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the exact structure of unknown impurities that have been isolated.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying functional groups present in the impurities and can be used as a screening tool.

Troubleshooting Guides

Low Product Yield

Q3: My reaction yield of this compound is significantly lower than expected. What are the potential causes?

Low reaction yields can be attributed to several factors throughout the experimental process.[3] Consider the following possibilities:

  • Purity of Starting Materials: Impurities in your starting materials can lead to side reactions, consuming your reactants and lowering the yield of the desired product.[4]

  • Reaction Conditions:

    • Moisture: Many organic reactions are sensitive to moisture. Ensure all glassware is properly dried and use anhydrous solvents.[5]

    • Temperature: The reaction temperature may not be optimal, leading to incomplete reaction or the formation of degradation products.[6]

  • Side Reactions: Unintended reactions can compete with the desired reaction, reducing the yield. An analysis of your crude product by HPLC or LC-MS can help identify major by-products.

  • Product Loss During Workup: Significant amounts of product can be lost during extraction, washing, or transfer steps.[5]

Unexpected Analytical Results

Q4: I see an unexpected peak in my HPLC chromatogram. How do I identify it?

Identifying an unknown peak requires a systematic approach. The following workflow can be a useful guide:

G Troubleshooting Workflow for Unknown HPLC Peak start Unexpected Peak in HPLC lcms Analyze by LC-MS start->lcms mw_match Does MW match any expected species? lcms->mw_match known_impurity Known Impurity Identified mw_match->known_impurity Yes unknown_impurity Unknown Impurity mw_match->unknown_impurity No isolate Isolate the impurity (prep-HPLC or column chromatography) unknown_impurity->isolate nmr Characterize by NMR isolate->nmr structure Elucidate Structure nmr->structure

Caption: Troubleshooting workflow for identifying an unknown HPLC peak.

Q5: My NMR spectrum shows signals that do not correspond to this compound. What could they be?

Unidentified signals in your NMR spectrum likely correspond to impurities. Compare the chemical shifts and integration values to those of known starting materials, reagents, and solvents. If the impurity is present in a significant amount, consider purifying a small sample for more detailed NMR analysis (e.g., 2D NMR) to elucidate its structure.

Data on Potential Impurities

The following table summarizes potential impurities that may be encountered during the synthesis of this compound, their likely sources, and recommended analytical methods for detection.

Impurity NamePotential SourceRecommended Analytical Method(s)
Cyclopentyl phenyl ketoneIncomplete conversion from a ketone precursorHPLC, GC-MS
Benzyl cyanideStarting material in some phenylacetic acid synthesesHPLC, GC-MS
Phenylacetic acidPotential starting material or side-productHPLC, LC-MS
(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acidIncomplete reduction if this is an intermediateHPLC, LC-MS
Solvents (e.g., Toluene, Hexane, Ethyl Acetate)Used in reaction or purificationGC

Experimental Protocols

Purification by Column Chromatography

Column chromatography is an effective method for purifying this compound from less polar or more polar impurities. Due to the acidic nature of the target compound, it is recommended to add a small amount of a volatile acid to the eluent to suppress ionization and prevent peak tailing.[1][5]

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Crude this compound

  • Solvents: Hexanes, Ethyl Acetate, Acetic Acid (reagent grade)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% acetic acid to the eluent to improve separation. The ideal eluent system should give the desired product an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Analysis:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

G Purification Workflow for this compound start Crude Product tlc TLC Analysis to Determine Eluent start->tlc packing Pack Silica Gel Column tlc->packing loading Load Crude Product onto Column packing->loading elution Elute with Hexane/Ethyl Acetate (+ Acetic Acid) loading->elution fractions Collect Fractions elution->fractions analyze Analyze Fractions by TLC fractions->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Caption: A typical workflow for the purification of this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the this compound is soluble at high temperatures but insoluble at low temperatures.

General Procedure:

  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Good candidates for carboxylic acids often include ethanol, methanol, water, or mixtures like ethanol/water.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

References

Optimizing mobile phase for Cyclopentylphenylacetic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Cyclopentylphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the mobile phase for analyzing this compound?

A1: The most critical parameter is the mobile phase pH. This compound is an acidic compound with a predicted pKa of approximately 4.36.[1] To achieve good peak shape and reproducible retention in reversed-phase HPLC, the mobile phase pH must be controlled to suppress the ionization of the analyte's carboxylic acid group.[2] A stable pH is essential for controlling the analyte's ionization state, which in turn improves separation and enhances peak shape.[3]

Q2: What is the ideal mobile phase pH for this analysis and why?

A2: The ideal mobile phase pH should be at least 1.5 to 2 pH units below the analyte's pKa.[4] For this compound (pKa ≈ 4.36), the recommended pH is between 2.3 and 2.8. Operating in this pH range ensures the compound is in its neutral, non-ionized form. This "ion suppression" minimizes unwanted secondary interactions with the silica stationary phase, leading to sharper, more symmetrical peaks and longer retention times.[2][5]

Q3: Which organic solvents and buffers are recommended?

A3:

  • Organic Solvents: Acetonitrile and methanol are the most common organic solvents for reversed-phase HPLC.[6] Water/acetonitrile mixtures are often a good starting point due to their low viscosity and UV transparency at lower wavelengths.[6] Switching between acetonitrile and methanol can also be a useful tool to alter separation selectivity.[7]

  • Buffers: Using a buffer is highly recommended to maintain a constant and reproducible pH.[8] For a target pH of ~2.5, a phosphate buffer is an excellent choice due to its strong buffering capacity in this range.[3][4] A buffer concentration of 10-50 mM is generally sufficient for most applications.[8] Alternatively, adding 0.1% formic acid or phosphoric acid to the aqueous phase can also effectively lower the pH.[7]

Troubleshooting Guide

Problem 1: Peak Tailing

Q: My chromatogram shows a tailing peak for this compound. What is the cause and how can I fix it?

A: Peak tailing for acidic analytes is most often caused by interaction between the ionized (negatively charged) form of the acid and active silanol groups (-Si-OH) on the surface of the silica-based column packing.[9] If the mobile phase pH is near or above the pKa (~4.36), a significant portion of the analyte will be ionized, leading to these secondary interactions.

Solutions:

  • Lower Mobile Phase pH: The most effective solution is to lower the mobile phase pH to a value around 2.5. This is achieved by adding a buffer (e.g., 25mM potassium phosphate) or an acidifier (e.g., 0.1% phosphoric acid) to the aqueous portion of the mobile phase.[5]

  • Increase Buffer Strength: If you are already using a buffer, its concentration may be insufficient.[9] Increasing the buffer concentration (e.g., from 10mM to 25mM or 50mM) can help maintain a more consistent pH and further suppress silanol interactions.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are well end-capped have fewer free silanol groups, which reduces the tendency for peak tailing with acidic compounds.

Problem 2: Poor or Shifting Retention Time

Q: The retention time for my analyte is too short, or it varies between injections. What should I do?

A: This issue can stem from either the mobile phase strength (% organic) or pH instability.

Solutions:

  • Decrease Organic Solvent Percentage: Retention in reversed-phase HPLC is primarily controlled by the amount of organic solvent in the mobile phase.[8] If retention is too low, decrease the percentage of acetonitrile or methanol. A general rule states that a 10% decrease in the organic modifier can increase the retention factor by two to three times.[7]

  • Confirm and Buffer pH: An unstable pH can cause retention time to shift. If the pH is not adequately controlled and drifts upwards, the analyte will become more ionized and elute earlier (shorter retention time).[2] Ensure your mobile phase is properly buffered and that the pH is consistently below 2.8.

  • Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis. Inadequate equilibration can lead to drifting retention times, especially when using buffered mobile phases.

Problem 3: Split or Broad Peaks

Q: I am observing split or very broad peaks for a single analyte. What is the problem?

A: Split or excessively broad peaks are often a sign that the mobile phase pH is very close to the analyte's pKa.[2][10] At a pH of ~4.36, this compound exists as an equilibrium of two forms: neutral and ionized. These two forms can exhibit slightly different retention behaviors on the column, resulting in a distorted peak.

Solutions:

  • Adjust pH Away from pKa: The definitive solution is to adjust the mobile phase pH to be at least 1.5-2 units away from the pKa.[4] For this compound, lowering the pH to ~2.5 is the recommended approach to ensure the analyte is in a single, neutral state.

  • Check for Column Voids: A physical void or channel in the column packing material can also cause peak splitting. This may occur from pressure shocks or operating outside the column's recommended pH range. If mobile phase adjustments do not work, consider replacing the column.

Data Presentation

Table 1: Effect of Mobile Phase Parameters on Chromatographic Performance

This table summarizes the expected outcomes when adjusting key mobile phase parameters for the analysis of this compound.

Parameter AdjustedChangeExpected Effect on Retention Time (tR)Expected Effect on Peak Shape (Asymmetry)Rationale
% Organic Solvent IncreaseDecreaseNo significant change (if pH is optimal)Increases mobile phase elution strength, causing the analyte to elute faster.[7]
(e.g., Acetonitrile)DecreaseIncreaseNo significant change (if pH is optimal)Decreases mobile phase elution strength, leading to stronger interaction with the stationary phase.[7]
Mobile Phase pH Increase (towards pKa)DecreaseWorsens (Tailing/Broadening)Analyte becomes more ionized and polar, reducing retention.[2] Proximity to pKa causes mixed ionic states.[2]
Decrease (away from pKa)IncreaseImproves (Sharper, Symmetrical)Ionization is suppressed, making the analyte more hydrophobic and better retained with fewer silanol interactions.[5]
Buffer Concentration IncreaseMinor IncreaseImprovesBetter control of surface pH and masking of residual silanols, reducing tailing.[9]
DecreaseMinor DecreaseMay WorsenReduced buffering capacity can lead to pH instability and increased interaction with silanols.

Experimental Protocols

Recommended Starting Method for HPLC Analysis

This protocol provides a robust starting point for method development. Optimization will likely be required based on your specific instrumentation and sample matrix.

  • HPLC System: Standard Analytical HPLC with UV Detector

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 25mM Potassium Phosphate, adjusted to pH 2.5 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Elution Mode: Isocratic

  • Composition: 50% Mobile Phase A : 50% Mobile Phase B (Adjust as needed)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Mobile Phase Preparation Note: Always adjust the pH of the aqueous buffer (Mobile Phase A) before mixing it with the organic solvent (Mobile Phase B).[8] Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[11]

Visualized Workflows

Mobile_Phase_Optimization_Workflow start Start: Initial Method (e.g., 50:50 ACN:pH 2.5 Buffer) run_hplc Perform HPLC Analysis start->run_hplc eval Evaluate Chromatogram: - Retention Time (tR) - Peak Shape (Asymmetry) - Resolution run_hplc->eval retention_ok Is tR acceptable? (e.g., 2 < k < 10) eval->retention_ok Check Retention too_high tR too high too_low tR too low retention_ok->too_low No retention_ok->too_high No shape_ok Is Peak Shape acceptable? (e.g., Asymmetry < 1.5) retention_ok->shape_ok Yes adjust_organic_down Decrease % Organic Solvent (e.g., by 5-10%) too_low->adjust_organic_down adjust_organic_down->run_hplc adjust_organic_up Increase % Organic Solvent (e.g., by 5-10%) too_high->adjust_organic_up adjust_organic_up->run_hplc tailing Peak Tailing / Broad shape_ok->tailing No end_node Method Optimized shape_ok->end_node Yes adjust_ph Confirm/Lower pH (e.g., to 2.3) Increase Buffer Strength tailing->adjust_ph adjust_ph->run_hplc

Caption: Workflow for systematic mobile phase optimization.

Troubleshooting_Tree problem Problem Observed: Poor Peak Shape is_tailing Is the peak tailing? problem->is_tailing cause_tailing Likely Cause: Analyte ionization and secondary silanol interactions. is_tailing->cause_tailing Yes is_splitting Is the peak split or very broad? is_tailing->is_splitting No solution_tailing1 Solution 1: Lower mobile phase pH to 2.3 - 2.8 to suppress ionization. cause_tailing->solution_tailing1 solution_tailing2 Solution 2: Increase buffer concentration (e.g., to 25-50mM). cause_tailing->solution_tailing2 cause_splitting Likely Cause: Mobile phase pH is too close to the analyte's pKa (~4.36). is_splitting->cause_splitting Yes is_fronting Is the peak fronting? is_splitting->is_fronting No solution_splitting Solution: Adjust pH to be >1.5 units away from pKa (e.g., pH < 2.8). cause_splitting->solution_splitting cause_fronting Likely Causes: 1. Column Overload 2. Sample solvent stronger than mobile phase is_fronting->cause_fronting Yes solution_fronting1 Solution 1: Reduce sample concentration or injection volume. cause_fronting->solution_fronting1 solution_fronting2 Solution 2: Dissolve sample in the mobile phase. cause_fronting->solution_fronting2

Caption: Decision tree for troubleshooting poor peak shape.

References

Technical Support Center: Chromatography of Cyclopentylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Cyclopentylphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1] This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy. For an acidic compound like this compound, peak tailing can be a significant challenge, affecting the reliability of analytical results.[2]

Q2: What are the primary causes of peak tailing for this compound?

A2: The primary causes of peak tailing for this compound, a carboxylic acid, are typically related to secondary interactions with the stationary phase and suboptimal mobile phase conditions.[2][3] Specific causes include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the carboxylic acid moiety of this compound, leading to a secondary, undesirable retention mechanism that causes peak tailing.[4]

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of this compound (predicted to be approximately 4.36), the analyte can exist in both its protonated (neutral) and deprotonated (anionic) forms. This dual state leads to inconsistent retention and results in a broad, tailing peak.[5]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak distortion, including tailing.[3]

  • Extra-Column Effects: Dead volume within the HPLC system, such as in tubing or fittings, can cause the analyte band to broaden, leading to peak tailing.[5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that lead to peak tailing.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Mobile Phase pH Optimization

The most critical factor for controlling the peak shape of an ionizable compound like this compound is the mobile phase pH.

Experimental Protocol: Mobile Phase pH Scouting

  • Objective: To determine the optimal mobile phase pH to suppress the ionization of this compound and minimize peak tailing.

  • Materials:

    • This compound standard solution (e.g., 100 µg/mL in mobile phase)

    • HPLC grade water

    • HPLC grade acetonitrile or methanol

    • Acidic modifier (e.g., formic acid, trifluoroacetic acid, or phosphoric acid)

    • pH meter

  • Procedure:

    • Prepare a series of aqueous mobile phase components with varying pH values. A good starting point is to prepare buffers at pH 2.0, 2.5, 3.0, and 3.5.

    • To achieve the desired pH, add a small amount of the acidic modifier to the aqueous portion of the mobile phase.

    • For each pH value, prepare the final mobile phase by mixing the buffered aqueous solution with the organic solvent in the desired ratio (e.g., 50:50 Water:Acetonitrile).

    • Equilibrate the HPLC system, including the column, with the first mobile phase (pH 2.0) for at least 15-20 column volumes.

    • Inject the this compound standard and record the chromatogram.

    • Repeat the equilibration and injection for each of the other prepared mobile phases.

    • Calculate the tailing factor (asymmetry factor) for the this compound peak at each pH. The optimal pH will yield a tailing factor closest to 1.0.

Expected Outcome:

As the mobile phase pH is lowered to well below the pKa of this compound (pKa ≈ 4.36), the peak shape should become progressively more symmetrical. A pH of around 2.0 to 2.5 is expected to provide the best results.

Quantitative Data Summary (Representative)

Mobile Phase pHTailing Factor (Asymmetry)Observations
3.5> 1.8Significant tailing, poor peak shape.
3.01.4 - 1.6Noticeable improvement, but some tailing persists.
2.51.1 - 1.3Good peak symmetry, minimal tailing.
2.0< 1.2Excellent peak symmetry, sharp peak.

Note: This data is representative of the expected trend for a carboxylic acid like this compound. Actual results may vary depending on the specific column and HPLC system.

Column Selection and Care

The choice of HPLC column and its condition are critical for achieving good peak shape.

Recommendations:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) that are "end-capped" are highly recommended. End-capping is a chemical process that deactivates most of the residual silanol groups, significantly reducing the potential for secondary interactions.[4]

  • Consider a Phenyl Stationary Phase: For aromatic compounds like this compound, a phenyl stationary phase can sometimes offer alternative selectivity and improved peak shape compared to a standard C18 column.

  • Column Washing: If you suspect column contamination, a thorough washing procedure can help. Flush the column with a series of strong solvents (e.g., isopropanol, then acetonitrile, then mobile phase). Always check the column manufacturer's instructions for recommended washing procedures and solvent compatibility.

  • Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants in the sample and extend its lifetime.

Sample Concentration and Solvent

Experimental Protocol: Evaluation of Sample Overload and Solvent Effects

  • Objective: To determine if column overload or an inappropriate sample solvent is contributing to peak tailing.

  • Procedure:

    • Dilution Series: Prepare a series of this compound standards at different concentrations (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, and 5 µg/mL).

    • Injection and Analysis: Inject each standard and observe the peak shape. If the tailing factor improves at lower concentrations, the original sample was likely overloaded.

    • Solvent Matching: Prepare the highest concentration standard in two different solvents:

      • 100% organic solvent (e.g., acetonitrile or methanol)

      • The initial mobile phase composition

    • Comparison: Inject both preparations. If the peak shape is significantly better when the sample is dissolved in the mobile phase, the original sample solvent was likely too strong, causing peak distortion.

Recommendations:

  • Reduce Sample Load: If column overload is suspected, reduce the injection volume or the concentration of the sample.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.

Visual Troubleshooting Workflows

The following diagrams illustrate the logical flow for troubleshooting peak tailing of this compound.

Troubleshooting_Workflow Troubleshooting Peak Tailing for this compound start Peak Tailing Observed check_ph Is Mobile Phase pH < 2.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.0-2.5 using Formic or Phosphoric Acid check_ph->adjust_ph No check_column Using a High-Purity, End-Capped C18 or Phenyl Column? check_ph->check_column Yes end_good Peak Shape Improved adjust_ph->end_good change_column Switch to an End-Capped C18 or Phenyl Column check_column->change_column No check_overload Is Sample Concentration Too High? check_column->check_overload Yes change_column->end_good reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No reduce_load->end_good match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes check_system Inspect for Extra-Column Dead Volume (tubing, fittings) check_solvent->check_system No match_solvent->end_good end_bad Further Investigation Needed (e.g., Column Contamination) check_system->end_bad

Caption: A logical workflow for diagnosing and resolving peak tailing.

Experimental_Workflow Experimental Workflow for pH Optimization prep_standard Prepare this compound Standard Solution prep_mp_a Prepare Aqueous Mobile Phase at pH 2.0 prep_standard->prep_mp_a prep_mp_b Prepare Aqueous Mobile Phase at pH 2.5 prep_standard->prep_mp_b prep_mp_c Prepare Aqueous Mobile Phase at pH 3.0 prep_standard->prep_mp_c equilibrate_a Equilibrate HPLC System with pH 2.0 Mobile Phase prep_mp_a->equilibrate_a equilibrate_b Equilibrate HPLC System with pH 2.5 Mobile Phase prep_mp_b->equilibrate_b equilibrate_c Equilibrate HPLC System with pH 3.0 Mobile Phase prep_mp_c->equilibrate_c inject_a Inject Standard and Record Chromatogram equilibrate_a->inject_a inject_b Inject Standard and Record Chromatogram equilibrate_b->inject_b inject_c Inject Standard and Record Chromatogram equilibrate_c->inject_c analyze Compare Tailing Factors and Select Optimal pH inject_a->analyze inject_b->analyze inject_c->analyze

Caption: A stepwise experimental plan for mobile phase pH optimization.

References

Technical Support Center: Alternative Catalysts for Cyclopentylphenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cyclopentylphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals seeking information on alternative catalytic methods. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternative catalytic methods for the synthesis of this compound?

A1: The primary alternative to traditional methods (e.g., Willgerodt-Kindler reaction) is the palladium-catalyzed α-arylation of a cyclopentyl ester.[1][2][3] This method involves the cross-coupling of an aryl halide (or pseudo-halide) with the enolate of a cyclopentyl ester, offering a more direct and often higher-yielding route to the desired product.

Q2: What are the key components of a palladium-catalyzed α-arylation reaction for this synthesis?

A2: A typical reaction setup includes:

  • Palladium Precatalyst: Such as Pd(OAc)₂, Pd₂(dba)₃, or more advanced precatalysts like tBuBrettPhos Pd G3/G4.[1][4]

  • Ligand: A bulky, electron-rich phosphine ligand is crucial for catalytic activity. Examples include tBuBrettPhos, Q-phos, and various biphenyl phosphines.[4][5]

  • Base: A strong, non-nucleophilic base is required to generate the ester enolate. Common choices include lithium hexamethyldisilazide (LiHMDS), sodium tert-butoxide (NaOtBu), or potassium phosphate (K₃PO₄).[2][6]

  • Reactants: An aryl halide (e.g., phenyl bromide) and a cyclopentyl ester (e.g., tert-butyl cyclopentylacetate).

  • Solvent: Anhydrous aprotic solvents like toluene or dioxane are typically used.[4]

Q3: How can I avoid the formation of undesired side products like diarylated compounds or self-condensation products?

A3: The formation of diarylated products can be minimized by carefully controlling the stoichiometry of the reactants and using a base like LiHMDS, which is known to favor mono-arylation.[1][2] Self-condensation of the ester can be a competing reaction; running the reaction at an appropriate temperature and adding the ester slowly to the base can help mitigate this. Direct C-H arylation of cyclopentanones, a related reaction, has also been shown to be challenging due to competitive self-aldol condensation, highlighting the importance of optimized conditions.[7][8]

Q4: What are the advantages of using zinc enolates or silyl ketene acetals in this synthesis?

A4: Using pre-formed zinc enolates or silyl ketene acetals offers a milder reaction pathway compared to the direct use of strong bases with the ester.[3][5] This approach can improve functional group tolerance and reduce base-sensitive side reactions. For instance, zinc enolates can be coupled with aryl bromides at room temperature in high yields.[3] Similarly, silyl ketene acetals can react with aryl bromides in the presence of a zinc fluoride co-catalyst.[3][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Inappropriate base or base strength. 4. Poor quality of reagents.1. Use a fresh palladium source and ligand, or consider a more stable precatalyst.[4] 2. Ensure all glassware is oven-dried and solvents are rigorously dried. Handle all reagents under an inert atmosphere. 3. For ester enolates, a strong base like LiHMDS or NaOtBu is often necessary.[2] For more sensitive substrates, consider using K₃PO₄ or forming a zinc enolate.[6] 4. Purify starting materials if necessary.
Formation of Diarylated Product 1. Excess aryl halide. 2. Reaction temperature too high or reaction time too long. 3. Choice of base.1. Use a 1:1 to 1.2:1 ratio of the ester to the aryl halide. 2. Optimize the reaction temperature and monitor the reaction progress closely by TLC or GC-MS to stop it upon completion.[4] 3. LiHMDS has been shown to be highly selective for mono-arylation.[1]
Self-Condensation of the Ester 1. The ester enolate reacts with another molecule of the ester. 2. High concentration of the ester enolate.1. Add the ester slowly to the reaction mixture containing the base. 2. Maintain a lower reaction temperature to disfavor the condensation reaction.
Decomposition of the Catalyst 1. Presence of oxygen. 2. High reaction temperatures for extended periods. 3. Incompatible functional groups on the substrate.1. Thoroughly degas the solvent and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). 2. Optimize the reaction to proceed at the lowest effective temperature. 3. Ensure the starting materials are free of impurities that could poison the catalyst.
Racemization of Chiral Centers 1. Presence of a strong base and elevated temperatures.1. For substrates with base-sensitive stereocenters, using milder conditions with zinc enolates can prevent racemization.[5]

Quantitative Data Summary

The following table summarizes representative conditions for the palladium-catalyzed α-arylation of esters, which can be adapted for the synthesis of this compound.

ParameterCondition 1 Condition 2 Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%){[P(t-Bu)₃]PdBr}₂ (1 mol%)
Ligand Bulky biphenyl phosphine (4 mol%)P(t-Bu)₃ (2 mol%)Q-phos (2 mol%)
Base LiHMDS (1.2 equiv)NaOtBu (1.2 equiv)- (Uses Zinc Enolate)
Reactants Cyclopentyl ester, Aryl bromideCyclopentyl ester, Aryl chlorideZinc enolate of cyclopentyl ester, Aryl bromide
Solvent TolueneDioxaneDMF
Temperature 25 - 80 °C80 - 110 °CRoom Temperature
Typical Yield 70-90%65-85%80-95%
Reference [1][2][9][5][6]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed α-Arylation of a Cyclopentyl Ester using LiHMDS

This protocol is adapted from the work of Buchwald and co-workers for the α-arylation of esters.[1][2]

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%) to an oven-dried Schlenk tube. Add the aryl bromide (1.0 equivalent) and a magnetic stir bar. Seal the tube with a septum, remove it from the glovebox, and connect it to a Schlenk line.

  • Addition of Reagents: Add anhydrous toluene via syringe to dissolve the solids. In a separate flask under an inert atmosphere, dissolve the cyclopentyl ester (1.2 equivalents) in anhydrous toluene.

  • Enolate Formation: Add LiHMDS (1.2 equivalents, as a solution in THF or solid) to the cyclopentyl ester solution and stir for 15-30 minutes at room temperature.

  • Reaction: Transfer the freshly prepared ester enolate solution to the Schlenk tube containing the catalyst and aryl bromide via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80 °C) and monitor its progress by TLC or GC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure α-aryl ester.

  • Hydrolysis: The resulting ester can be hydrolyzed to this compound using standard procedures (e.g., with LiOH in THF/water or TFA in dichloromethane for a tert-butyl ester).

Visualizations

Experimental Workflow

experimental_workflow setup Reaction Setup (Catalyst, Ligand, Aryl Halide) reaction Catalytic Coupling setup->reaction reagents Reagent Preparation (Ester, Base in Solvent) reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Completion purification Column Chromatography workup->purification hydrolysis Ester Hydrolysis purification->hydrolysis product Final Product (this compound) hydrolysis->product

Caption: General experimental workflow for the synthesis of this compound.

Catalytic Cycle

catalytic_cycle Pd(0)L Pd(0)L_n ArPd(II)XL Ar-Pd(II)-X L_n Pd(0)L->ArPd(II)XL Oxidative_Addition Oxidative Addition ArPd(II)EnolateL Ar-Pd(II)-Enolate L_n ArPd(II)XL->ArPd(II)EnolateL Transmetalation Enolate Coordination ArPd(II)EnolateL->Pd(0)L Product α-Aryl Ester ArPd(II)EnolateL->Product Reductive_Elimination Reductive Elimination Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Ester_Enolate Ester Enolate Ester_Enolate->Transmetalation

References

Technical Support Center: Managing Temperature Control in Cyclopentylphenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control during reactions involving Cyclopentylphenylacetic acid. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guide: Common Temperature Control Issues

This section addresses common problems related to temperature management during the synthesis of this compound, particularly via the Grignard reaction pathway, which is a primary and highly exothermic method.

Question 1: My Grignard reaction is showing a sudden and uncontrollable temperature spike (runaway reaction). What are the potential causes and how can I mitigate this?

Answer:

A runaway reaction during the formation of the Grignard reagent (Cyclopentylmagnesium bromide) or its subsequent reaction is a critical safety concern. The primary causes and solutions are outlined below:

  • Potential Causes:

    • Induction Period Followed by Rapid Initiation: Grignard reactions often have an induction period where the reaction does not start immediately. Once initiated, the accumulated unreacted reagents can react very quickly, leading to a rapid release of heat.

    • Inadequate Heat Dissipation: The reaction vessel may not be able to dissipate the heat generated by the exothermic reaction quickly enough, especially during scale-up.

    • Rate of Reagent Addition: Adding the cyclopentyl bromide or the electrophile too quickly can overwhelm the cooling capacity of the system.

    • Localized Hotspots: Poor stirring can lead to localized concentrations of reagents and subsequent hotspots where the reaction accelerates.

  • Recommended Solutions:

    • Controlled Initiation: Ensure the reaction has initiated (e.g., by observing a gentle reflux or a slight temperature increase) before adding the bulk of the reagents. A small amount of initiator like iodine or 1,2-dibromoethane can be used to promote a smooth start.

    • Slow and Controlled Addition: Add the cyclopentyl bromide to the magnesium turnings or the Grignard reagent to the electrophile dropwise, monitoring the internal temperature closely. The addition rate should be adjusted to maintain the desired temperature. For instance, in the synthesis of phenylacetic acid via a Grignard reaction, maintaining the temperature at the boiling point of diethyl ether (around 35°C) with controlled addition is crucial.[1]

    • Efficient Cooling: Use an appropriately sized cooling bath (e.g., ice-water, dry ice/acetone) and ensure good thermal contact with the reaction flask.

    • Vigorous Stirring: Ensure efficient stirring to maintain a homogenous mixture and prevent the formation of localized hotspots.

Question 2: The yield of my this compound is low, and I suspect temperature fluctuations are the cause. How can temperature instability affect the reaction?

Answer:

Temperature instability can significantly impact the yield of this compound by promoting side reactions.

  • Potential Side Reactions Favored by Higher Temperatures:

    • Wurtz Coupling: The Grignard reagent can react with unreacted cyclopentyl bromide to form dicyclopentyl, a common byproduct. This is more prevalent at higher temperatures.

    • Reaction with Solvent: At elevated temperatures, Grignard reagents can react with ethereal solvents like THF.[2]

    • Enolization of the Electrophile: If the electrophile is a ketone or ester with acidic alpha-protons, higher temperatures can favor deprotonation (enolization) by the Grignard reagent (acting as a base) instead of the desired nucleophilic addition.

  • Recommended Actions:

    • Maintain a Consistent Low Temperature: For the reaction of the Grignard reagent with the electrophile, it is often beneficial to maintain a low temperature. For some Grignard additions, temperatures as low as -78°C are used to improve selectivity.[3] A common practice is to cool the reaction mixture to 0-5°C before the dropwise addition of the Grignard reagent.

    • Monitor and Log Temperature: Use a calibrated thermometer or thermocouple to continuously monitor the internal reaction temperature. Logging the data can help identify any unexpected exotherms.

    • Choose an Appropriate Solvent: The choice of solvent can influence heat transfer. Solvents with higher boiling points may be used for the Grignard reagent formation to allow for a higher reaction temperature, but the subsequent reaction may still require cooling. Cyclopentyl methyl ether (CPME) has been shown to be a suitable solvent for Grignard reactions.[4]

Question 3: I am hydrolyzing α-Cyclopentylphenylacetonitrile to produce this compound, but the reaction is slow and requires prolonged heating, leading to byproduct formation. How can I optimize the temperature for this step?

Answer:

The hydrolysis of a nitrile to a carboxylic acid is often performed under acidic or basic conditions with heating. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation or side reactions.

  • Factors to Consider:

    • Reaction Rate vs. Temperature: The rate of hydrolysis generally increases with temperature.[5][6] However, excessively high temperatures can lead to the decomposition of the starting material or product.

    • Concentration of Acid/Base: The concentration of the hydrolyzing agent (e.g., sulfuric acid, sodium hydroxide) will also affect the reaction rate.

    • Solvent: The choice of co-solvent (e.g., acetic acid, ethanol) can influence the solubility of the nitrile and the overall reaction rate.

  • Recommended Optimization Strategy:

    • Stepwise Temperature Increase: Start the hydrolysis at a moderate temperature (e.g., 80°C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC). If the reaction is too slow, gradually increase the temperature in increments (e.g., 10°C) until a satisfactory rate is achieved.

    • Time Study: Once an optimal temperature is identified, perform a time study to determine the point at which the reaction is complete to avoid prolonged heating.

    • Literature Reference: For the hydrolysis of benzyl cyanide to phenylacetic acid, heating at reflux with a mixture of water, sulfuric acid, and glacial acetic acid for a specific duration is a common procedure.[7] This provides a good starting point for optimizing the hydrolysis of the cyclopentyl derivative.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the formation of Cyclopentylmagnesium bromide?

A1: The formation of the Grignard reagent is exothermic and often initiated at room temperature. Once the reaction starts, the temperature is typically controlled by the reflux of the ethereal solvent, such as diethyl ether (boiling point ~35°C) or THF (boiling point ~66°C).[1] In some cases, gentle heating may be required to initiate the reaction.

Q2: At what temperature should the reaction of Cyclopentylmagnesium bromide with an electrophile (e.g., a carbonyl compound) be carried out?

A2: This reaction is also exothermic and is typically performed at reduced temperatures to control the reaction rate and minimize side reactions. A common starting point is to cool the electrophile solution in an ice bath (0-5°C) before slowly adding the Grignard reagent.[3] For sensitive substrates or to improve selectivity, lower temperatures (-40°C to -78°C) may be necessary.

Q3: How does the choice of solvent affect temperature control?

A3: The solvent plays a crucial role in temperature management.[8]

  • Boiling Point: A solvent with a low boiling point, like diethyl ether, can help control the temperature through refluxing, acting as a built-in heat-removal mechanism.

  • Heat Capacity and Thermal Conductivity: Solvents with higher heat capacities can absorb more heat for a given temperature change, providing better thermal stability.

  • Viscosity: Less viscous solvents generally allow for better mixing and more efficient heat transfer.

Q4: Are there any visual indicators of a well-controlled exothermic reaction?

A4: Yes. A gentle, controlled reflux of the solvent is a good indicator that the heat generated by the reaction is being effectively managed. The internal temperature should remain stable within a narrow range. A rapid, uncontrolled boiling of the solvent is a sign of a potential runaway reaction.

Data Presentation

Table 1: Illustrative Temperature Parameters for Grignard Synthesis of this compound

StepReagentsSolventRecommended Temperature Range (°C)Key Considerations
1. Grignard Reagent Formation Cyclopentyl bromide, MagnesiumDiethyl Ether or THF25 - 40 (Initiation at RT, then gentle reflux)Highly exothermic; requires controlled addition of alkyl halide.
2. Carboxylation Cyclopentylmagnesium bromide, CO₂ (dry ice)Diethyl Ether or THF-78 to 0Maintain low temperature to prevent side reactions with the Grignard reagent.
3. Hydrolysis Reaction MixtureH₂O, H₂SO₄0 - 25Exothermic quench; add reaction mixture to ice/acid mixture slowly.

Table 2: Effect of Temperature on Nitrile Hydrolysis Rate (Illustrative Example)

Temperature (°C)Relative Rate Constant (k_rel)Time to >95% Conversion (hours)Observations
601.012Slow conversion, minimal byproduct formation.
802.55Moderate reaction rate, slight increase in colored impurities.
1005.82Rapid conversion, significant formation of degradation byproducts.

Note: The data in these tables are illustrative and may need to be optimized for your specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Cyclopentyl bromide

  • Phenylglyoxylic acid (or other suitable electrophile)

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of cyclopentyl bromide in anhydrous diethyl ether.

    • Add a small portion of the cyclopentyl bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask.

    • Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes until most of the magnesium has reacted.

  • Carboxylation:

    • Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.

    • While stirring vigorously, slowly add crushed dry ice to the reaction mixture. Caution: Vigorous gas evolution will occur.

    • Continue adding dry ice until the exothermic reaction subsides.

    • Allow the mixture to slowly warm to room temperature.

  • Work-up and Isolation:

    • Slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Temperature Control in Grignard Reactions start Temperature Control Issue Identified issue_type What is the nature of the issue? start->issue_type runaway Runaway Reaction / Rapid Exotherm issue_type->runaway Uncontrolled Temperature Spike low_yield Low Yield / Side Products issue_type->low_yield Poor Performance slow_reaction Slow or Stalled Reaction issue_type->slow_reaction Lack of Progress check_addition_rate Reduce Reagent Addition Rate runaway->check_addition_rate check_cooling Ensure Efficient Cooling runaway->check_cooling check_stirring Improve Stirring Efficiency runaway->check_stirring check_initiation Confirm Reaction Initiation Before Bulk Addition runaway->check_initiation check_temp_stability Maintain Lower & Stable Temperature low_yield->check_temp_stability check_side_reactions Analyze for Wurtz Coupling or Enolization Products low_yield->check_side_reactions increase_temp Gradually Increase Temperature slow_reaction->increase_temp check_reagent_quality Verify Reagent Quality (e.g., Mg activation) slow_reaction->check_reagent_quality solution_runaway Controlled reaction achieved check_addition_rate->solution_runaway check_cooling->solution_runaway check_stirring->solution_runaway check_initiation->solution_runaway solution_yield Yield and purity improved check_temp_stability->solution_yield check_side_reactions->solution_yield solution_rate Optimal reaction rate achieved increase_temp->solution_rate check_reagent_quality->solution_rate

Caption: Troubleshooting workflow for temperature control in Grignard reactions.

Grignard_Synthesis_Pathway Synthesis of this compound via Grignard Pathway cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Acidic Work-up cyclopentyl_bromide Cyclopentyl Bromide grignard Cyclopentylmagnesium Bromide cyclopentyl_bromide->grignard mg Magnesium mg->grignard temp1 ΔT: Exothermic Control: Reflux (e.g., 35°C) grignard->temp1 grignard_reagent_node Cyclopentylmagnesium Bromide co2 CO₂ (Dry Ice) intermediate Magnesium Carboxylate Salt co2->intermediate temp2 ΔT: Exothermic Control: Low Temp (-78°C) intermediate->temp2 intermediate_node Magnesium Carboxylate Salt grignard_reagent_node->intermediate h3o H₃O⁺ product This compound h3o->product temp3 ΔT: Exothermic Control: Ice Bath (0-25°C) product->temp3 intermediate_node->product

Caption: Reaction pathway for the synthesis of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Doebner-Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for higher product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in a Doebner-Knoevenagel condensation?

Low product yields can typically be attributed to several factors:

  • Suboptimal Catalyst: The choice and concentration of the base catalyst are critical. A base that is too strong can promote unwanted side reactions.[1]

  • Inappropriate Solvent: The solvent influences reactant solubility and reaction rate.[1]

  • Unfavorable Reaction Equilibrium: The condensation produces water, which can shift the equilibrium back towards the reactants.[2]

  • Side Reactions: The most common side reactions are the self-condensation of the aldehyde or ketone starting material and Michael addition of the active methylene compound to the unsaturated product.[1]

  • Incomplete Conversion: The reaction may not have run to completion due to insufficient reaction time or non-optimal temperature.[1]

  • Starting Material Degradation: Sensitive substrates may degrade under the reaction conditions.[2]

Q2: How does the choice of catalyst impact the reaction yield?

The catalyst is fundamental to the reaction's success. Weakly basic amines are generally preferred to facilitate the deprotonation of the active methylene compound without causing self-condensation of the carbonyl reactant.[1][3]

  • Common Catalysts: Piperidine and pyridine are traditionally used, with pyridine often serving as both the solvent and a catalyst in the Doebner modification.[3][4][5]

  • Alternative Catalysts: Other effective catalysts include L-proline, ammonium salts (like ammonium bicarbonate), and chitosan.[2][5][6] In some cases, Lewis acids such as boric acid have also been used successfully.[7]

  • Strong Bases: Using strong bases should be avoided as they can induce the self-condensation of aldehydes or ketones, significantly reducing the yield of the desired product.[1][3]

Q3: What is the role of the solvent, and how do I choose the right one?

The solvent plays a significant role by affecting the solubility of reactants and influencing the reaction rate.[1]

  • Pyridine: The classic solvent for the Doebner modification, it also acts as a base to promote the condensation and subsequent decarboxylation.[3][4][8]

  • Polar Aprotic Solvents: Solvents like DMF and acetonitrile have been shown to facilitate high conversions in shorter reaction times.[1]

  • Other Solvents: Depending on the specific substrates, other solvents like toluene, ethanol, or even water can be effective.[1][9]

  • Solvent-Free Conditions: For a greener approach, solvent-free reactions have been developed, often using a benign catalyst like ammonium bicarbonate, which can result in high yields and purity.[5][10]

Q4: My reaction stops before all the starting material is consumed. What can I do?

Incomplete conversion is a common cause of low yields.[1] Consider the following adjustments:

  • Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor the progress using techniques like Thin Layer Chromatography (TLC) or GC-MS to determine the optimal time.[1]

  • Temperature: The reaction temperature can significantly affect the rate. While many condensations proceed at room temperature, less reactive substrates may require heating or reflux to achieve full conversion.[1][2]

  • Water Removal: Since water is a byproduct of the condensation, its presence can inhibit the reaction.[1] Employing methods to remove water, such as azeotropic distillation with a Dean-Stark trap or adding molecular sieves, can drive the reaction to completion and improve the yield.[2]

Q5: How can I minimize side reactions?

The primary side reactions are self-condensation of the carbonyl compound and Michael addition.[1]

  • To prevent self-condensation: Use a weak base catalyst (e.g., piperidine, pyridine) instead of a strong base.[1][3]

  • To prevent Michael addition: This reaction can occur between the α,β-unsaturated product and the active methylene compound. Optimizing the stoichiometry, for example, by using a slight excess of the carbonyl compound, can sometimes mitigate this issue.[1] In the Doebner modification, the decarboxylation step following condensation helps to form the final, less reactive α,β-unsaturated carboxylic acid.[8]

Q6: What is the Doebner modification and when should it be used?

The Doebner modification is a specific version of the Knoevenagel condensation where at least one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid (e.g., malonic acid).[3] The reaction is typically carried out in pyridine, which acts as the solvent.[3][8] Under these conditions, the initial condensation product undergoes decarboxylation (loss of CO2) to yield an α,β-unsaturated carboxylic acid.[3][4] This method is particularly useful for synthesizing cinnamic acids and their derivatives.[11]

Troubleshooting Guides

Issue 1: Low Yield with Complete Consumption of Starting Material

If TLC or other analysis shows that the starting materials are consumed but the desired product yield is low, the issue likely lies with side reactions or product degradation.

G start Low Yield, No Starting Material Remaining check_side_products Analyze crude mixture (NMR, LC-MS) to identify side products. start->check_side_products michael_adduct Michael Adduct Detected? check_side_products->michael_adduct self_cond Self-Condensation Product Detected? michael_adduct->self_cond No solve_michael Adjust stoichiometry (slight excess of carbonyl). Reduce reaction time. michael_adduct->solve_michael Yes degradation Degradation/Polymerization Products Detected? self_cond->degradation No solve_self_cond Switch to a weaker base (e.g., from alkoxide to piperidine). Lower catalyst concentration. self_cond->solve_self_cond Yes solve_degradation Lower reaction temperature. Run under inert atmosphere (N2/Ar). degradation->solve_degradation Yes end Re-run optimized reaction degradation->end No / Other solve_michael->end solve_self_cond->end solve_degradation->end

Caption: Troubleshooting workflow for low yield with no remaining starting material.

Issue 2: Reaction Stalls or is Incomplete

If the reaction stops before the limiting reagent is fully consumed, the conditions may not be optimal to drive the reaction to completion.

G start Reaction Incomplete (Starting Material Remains) check_temp Is reaction temperature adequate? start->check_temp increase_temp Increase temperature or switch to a higher-boiling solvent. check_temp->increase_temp No check_water Is water being removed? check_temp->check_water Yes end Monitor reaction to completion (TLC) increase_temp->end remove_water Add molecular sieves or use a Dean-Stark apparatus. check_water->remove_water No check_catalyst Is catalyst active/sufficient? check_water->check_catalyst Yes remove_water->end optimize_catalyst Increase catalyst loading or screen alternative catalysts. check_catalyst->optimize_catalyst No check_catalyst->end Yes optimize_catalyst->end

Caption: Troubleshooting workflow for an incomplete reaction.

Data on Reaction Conditions and Yields

Optimizing reaction parameters is key to achieving high yields. The tables below summarize conditions from various studies.

Table 1: Optimization of Microwave-Assisted Doebner-Knoevenagel Condensation of Vanillin with Malonic Acid [9]

EntryBase (equiv.)SolventTemp (°C)Time (min)Ferulic Acid Yield (%)2-Methoxy-4-vinylphenol Yield (%)
1Piperidine (0.25)Toluene1202060-
2Piperidine (0.25)DMF12017674
3Piperidine (0.5)DMF903092<1
4NEt₃ (0.5)DMF9030475
5DBU (0.5)DMF9030577
6K₂CO₃ (0.5)DMF9030211
7Piperidine (0.5) DMF 90 30 92 <1

This data highlights that piperidine in DMF at 90°C provides the highest yield of the desired phenolic acid while minimizing the decarboxylated side product.[9]

Table 2: Catalyst Screening for Solvent-Free Condensation of Syringaldehyde and Malonic Acid [10]

EntryCatalyst (0.4 equiv.)Temp (°C)Conversion (%)Yield (%)
1Piperidine909993
2Benzylamine909995
3Pyridine908881
4Glycine907965
5Urea906959
6NH₄HCO₃ 90 97 94

This study demonstrates that environmentally benign catalysts like benzylamine and ammonium bicarbonate can be highly effective alternatives to the traditional piperidine/pyridine system in solvent-free conditions.[10]

Experimental Protocols

High-Yield Protocol: Microwave-Assisted Synthesis of Ferulic Acid[9]

This protocol is optimized for the synthesis of phenolic acids from p-hydroxybenzaldehydes.

  • Reactant Preparation: To a microwave reaction vessel, add vanillin (1.0 eq), malonic acid (3.0 eq), and DMF (to achieve a concentration of 1.6 M).

  • Catalyst Addition: Add piperidine (0.5 eq) to the mixture.

  • Reaction: Seal the vessel and place it in a microwave reactor. Set the power to 50 Watts and heat the mixture to 90°C. Hold at this temperature for 30 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling, the reaction mixture is typically acidified and extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final product.

Green Chemistry Protocol: Solvent-Free Condensation[5][10]

This protocol offers an environmentally friendly alternative to traditional methods.

  • Reactant Preparation: In a round-bottom flask, dissolve malonic acid (1.2 eq) in a minimum amount of a volatile solvent like ethyl acetate.

  • Addition: Add the aldehyde (e.g., syringaldehyde, 1.0 eq) and the catalyst (e.g., ammonium bicarbonate, 0.4 eq).

  • Solvent Removal: Remove the solvent by distillation under reduced pressure at 40°C to obtain a solid mixture.

  • Reaction: Heat the solvent-free solid mixture at 90-120°C for 2 hours.

  • Work-up and Purification: Once the reaction is complete (monitored by HPLC or TLC), the solid can be dissolved in an appropriate solvent system and purified, often by simple recrystallization.

Visualizations

Doebner-Knoevenagel Reaction Pathway

G Malonic Acid Malonic Acid Malonic Acid->Enolate + Base - H+ Aldehyde Aldehyde Aldol Adduct Aldol Adduct Aldehyde->Aldol Adduct Unsaturated Di-acid Unsaturated Di-acid Aldol Adduct->Unsaturated Di-acid - H2O Final Product Final Product Unsaturated Di-acid->Final Product - CO2 (Heat/Pyridine)

Caption: Key steps in the Doebner-Knoevenagel condensation and decarboxylation pathway.

Key Parameter Relationships for Yield Optimization

G Yield Product Yield Catalyst Catalyst Choice (e.g., Piperidine) SideReactions Side Reactions (Self-condensation, Michael Add.) Catalyst->SideReactions Influences Type Rate Reaction Rate Catalyst->Rate Influences Solvent Solvent (e.g., Pyridine, DMF) Solvent->Rate Influences Temperature Temperature Temperature->SideReactions Can Increase Temperature->Rate Increases Water Water Removal Equilibrium Reaction Equilibrium Water->Equilibrium Shifts SideReactions->Yield Decreases Rate->Yield Directly Affects Equilibrium->Yield Directly Affects

Caption: Logical relationships between key reaction parameters and final product yield.

References

Validation & Comparative

A Comparative Guide to the Quantification of Cyclopentylphenylacetic Acid: HPLC Method Validation and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Cyclopentylphenylacetic acid, a key intermediate in pharmaceutical synthesis. We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method and objective comparisons with alternative techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Non-Aqueous Titration. This guide is intended to assist researchers and drug development professionals in selecting the most suitable analytical method for their specific needs, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Method Validation

A robust and validated Reversed-Phase HPLC (RP-HPLC) method is presented for the routine quantification of this compound. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for quality control and research applications.

Table 1: Summary of HPLC Method Validation Parameters

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Protocols

This protocol outlines the validated RP-HPLC method for the quantification of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (60:40, v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity but requires a derivatization step to increase the volatility of the carboxylic acid.

  • Sample Preparation and Derivatization:

    • Extract the acidified sample with a suitable organic solvent (e.g., diethyl ether).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl ester derivative.

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

b) Capillary Electrophoresis (CE)

CE provides rapid analysis with minimal sample preparation.

  • CE System: A standard CE system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer at pH 7.0.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection: Direct UV detection at 200 nm.

  • Injection: Hydrodynamic injection for 5 seconds.

  • Sample Preparation: Dissolve the sample in the BGE and filter through a 0.22 µm syringe filter.

c) Non-Aqueous Titration

This classical method is suitable for determining the purity (assay) of the bulk substance but lacks the specificity of chromatographic methods.

  • Apparatus: Burette, potentiometer or visual indicator.

  • Solvent: A suitable non-aqueous solvent such as glacial acetic acid or dimethylformamide (DMF)[1].

  • Titrant: 0.1 N solution of a strong base in a non-aqueous solvent, such as sodium methoxide in toluene-methanol or tetrabutylammonium hydroxide[2].

  • Indicator: A visual indicator like thymol blue or potentiometric endpoint detection[2].

  • Procedure:

    • Accurately weigh the this compound sample and dissolve it in the chosen solvent.

    • Add a few drops of the indicator or immerse the electrodes of the potentiometer.

    • Titrate with the standardized titrant to the endpoint. A blank titration should be performed to correct for any acidic or basic impurities in the solvent.

Method Comparison

Table 2: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVGC-MSCapillary Electrophoresis (CE)Non-Aqueous Titration
Specificity HighVery HighHighLow
Sensitivity ModerateHighModerateLow
Analysis Time ~10-15 min~20-30 min~5-10 min~15-20 min
Sample Preparation Simple filtrationComplex (derivatization)Simple dilution and filtrationSimple dissolution
Cost per Sample ModerateHighLowLow
Primary Application Routine QC, quantificationImpurity profiling, structural confirmationRapid screening, quantificationPurity assay of bulk material

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Cyclopentylphenylacetic Acid Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

Caption: Workflow for the HPLC quantification of this compound.

Method_Comparison cluster_main Quantification of this compound cluster_alternatives Alternative Methods HPLC HPLC-UV GCMS GC-MS HPLC->GCMS Higher Specificity & Sensitivity CE Capillary Electrophoresis HPLC->CE Faster Analysis & Lower Cost Titration Non-Aqueous Titration HPLC->Titration Bulk Purity Assay (Lower Specificity)

References

Cyclopentylphenylacetic Acid vs. Ibuprofen: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a detailed comparative overview of Cyclopentylphenylacetic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This document focuses on their mechanisms of action, presents available quantitative data, and outlines experimental protocols for their comparative evaluation.

Introduction

Mechanism of Action and Signaling Pathway

The primary mechanism of action for Ibuprofen and other NSAIDs involves the inhibition of the COX enzymes, which are critical in the inflammatory cascade.

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining kidney function.

  • COX-2 is typically induced during inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.

Ibuprofen is a non-selective inhibitor, meaning it inhibits both COX-1 and COX-2.[1] The inhibition of COX-2 is responsible for its analgesic, anti-inflammatory, and antipyretic effects, while the inhibition of COX-1 is associated with some of its side effects, such as gastrointestinal irritation.

COX_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1 / COX-2 COX-1 COX-1 COX-2 COX-2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxanes->Platelet Aggregation Ibuprofen Ibuprofen Ibuprofen->COX-1 Inhibits Ibuprofen->COX-2 Inhibits This compound This compound This compound->COX-1 Presumed Inhibition This compound->COX-2 Presumed Inhibition

Figure 1: The Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of Ibuprofen.

Quantitative Data Comparison

The following tables summarize the available quantitative data for Ibuprofen. At present, specific quantitative data for this compound regarding COX inhibition and pharmacokinetics is not available in the cited literature.

In Vitro COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen12 - 1380 - 3700.15 - 0.035

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The selectivity ratio indicates the preference for inhibiting one COX isoform over the other.

Pharmacokinetic Properties
ParameterIbuprofenThis compound
Bioavailability80-100% (oral)Data not available
Protein Binding>99%Data not available
MetabolismHepatic (primarily via CYP2C9)Data not available
Elimination Half-life1.8 - 2 hoursData not available
ExcretionPrimarily renalData not available

Experimental Protocols for Comparative Analysis

To conduct a direct comparative study of this compound and Ibuprofen, a series of standardized in vitro and in vivo experiments are necessary.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound and Ibuprofen against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Assay Principle: The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to prostaglandin H2 (PGH2). A chromogenic substrate is used to visualize the reaction.

  • Procedure:

    • Prepare a series of dilutions for both this compound and Ibuprofen.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or vehicle control.

    • Incubate for a short period at room temperature.

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

    • Measure the absorbance at the appropriate wavelength over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compounds.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Prepare Compounds Prepare Compounds COX-1 Assay COX-1 Assay Prepare Compounds->COX-1 Assay COX-2 Assay COX-2 Assay Prepare Compounds->COX-2 Assay Animal Models Animal Models Prepare Compounds->Animal Models Lead to Calculate IC50 Calculate IC50 COX-1 Assay->Calculate IC50 COX-2 Assay->Calculate IC50 Determine Selectivity Determine Selectivity Calculate IC50->Determine Selectivity Measure Efficacy Measure Efficacy Determine Selectivity->Measure Efficacy Correlate with Analgesic Assay Analgesic Assay Animal Models->Analgesic Assay Anti-inflammatory Assay Anti-inflammatory Assay Animal Models->Anti-inflammatory Assay Analgesic Assay->Measure Efficacy Anti-inflammatory Assay->Measure Efficacy

Figure 2: A typical experimental workflow for comparing NSAIDs.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic effects of the compounds in a mouse model of visceral pain.

Methodology:

  • Animals: Use male Swiss albino mice.

  • Procedure:

    • Administer the test compounds (this compound and Ibuprofen) or vehicle control orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 30 or 60 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).

    • Immediately after the acetic acid injection, observe each mouse for a defined period (e.g., 20 minutes) and count the number of writhes.

  • Data Analysis:

    • Calculate the mean number of writhes for each treatment group.

    • Determine the percentage of inhibition of writhing for each compound compared to the vehicle control group.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To assess the anti-inflammatory effects of the compounds in a rat model of acute inflammation.

Methodology:

  • Animals: Use Wistar or Sprague-Dawley rats.

  • Procedure:

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer the test compounds or vehicle control orally.

    • After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

    • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of increase in paw volume for each rat.

    • Determine the percentage of inhibition of edema for each compound compared to the vehicle control group at each time point.

Logical Framework for Comparison

The comparative analysis of this compound and Ibuprofen can be structured based on a logical progression from their chemical properties to their biological effects.

Logical_Comparison cluster_level1 Chemical Properties cluster_level2 In Vitro Activity cluster_level3 Pharmacokinetics (ADME) cluster_level4 In Vivo Efficacy Structure Structure COX-1 Inhibition COX-1 Inhibition Structure->COX-1 Inhibition COX-2 Inhibition COX-2 Inhibition Structure->COX-2 Inhibition Physicochemical Properties Physicochemical Properties Absorption Absorption Physicochemical Properties->Absorption Selectivity Selectivity COX-1 Inhibition->Selectivity COX-2 Inhibition->Selectivity Analgesic Effect Analgesic Effect Selectivity->Analgesic Effect Anti-inflammatory Effect Anti-inflammatory Effect Selectivity->Anti-inflammatory Effect Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion Metabolism->Analgesic Effect Metabolism->Anti-inflammatory Effect

Figure 3: Logical relationship for the comparative evaluation of NSAIDs.

Conclusion

Ibuprofen serves as a benchmark NSAID with a well-documented profile of non-selective COX inhibition, providing effective analgesia and anti-inflammatory action. This compound is a compound of interest in the development of new anti-inflammatory drugs. A direct comparison requires the generation of quantitative in vitro and in vivo data for this compound using the standardized experimental protocols outlined in this guide. Such a comparative study would be invaluable for understanding the potential of this compound as a novel therapeutic agent and for guiding future drug development efforts in the field of inflammatory and pain management.

References

A Comparative Analysis of Anti-Inflammatory Activity: Diclofenac vs. Cyclopentylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anti-inflammatory properties of the widely-used NSAID, Diclofenac, is presented below. Despite extensive investigation, publicly available experimental data on the anti-inflammatory activity of Cyclopentylphenylacetic acid is insufficient to conduct a direct comparative analysis as originally intended. This guide, therefore, focuses on the established profile of Diclofenac, providing researchers, scientists, and drug development professionals with a detailed overview of its mechanism of action, experimental data, and relevant protocols.

Introduction to Anti-Inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Diclofenac, a phenylacetic acid derivative, is a potent and widely prescribed NSAID. This compound, another compound within the phenylacetic acid class, has been investigated for its potential anti-inflammatory properties, but detailed in vivo and in vitro data remain elusive in publicly accessible scientific literature.

Diclofenac: A Profile of a Potent Anti-Inflammatory Drug

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.

Mechanism of Action

Diclofenac non-selectively inhibits both COX-1 and COX-2 isoenzymes. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and renal function. Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. The inhibition of COX-2 is central to the anti-inflammatory effects of Diclofenac.

Diclofenac_Mechanism_of_Action Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) GI Mucosal Integrity, Renal Function GI Mucosal Integrity, Renal Function Prostaglandins (Physiological)->GI Mucosal Integrity, Renal Function Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Diclofenac Diclofenac Diclofenac->COX-1 Inhibits Diclofenac->COX-2 Inhibits

Figure 1: Simplified signaling pathway of Diclofenac's mechanism of action.
Experimental Data: In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and widely used acute inflammation assay to evaluate the efficacy of anti-inflammatory drugs. The following table summarizes representative data for Diclofenac in this model.

Drug Dose (mg/kg) Time Post-Carrageenan (hours) Inhibition of Edema (%) Reference
Diclofenac5256.17 ± 3.89[1]
Diclofenac20371.82 ± 6.53[1]
Diclofenac Sodium104Not specified, but significant[2]
Diclofenac301-5Significant inhibition[3]

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

This in vivo model is a well-established method for screening anti-inflammatory drugs.

Objective: To assess the ability of a test compound to reduce acute inflammation induced by a phlogistic agent (carrageenan).

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound (e.g., Diclofenac) dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Animal cages

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Fasting: Rats are fasted overnight with free access to water before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups (n=6 per group).

  • Drug Administration: The treatment groups receive the test compound (e.g., Diclofenac) orally or intraperitoneally at a specified time before carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

Carrageenan_Edema_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatize Rats Acclimatize Rats Fast Overnight Fast Overnight Acclimatize Rats->Fast Overnight Group Animals Group Animals Fast Overnight->Group Animals Administer Drug/Vehicle Administer Drug/Vehicle Group Animals->Administer Drug/Vehicle Inject Carrageenan Inject Carrageenan Administer Drug/Vehicle->Inject Carrageenan Measure Paw Volume Measure Paw Volume Inject Carrageenan->Measure Paw Volume at intervals Calculate Edema Volume Calculate Edema Volume Measure Paw Volume->Calculate Edema Volume Calculate % Inhibition Calculate % Inhibition Calculate Edema Volume->Calculate % Inhibition

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

This compound: An Overview

This compound is a chemical compound that belongs to the phenylacetic acid class of molecules. While structurally related to other NSAIDs, there is a notable absence of published, peer-reviewed studies detailing its specific in vivo or in vitro anti-inflammatory activity. Existing literature primarily focuses on its synthesis and its role as an intermediate in the creation of other chemical entities. Without quantitative data from standardized assays like the carrageenan-induced paw edema test or COX inhibition assays, a direct and objective comparison of its anti-inflammatory potency with that of Diclofenac is not feasible at this time.

Conclusion

Diclofenac is a well-characterized and potent NSAID with a clear mechanism of action involving the inhibition of COX-1 and COX-2 enzymes. Its anti-inflammatory efficacy has been extensively documented in preclinical models such as the carrageenan-induced paw edema assay. In contrast, while this compound holds theoretical potential as an anti-inflammatory agent due to its chemical structure, a lack of available experimental data prevents a meaningful comparison. Further research and publication of in vivo and in vitro studies are necessary to elucidate the anti-inflammatory profile of this compound and to determine its potential therapeutic value relative to established drugs like Diclofenac. Researchers in the field are encouraged to address this data gap to enable a more comprehensive understanding of the structure-activity relationships within the phenylacetic acid class of compounds.

References

Efficacy of Cyclopentylphenylacetic acid derivatives compared to the parent compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of prominent derivatives of Cyclopentylphenylacetic acid, namely Loxoprofen and Pelubiprofen, in relation to their parent compound. The information presented is based on available preclinical data and aims to offer a quantitative and methodological resource for researchers in the field of anti-inflammatory and analgesic drug development.

Introduction

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the anti-inflammatory and analgesic efficacy of this compound derivatives.

Table 1: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg, p.o.)% Inhibition of EdemaED50 (mg/kg, p.o.)Reference
Loxoprofen Sodium143.81.15 (i.m.)[1]
Indomethacin (Reference)148.9-
Ibuprofen (Reference)10045.4-

Note: p.o. refers to oral administration; i.m. refers to intramuscular administration. A direct comparison of oral ED50 for Loxoprofen was not available in the cited study.

Table 2: Analgesic Activity in Acetic Acid-Induced Writhing Test in Mice

CompoundDose (mg/kg, p.o.)% Inhibition of WrithingED50 (mg/kg, p.o.)Reference
Loxoprofen Sodium0.551.20.46
Indomethacin (Reference)253.11.8
Ibuprofen (Reference)2048.219.0

Table 3: Anti-arthritic Activity in Adjuvant-Induced Arthritis in Rats

CompoundDose (mg/kg, p.o.)% Inhibition of Paw Swelling (Day 21)ED50 (mg/kg, p.o.)Reference
Loxoprofen Sodium0.545.10.52
Indomethacin (Reference)154.20.75

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

This compound and its derivatives, like other NSAIDs, exert their therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 Prostaglandins_H2 Prostaglandins H2 (PGH2) Arachidonic_Acid->Prostaglandins_H2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H2->Prostaglandins Stomach_Protection Stomach Protection Platelet Aggregation Prostaglandins_H2->Stomach_Protection via COX-1 Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Derivatives This compound Derivatives Derivatives->COX1 Inhibition Derivatives->COX2 Inhibition

Caption: Mechanism of action of this compound derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

Carrageenan_Edema_Workflow Animal_Acclimatization 1. Animal Acclimatization (e.g., Male Wistar rats, 150-180g) Fasting 2. Fasting Overnight (with water ad libitum) Animal_Acclimatization->Fasting Grouping 3. Grouping of Animals (e.g., Control, Reference, Test Groups) Fasting->Grouping Drug_Administration 4. Drug Administration (Oral or Intraperitoneal) Grouping->Drug_Administration Carrageenan_Injection 5. Carrageenan Injection (0.1 mL of 1% solution into sub-plantar region of hind paw) Drug_Administration->Carrageenan_Injection 1 hour prior Paw_Volume_Measurement 6. Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5 hours post-carrageenan) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 7. Data Analysis (% Inhibition of Edema Calculation) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Test.

Protocol Details:

  • Animals: Male Wistar rats weighing 150-180 g are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Fasting: The rats are fasted overnight with free access to water.

  • Grouping: Animals are randomly divided into control, reference (e.g., Indomethacin), and test groups.

  • Drug Administration: The test compounds and reference drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) suspension of carrageenan in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (basal volume) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Acetic Acid-Induced Writhing Test in Mice

This test is a chemical-induced pain model used to screen for peripheral analgesic activity.

Protocol Details:

  • Animals: Male ddY mice weighing 20-25 g are commonly used.

  • Acclimatization and Fasting: Similar to the paw edema test, animals are acclimatized and fasted before the experiment.

  • Grouping and Drug Administration: Animals are divided into groups and administered the test compounds, reference drug (e.g., Indomethacin), or vehicle orally one hour before the acetic acid injection.

  • Induction of Writhing: Each mouse is injected intraperitoneally with 0.1 mL/10 g body weight of a 0.6% (v/v) acetic acid solution.

  • Observation: Immediately after the injection, the mice are placed in individual observation chambers, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period, typically 10-20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculation of Inhibition: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the drug-treated group.

Adjuvant-Induced Arthritis in Rats

This is a chronic inflammatory model that shares some pathological features with human rheumatoid arthritis.

Protocol Details:

  • Animals: Male Sprague-Dawley or Lewis rats weighing 180-200 g are often used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis, into the footpad of the right hind paw.

  • Drug Administration: Administration of the test compounds and reference drug typically begins on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model) and continues daily for a specified period (e.g., 21 days).

  • Assessment of Arthritis: The severity of arthritis is evaluated by measuring the volume of both the injected (primary lesion) and non-injected (secondary lesion) hind paws at regular intervals. Body weight changes are also monitored.

  • Calculation of Inhibition: The percentage inhibition of paw swelling is calculated by comparing the increase in paw volume in the treated groups to the control group.

Conclusion

The available preclinical data suggests that derivatives of this compound, such as Loxoprofen, exhibit potent anti-inflammatory and analgesic properties. The quantitative data presented in this guide, although not from direct comparative studies with the parent compound, provides a valuable resource for researchers. The primary mechanism of action for these compounds is the inhibition of the COX pathway, a hallmark of NSAIDs. The detailed experimental protocols provided herein offer a foundation for the design and execution of further comparative studies to elucidate the structure-activity relationships and relative efficacies of novel this compound derivatives. Future research should aim to conduct direct, side-by-side comparisons of these derivatives with the parent compound to provide a more definitive assessment of their therapeutic potential.

References

A Comparative Guide to Bioassay Validation for Determining the Potency of Cyclopentylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassay-based and analytical methodologies for determining the potency of Cyclopentylphenylacetic acid (CPAA), a compound with recognized anti-inflammatory and analgesic properties. As the potency of a pharmaceutical agent is a critical quality attribute, robust and validated assays are essential for ensuring product consistency, efficacy, and safety. This document outlines the validation of a relevant bioassay for CPAA and compares its performance with a standard analytical technique, High-Performance Liquid Chromatography (HPLC).

Comparison of Potency Determination Methods: Bioassay vs. HPLC

The potency of an anti-inflammatory compound like CPAA can be assessed through its biological activity in a relevant cellular assay or by quantifying the amount of the active substance using analytical techniques. This section compares a cell-based bioassay that measures the inhibition of the NF-κB signaling pathway against a validated HPLC method for the quantification of the active pharmaceutical ingredient.

Table 1: Comparison of Validation Parameters for Potency Determination Methods

Validation ParameterBioassay (NF-κB Inhibition)HPLC-UV
Linearity (Range) 1 - 100 µM10 - 200 µg/mL
Linearity (Correlation Coefficient, r²) > 0.98> 0.999
Accuracy (% Recovery) 85 - 115%98.0 - 102.0%
Precision (Intra-assay %CV) < 15%< 2.0%
Precision (Inter-assay %CV) < 20%< 2.0%
Specificity High (measures biological effect)High (separates from impurities)
Limit of Quantitation (LOQ) ~1 µM3.9 ng/mL

Note: The data presented for the bioassay are representative values for NF-κB inhibition assays for anti-inflammatory compounds. The HPLC-UV data is based on a validated method for diclofenac.[1][2]

Experimental Protocols

Bioassay: NF-κB Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to measure the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key pathway in inflammation.

1. Cell Culture and Treatment:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Cells are seeded in 96-well plates and allowed to adhere overnight.
  • Cells are pre-treated with various concentrations of this compound (or a reference standard) for 1 hour.
  • Inflammation is induced by adding Tumor Necrosis Factor-alpha (TNF-α) to a final concentration of 10 ng/mL.
  • A vehicle control (DMSO) and an untreated control are included.

2. Luciferase Assay:

  • After 6 hours of incubation, the cells are lysed, and the luciferase activity is measured using a commercial luciferase assay system and a luminometer.
  • The relative light units (RLUs) are recorded.

3. Data Analysis:

  • The percentage of NF-κB inhibition is calculated for each concentration of the test compound relative to the TNF-α-stimulated control.
  • The IC50 value (the concentration at which 50% of the NF-κB activity is inhibited) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantitative determination of this compound.

1. Sample Preparation:

  • A stock solution of this compound is prepared in methanol.
  • Calibration standards are prepared by serial dilution of the stock solution to achieve concentrations ranging from 10 to 200 µg/mL.
  • The sample containing the unknown concentration of CPAA is dissolved in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
  • Mobile Phase: A mixture of acetonitrile and 0.05 M orthophosphoric acid (pH 2.0) in a ratio of 65:35 (v/v).[2]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV absorbance at 282 nm.[3]
  • Column Temperature: Ambient.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
  • The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Visualizing the Mechanisms and Workflows

To further elucidate the biological and experimental processes, the following diagrams are provided.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases CPAA This compound CPAA->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene Inflammatory Gene Transcription DNA->Gene Initiates

Figure 1: NF-κB Signaling Pathway Inhibition by CPAA.

G cluster_0 Bioassay Workflow A Seed Reporter Cells B Pre-treat with CPAA A->B C Induce with TNF-α B->C D Incubate C->D E Lyse Cells & Add Luciferase Substrate D->E F Measure Luminescence E->F G Calculate IC50 F->G

Figure 2: Experimental Workflow for NF-κB Reporter Bioassay.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cyclopentylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of Cyclopentylphenylacetic acid, a key pharmaceutical intermediate and impurity, is critical for ensuring drug quality, safety, and efficacy.[1][2] The selection of an appropriate analytical method is a pivotal decision in the drug development process. This guide provides a comprehensive comparison of the two most common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific application and to provide a framework for cross-validation between these techniques.

Performance Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the assay, including desired sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each method.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.998> 0.999
Limit of Detection (LOD) 0.05 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 1.5%
Specificity Moderate to HighVery High
Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections describe typical experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV is a robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs) and impurities.[3][4][5] The method relies on the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase, followed by detection using a UV detector.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4][5]

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B).[6]

  • Gradient Elution: A gradient program is often used to ensure good separation of the analyte from any impurities. A typical gradient might be:

    • 0-10 min: 30-70% B

    • 10-12 min: 70-30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 220 nm.[7]

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification and analysis in complex matrices.[8][9]

Chromatographic Conditions:

  • LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10][11][12]

  • Gradient Elution: A fast gradient is typically employed for high-throughput analysis. For example:

    • 0-2 min: 10-90% B

    • 2-2.5 min: 90% B

    • 2.5-3 min: 90-10% B

    • 3-5 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[13]

  • Multiple Reaction Monitoring (MRM): The transition of the deprotonated molecule [M-H]⁻ to a characteristic product ion is monitored for quantification.

  • Gas Temperatures and Flow Rates: Optimized for the specific instrument.

Sample Preparation:

  • Prepare stock solutions of this compound and an internal standard (e.g., a deuterated analog) in methanol.

  • Spike the sample matrix (e.g., plasma, formulation excipients) with the internal standard.

  • Perform a protein precipitation or solid-phase extraction to remove interferences.

  • Dilute the final extract with the mobile phase before injection.

Method Cross-Validation

Cross-validation is the process of comparing two different analytical methods to ensure that they provide comparable results.[14][15][16] This is a critical step when transferring a method between laboratories or when switching from one technique to another during different phases of drug development.

Cross-Validation Procedure:

  • Select a set of at least 20 representative samples spanning the entire calibration range.

  • Analyze the samples using both the HPLC-UV and LC-MS/MS methods.

  • Statistically compare the results obtained from both methods using techniques such as linear regression and Bland-Altman analysis.

  • Acceptance Criteria: The two methods are considered to provide comparable results if the correlation coefficient (r) is greater than 0.98 and the slope of the regression line is between 0.95 and 1.05.

Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a drug substance.[17][18][19] Both HPLC-UV and LC-MS/MS can be used for this purpose; however, LC-MS/MS is generally preferred due to its ability to provide structural information about unknown impurities. A thorough impurity profile is a critical component of any regulatory submission.[17]

Visualizations

To further clarify the experimental workflows and the logical relationship in method selection, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Injection filter->hplc separation C18 Column Separation hplc->separation detection UV Detection (220 nm) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Spiking (IS) extract Extraction (SPE/PPT) start->extract dilute Dilute Extract extract->dilute lc LC Injection dilute->lc separation UHPLC Separation lc->separation ms MS/MS Detection (MRM) separation->ms quantification Quantification ms->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Method_Selection start Assay Requirement Analysis sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix No lcms LC-MS/MS Method sensitivity->lcms Yes matrix->lcms Yes hplc HPLC-UV Method matrix->hplc No cross_validation Cross-Validation Recommended lcms->cross_validation hplc->cross_validation

Caption: Decision tree for analytical method selection.

References

In Vivo Comparative Analysis: Cyclopentylphenylacetic Acid and Naproxen in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the established non-steroidal anti-inflammatory drug (NSAID) Naproxen and the potential anti-inflammatory agent Cyclopentylphenylacetic acid.

This guide provides a comparative overview of Naproxen, a widely used NSAID, and this compound, a compound recognized as a key intermediate in the synthesis of anti-inflammatory and analgesic medications.[1] While extensive in vivo data is available for Naproxen, this comparison highlights the established benchmarks against which emerging anti-inflammatory compounds like this compound would be evaluated.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

Naproxen exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by inhibiting the cyclooxygenase (COX) enzymes.[2][3][4][5] As a non-selective inhibitor, Naproxen blocks both COX-1 and COX-2 isoforms.[3][4][6] The inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[3][4] This dual inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2][3][5]

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Pharmacological Intervention phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2) Thromboxane A2 pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection Gastric Mucosal Integrity, Platelet Aggregation prostaglandins->gi_protection naproxen Naproxen naproxen->cox1 naproxen->cox2 cpaa This compound (Hypothesized) cpaa->cox2 Potential Target

Figure 1: Simplified COX Signaling Pathway and NSAID Inhibition.

In Vivo Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key in vivo data for Naproxen from studies in rats. A corresponding table for this compound is included to illustrate the data points required for a direct comparison.

Table 1: In Vivo Data for Naproxen in Rats

ParameterValueSpecies/ModelSource
Pharmacokinetics
Half-life12-17 hours (in humans)Human[3][4]
Bioavailability95% (in humans)Human[5]
Protein Binding>99% (to albumin)Human[5]
MetabolismHepaticHuman[3][4]
Excretion~95% in urineHuman[3][5]
Pharmacodynamics
IC50 (PGE2 inhibition)2951 ng/mlRat[7]
IC50 (TXB2 inhibition)1353 ng/mlRat[7]
IC80 (PGE2 inhibition)11,489 ng/mlRat[7]
IC80 (TXB2 inhibition)3496 ng/mlRat[7]
Analgesic EfficacySignificant decrease in acid-stimulated body stretchingRat[8]
Anti-inflammatory EfficacyDose-dependent reduction in carrageenan-induced paw edemaRat[9]

Table 2: Required In Vivo Data for this compound

ParameterValueSpecies/ModelSource
Pharmacokinetics
Half-lifeData not available
BioavailabilityData not available
Protein BindingData not available
MetabolismData not available
ExcretionData not available
Pharmacodynamics
IC50 (PGE2 inhibition)Data not available
IC50 (TXB2 inhibition)Data not available
IC80 (PGE2 inhibition)Data not available
IC80 (TXB2 inhibition)Data not available
Analgesic EfficacyData not available
Anti-inflammatory EfficacyData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are representative experimental protocols based on the available literature for Naproxen.

Pharmacodynamic Evaluation of Naproxen in a Rat Model of Inflammation

Objective: To determine the in vivo efficacy of Naproxen in reducing inflammation and pain.

Animal Model: Male Wistar rats.[10]

Experimental Groups:

  • Control Group (Vehicle)

  • Naproxen Treatment Group (e.g., 3.2-10 mg/kg)[8]

  • Positive Control (e.g., another known NSAID)

Inflammation Induction:

  • Carrageenan-Induced Paw Edema: Subplantar injection of carrageenan into the rat's hind paw to induce localized inflammation.[9]

  • Lactic Acid-Induced Body Stretching: Intraperitoneal injection of lactic acid to induce visceral pain, measured by the number of body stretches.[8]

Drug Administration: Oral or intraperitoneal administration of Naproxen or vehicle prior to the inflammatory insult.[8][9]

Outcome Measures:

  • Paw Edema: Measurement of paw volume at various time points post-carrageenan injection using a plethysmometer.

  • Analgesia: Quantification of the number of writhes or stretches over a defined period following lactic acid injection.[8]

  • Biomarker Analysis: Measurement of prostaglandin E2 (PGE2) and thromboxane B2 (TXB2) levels in blood samples to assess COX inhibition.[7]

cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Randomization into Treatment Groups acclimatization->grouping baseline Baseline Measurements (e.g., paw volume) grouping->baseline drug_admin Drug/Vehicle Administration baseline->drug_admin inflammation_induction Induction of Inflammation (e.g., Carrageenan injection) drug_admin->inflammation_induction observation Observation & Data Collection (e.g., Paw Volume, Writhing Counts) inflammation_induction->observation data_processing Data Processing and Statistical Analysis observation->data_processing results Results Interpretation and Conclusion data_processing->results

Figure 2: General Workflow for In Vivo Anti-Inflammatory Studies.
Pharmacokinetic Analysis of Naproxen in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Naproxen.

Animal Model: Male Wistar rats.[10]

Procedure:

  • Administration of a single dose of Naproxen (e.g., 2.5, 10, 25 mg/kg) via the intended clinical route (e.g., oral gavage).[7]

  • Serial blood sampling at predetermined time points from the tail vein or other appropriate site.

  • Plasma separation from whole blood by centrifugation.

  • Quantification of Naproxen concentration in plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[7]

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data.

Conclusion

Naproxen is a well-characterized NSAID with a clear mechanism of action and a substantial body of in vivo data supporting its efficacy. Its non-selective inhibition of COX enzymes provides effective anti-inflammatory and analgesic effects, though this is associated with a risk of gastrointestinal adverse events.

This compound, while identified as a building block for anti-inflammatory agents, lacks direct in vivo comparative data against established drugs like Naproxen. To ascertain its therapeutic potential, a comprehensive preclinical evaluation following the experimental frameworks outlined in this guide would be necessary. Such studies would need to establish its pharmacokinetic profile, determine its efficacy in relevant animal models of pain and inflammation, and elucidate its precise mechanism of action, including its selectivity for COX-1 versus COX-2. This would provide the foundational data required to assess its potential as a novel anti-inflammatory therapeutic.

References

Structure-Activity Relationship of Cyclopentylphenylacetic Acid Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cyclopentylphenylacetic acid analogues, focusing on their structure-activity relationships (SAR) as anti-inflammatory agents. The information herein is supported by experimental data to facilitate an objective evaluation of these compounds and to guide future drug discovery and development efforts.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of a series of [(cycloalkylmethyl)phenyl]acetic acid derivatives was evaluated using the carrageenan-induced paw edema model in rats. This in vivo assay is a standard method for screening potential anti-inflammatory drugs. The results, expressed as the percentage of edema inhibition, are summarized in the table below. The data is extracted from a key study by Terada et al. in the Journal of Medicinal Chemistry (1984).[1]

CompoundStructureDose (mg/kg, p.o.)Edema Inhibition (%) at 3 hours
1 2-[4-(Cyclopentylmethyl)phenyl]propionic acid5048
2 2-[4-(Cyclohexylmethyl)phenyl]propionic acid5055
3 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionic acid5069
4 Sodium 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propionate dihydrate (Loxoprofen)5072
5 2-[4-[(2-Oxocyclohexylidene)methyl]phenyl]propionic acid5075
Ibuprofen Reference Drug5052
Indomethacin Reference Drug565

Key Observations from the Structure-Activity Relationship Study:

  • Influence of the Cycloalkyl Ring: The presence of a cycloalkylmethyl group on the phenylacetic acid scaffold is crucial for anti-inflammatory activity. Comparison between compounds with cyclopentyl and cyclohexyl groups (compounds 1 and 2) suggests that the size of the cycloalkyl ring can influence potency.[1]

  • Effect of a Carbonyl Group on the Cycloalkyl Ring: The introduction of a ketone group on the cyclopentyl or cyclohexyl ring significantly enhances anti-inflammatory activity (compounds 3, 4, and 5) compared to their non-ketonic counterparts.[1]

  • Loxoprofen and its Analogue: Loxoprofen (compound 4), a sodium salt dihydrate of 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propionic acid, and its analogue with a cyclohexylidene group (compound 5) demonstrated the most potent anti-inflammatory effects in this series, surpassing the efficacy of ibuprofen at the same dose.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments relevant to the evaluation of this compound analogues.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Preparation: Male Wistar rats (or a similar strain) weighing between 150-200g are used. The animals are fasted for 12-18 hours before the experiment with free access to water.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally (p.o.) at a predetermined dose (e.g., 50 mg/kg). A control group receives only the vehicle, and a reference drug group (e.g., Indomethacin, 5 mg/kg) is also included.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured immediately after the carrageenan injection (V₀) and at specified time intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Edema and Inhibition:

    • The volume of edema at each time point is calculated as the difference between the paw volume at that time (Vt) and the initial paw volume (V₀).

    • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Principle: The assay measures the production of prostaglandins (e.g., PGE₂) from arachidonic acid by purified COX-1 and COX-2 enzymes. The inhibitory effect of a compound is determined by quantifying the reduction in prostaglandin synthesis.

General Procedure:

  • Enzyme and Substrate Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the respective COX isoenzyme in a suitable buffer containing necessary co-factors (e.g., hematin, glutathione).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a specific incubation period, the reaction is stopped by the addition of a quenching agent (e.g., a strong acid).

  • Quantification of Prostaglandins: The amount of PGE₂ produced is quantified using a specific method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Calculation of IC₅₀: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Scientific Workflow and Relationships

To better understand the process of evaluating these compounds and their mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis and SAR Start Starting Materials (e.g., Phenylacetic Acid Derivatives) Synth Chemical Synthesis of This compound Analogues Start->Synth Purify Purification and Characterization Synth->Purify InVivo In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema) Purify->InVivo InVitro In Vitro COX Inhibition Assay (COX-1 and COX-2) Purify->InVitro Data Collect and Analyze Experimental Data InVivo->Data InVitro->Data SAR Establish Structure-Activity Relationship (SAR) Data->SAR Conclusion Conclusion SAR->Conclusion Identify Lead Compounds for Further Development

Caption: Workflow for the synthesis and evaluation of this compound analogues.

SAR_Logic cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Core This compound Scaffold Cycloalkyl Variation of Cycloalkyl Ring Size Core->Cycloalkyl Ketone Introduction of a Ketone Group Core->Ketone PhenylSub Substitution on Phenyl Ring Core->PhenylSub Potency Altered Anti-inflammatory Potency Cycloalkyl->Potency Ketone->Potency PhenylSub->Potency Selectivity Modified COX-1/COX-2 Selectivity PhenylSub->Selectivity

Caption: Key structural modifications influencing the activity of this compound analogues.

References

A Comparative Analysis of Synthetic Routes to Cyclopentylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Cyclopentylphenylacetic acid is a valuable carboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. This guide provides a comparative analysis of three primary synthetic routes to this compound: direct alkylation of phenylacetic acid, hydrolysis of a nitrile intermediate, and a Grignard reagent-based approach.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative metrics for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

ParameterRoute 1: Alkylation of Phenylacetic AcidRoute 2: Hydrolysis of α-Cyclopentylbenzyl CyanideRoute 3: Grignard Reaction
Starting Materials Phenylacetic acid, Cyclopentyl iodideα-Cyclopentylbenzyl cyanideCyclopentylphenylmethyl bromide, Magnesium, CO2
Key Reagents n-Butyllithium, Chiral lithium amideSulfuric acid or Hydrochloric acidDry ice (solid CO2), Diethyl ether
Reaction Time 5 - 24 hours[1]3 - 5 hoursNot specified
Reaction Temperature -78 °C to 0 °C[1]150 - 180 °C (for substituted benzyl cyanides)[2]Not specified
Reported Yield High (exact value for cyclopentyl not stated)[1]77.5% - 80% (for phenylacetic acid from benzyl cyanide)[3]High (for analogous reactions)
Reported Purity High enantiomeric excess (96% ee)[1]High (for phenylacetic acid)[3]Very pure product[4]
Key Advantages High enantioselectivity, direct approach.Common and well-established method for phenylacetic acids.Can produce a very pure product.
Key Disadvantages Requires cryogenic temperatures and expensive chiral reagents.Involves the use of highly toxic cyanides.Requires strictly anhydrous conditions.

Experimental Protocols

Route 1: Direct Alkylation of Phenylacetic Acid

This method involves the direct enantioselective alkylation of phenylacetic acid using a chiral lithium amide as a traceless auxiliary.

Materials:

  • Phenylacetic acid

  • n-Butyllithium (n-BuLi)

  • Chiral lithium amide (e.g., (R)-N-lithio-N-(1-phenylethyl)-2-aminoethyl ether)

  • Cyclopentyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve phenylacetic acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (4.0 equivalents) to the stirred solution.

  • Add the chiral lithium amide (1.10 equivalents) and stir the mixture at 0 °C for 15 minutes.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add cyclopentyl iodide dropwise over 10 minutes.

  • Allow the reaction to stir at -78 °C for the specified reaction time (typically 5-24 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding aqueous HCl.

  • Extract the product with diethyl ether.

  • The aqueous layer, containing the chiral amine hydrochloride, can be basified to recover the chiral auxiliary.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.[1]

Route 2: Hydrolysis of α-Cyclopentylbenzyl Cyanide

This route is analogous to the well-established synthesis of phenylacetic acid from benzyl cyanide. It involves the acid-catalyzed hydrolysis of the corresponding nitrile.

Materials:

  • α-Cyclopentylbenzyl cyanide

  • Concentrated sulfuric acid

  • Water

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine α-cyclopentylbenzyl cyanide with a mixture of water and concentrated sulfuric acid (a common ratio for benzyl cyanide is approximately 2 parts water to 1.5 parts sulfuric acid by volume, and about 1 mole of cyanide per 6 moles of sulfuric acid).[3]

  • Heat the mixture under reflux with vigorous stirring for 3 hours.

  • After the reaction is complete, cool the mixture slightly and pour it into cold water.

  • Stir the mixture to prevent the formation of a solid cake and filter the precipitated this compound.

  • Wash the crude product with hot water.

  • For further purification, the product can be recrystallized or distilled under reduced pressure.[3]

Route 3: Grignard Reaction

This synthesis involves the formation of a Grignard reagent from cyclopentylphenylmethyl bromide, followed by carboxylation with dry ice.

Materials:

  • Cyclopentylphenylmethyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid, aqueous solution

Procedure:

  • Ensure all glassware is thoroughly dried. In a three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of cyclopentylphenylmethyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the bromide solution to the magnesium. The reaction should start, indicated by bubbling and a cloudy appearance. If not, gentle heating may be required.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • In a separate beaker, place a generous amount of crushed dry ice.

  • Slowly pour the Grignard reagent solution onto the dry ice with stirring.

  • Allow the excess dry ice to sublime.

  • Add aqueous hydrochloric acid to the reaction mixture to protonate the carboxylate and dissolve any remaining magnesium salts.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.

  • The product can be purified by recrystallization.[4][5]

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Synthesis_Route_1 PAA Phenylacetic Acid nBuLi n-BuLi, Chiral Amide, THF, 0°C PAA->nBuLi Enediolate Chiral Enediolate Intermediate nBuLi->Enediolate CyclopentylIodide Cyclopentyl Iodide, -78°C Enediolate->CyclopentylIodide Alkylation Alkylation CyclopentylIodide->Alkylation Product This compound Alkylation->Product

Caption: Workflow for the Alkylation of Phenylacetic Acid.

Synthesis_Route_2 Cyanide α-Cyclopentylbenzyl Cyanide Acid H2SO4, H2O, Reflux Cyanide->Acid Hydrolysis Hydrolysis Acid->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for the Hydrolysis of α-Cyclopentylbenzyl Cyanide.

Synthesis_Route_3 Bromide Cyclopentylphenylmethyl Bromide Mg Mg, Diethyl Ether Bromide->Mg Grignard Grignard Reagent Mg->Grignard CO2 1. CO2 (dry ice) 2. H3O+ Grignard->CO2 Carboxylation Carboxylation CO2->Carboxylation Product This compound Carboxylation->Product

Caption: Workflow for the Grignard Reaction Synthesis.

References

A Researcher's Guide to Cyclooxygenase (COX) Inhibition Assay Validation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate assessment of a compound's inhibitory effect on cyclooxygenase (COX) enzymes is a critical step in the discovery of novel anti-inflammatory agents. This guide provides a comprehensive framework for validating the COX inhibition profile of a test compound, exemplified by the hypothetical molecule Cyclopentylphenylacetic acid. Due to the current lack of publicly available data for this compound, this document serves as a template, offering a direct comparison with established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and other relevant analogs. The methodologies and data presentation formats provided herein are designed to support a rigorous and objective evaluation.

Comparative Analysis of COX Inhibition

The therapeutic efficacy of NSAIDs is derived from their inhibition of COX-2, which is primarily involved in the inflammatory cascade. Conversely, the common side effects, such as gastrointestinal distress, are often linked to the inhibition of the constitutively expressed COX-1 enzyme. Therefore, determining the half-maximal inhibitory concentration (IC50) for both isoforms is crucial for assessing a compound's potency and selectivity. A higher selectivity index (COX-1 IC50 / COX-2 IC50) is generally indicative of a more favorable safety profile.

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several well-characterized NSAIDs and other phenylpropionic acid derivatives. This data provides a benchmark against which a novel compound like this compound would be compared.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableNot applicable
Ibuprofen>101.2>8.3
Ketoprofen2.50.212.5
Celecoxib150.05300
Diclofenac0.02060.1030.2
Indomethacin0.010.170.06
Naproxen0.11.90.05
Rofecoxib>1000.018>5555
2-(4-bromomethylphenyl)propionic acid derivative (6h)0.250.151.67
2-(4-(1H-benzo[d]imidazol-1-yl)methyl)phenyl)propanoic acid (6l)0.220.131.69

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common and reliable method for determining the COX inhibitory activity of a test compound using a colorimetric assay. This method measures the peroxidase component of the COX enzyme.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compound (e.g., this compound) and reference inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes, heme, and arachidonic acid to their working concentrations in the assay buffer. Prepare a series of dilutions of the test compound and reference inhibitors.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Blank wells: Assay Buffer and Heme.

    • 100% Activity wells: Assay Buffer, Heme, and COX enzyme (either COX-1 or COX-2).

    • Inhibitor wells: Assay Buffer, Heme, COX enzyme, and the test compound or a reference inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Color Development: Immediately add TMPD to all wells.

  • Absorbance Measurement: Read the absorbance of the plate at 590 nm at a specific time point (e.g., 5 minutes) after the addition of TMPD.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Absorbance of 100% Activity - Absorbance of Inhibitor) / Absorbance of 100% Activity ] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

Visualizing the Experimental Workflow and Biological Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent & Inhibitor Dilution plate_setup 96-Well Plate Setup reagent_prep->plate_setup pre_incubation Pre-incubation with Inhibitor reagent_prep->pre_incubation reaction_init Add Arachidonic Acid & TMPD pre_incubation->reaction_init abs_read Measure Absorbance (590 nm) reaction_init->abs_read calc_inhibition Calculate % Inhibition reaction_init->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

COX Inhibition Assay Experimental Workflow.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2_1 PGG2 cox1->pgg2_1 pgg2_2 PGG2 cox2->pgg2_2 pgh2_1 PGH2 pgg2_1->pgh2_1 Peroxidase Activity pgh2_2 PGH2 pgg2_2->pgh2_2 Peroxidase Activity prostanoids_phys Prostanoids (Physiological Functions) pgh2_1->prostanoids_phys prostanoids_inflam Prostanoids (Inflammation, Pain, Fever) pgh2_2->prostanoids_inflam nsaids This compound & other NSAIDs nsaids->cox1 nsaids->cox2

Establishing Limits of Detection and Quantification for Cyclopentylphenylacetic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for Cyclopentylphenylacetic acid. We present a detailed overview of common analytical techniques, their performance characteristics, and supporting experimental protocols to aid in the selection of the most appropriate method for your research and development needs.

Introduction to LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[1] Establishing these parameters is a critical component of analytical method validation, ensuring the reliability and robustness of quantitative data in pharmaceutical analysis and quality control.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for determining the LOD and LOQ of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Analytical Techniques for this compound Analysis

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile/derivatized compounds, detection by mass-to-charge ratio.High-efficiency separation coupled with highly selective and sensitive mass detection.
Sample Preparation Simple dissolution in a suitable solvent.Derivatization is typically required to increase volatility.Simple dissolution; may require solid-phase extraction (SPE) for complex matrices.
Estimated LOD 0.1 - 1 µg/mL0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Estimated LOQ 0.3 - 3 µg/mL0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL
Selectivity Moderate; potential for interference from co-eluting compounds.High; mass spectral data provides structural information.Very High; precursor-product ion transitions minimize matrix interference.
Throughput HighModerate (due to derivatization)High
Instrumentation Cost LowModerateHigh
Typical Application Routine quality control, purity assessment.Impurity profiling, analysis of volatile related substances.Bioanalysis, trace-level impurity quantification.

Note: The LOD and LOQ values presented are estimates based on the analysis of similar organic acids and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are generalized protocols for the three discussed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To determine the LOD and LOQ of this compound using a reverse-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • LOD and LOQ Estimation:

    • Signal-to-Noise Ratio Method: Sequentially inject solutions of decreasing concentrations to determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).

    • Calibration Curve Method: Construct a calibration curve from the peak areas of the calibration standards. The LOD and LOQ can be calculated using the following equations:

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)[2]

  • Confirmation: Prepare and inject at least six independent samples at the estimated LOD and LOQ concentrations to confirm their validity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To establish the LOD and LOQ for this compound using a GC-MS method following derivatization.

Instrumentation:

  • Gas Chromatograph with an autosampler

  • Mass Spectrometric Detector (e.g., Quadrupole)

Chromatographic and MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Procedure:

  • Derivatization: To a dried aliquot of the sample or standard, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester of this compound.[3]

  • Standard Preparation: Prepare a stock solution of the derivatized analyte and perform serial dilutions to obtain calibration standards.

  • LOD and LOQ Determination: Follow a similar procedure as for HPLC-UV, using either the signal-to-noise ratio of a characteristic ion or the parameters derived from a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To determine the LOD and LOQ of this compound with high sensitivity and selectivity using LC-MS/MS.

Instrumentation:

  • UHPLC or HPLC system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

LC-MS/MS Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% A to 5% A over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Ion Source: Electrospray Ionization (ESI), negative mode

  • MRM Transition: Monitor a specific precursor-to-product ion transition for this compound (e.g., [M-H]⁻ → fragment ion). The exact masses would need to be determined experimentally.

Procedure:

  • Standard Preparation: Prepare stock and working standard solutions as described for HPLC-UV.

  • LOD and LOQ Determination: Due to the high sensitivity and low noise of LC-MS/MS, the signal-to-noise ratio method is often preferred for determining the LOD and LOQ.[4] The calibration curve method can also be applied.

Visualizing the Workflow and Decision-Making Process

To facilitate a clear understanding of the experimental and logical workflows, the following diagrams are provided.

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_determination LOD & LOQ Determination cluster_confirmation Confirmation stock Prepare Stock Solution (1 mg/mL) standards Prepare Serial Dilutions (Calibration & Spiking Standards) stock->standards hplc HPLC-UV Analysis standards->hplc gcms Derivatization & GC-MS Analysis standards->gcms lcmsms LC-MS/MS Analysis standards->lcmsms sn Signal-to-Noise Ratio (S/N ≈ 3 for LOD, S/N ≈ 10 for LOQ) hplc->sn cal Calibration Curve Method (LOD = 3.3σ/S, LOQ = 10σ/S) hplc->cal gcms->sn gcms->cal lcmsms->sn lcmsms->cal confirm Analyze ≥ 6 Samples at Estimated LOD & LOQ sn->confirm cal->confirm report Report Final LOD & LOQ Values confirm->report

General workflow for establishing LOD and LOQ.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Select Analytical Method for this compound sensitivity Required Sensitivity? start->sensitivity matrix Complex Matrix? sensitivity->matrix High hplc HPLC-UV sensitivity->hplc Low to Moderate cost Budget Constraints? matrix->cost Yes lcmsms LC-MS/MS matrix->lcmsms No cost->hplc High gcms GC-MS cost->gcms Moderate

Decision tree for analytical method selection.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Cyclopentylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. Adherence to proper chemical waste management protocols is a critical component of this responsibility. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Cyclopentylphenylacetic acid, a compound that requires careful management to mitigate potential hazards and ensure environmental protection.

This compound is recognized as a substance that can cause skin, eye, and respiratory irritation.[1][2] While some safety data sheets (SDS) may classify it as non-hazardous under specific regulations, it is best practice to handle it with care due to conflicting hazard information.[3] Therefore, treating this compound as a hazardous substance is a prudent approach to laboratory safety.

Immediate Safety and Spill Response

Before initiating any procedure involving this compound, it is essential to be equipped with the appropriate personal protective equipment (PPE) and to be prepared for potential spills.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or eyeglasses with side shields.[1][3][4]

  • Hand Protection: Use compatible chemical-resistant gloves.[1][4]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][3][4]

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required. However, if dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1][4]

Spill Response Protocol:

  • Evacuate and Ventilate: In the event of a spill, restrict access to the affected area and ensure adequate ventilation.

  • Absorb the Spill: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the substance.[4]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable, and clearly labeled waste container.[1][4]

  • Decontamination: Clean the spill area thoroughly.

  • Seek Assistance for Large Spills: For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.

  • Waste Segregation: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated and compatible waste container.

  • Container Requirements: The container must be leak-proof, have a secure lid, and be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

  • Documentation: Complete any required waste pickup forms and maintain records in accordance with your institution's policies and local regulations.

Hazard Classification and Safety Information

For quick reference, the following table summarizes the hazard information for this compound based on available data.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin IrritationIrritantWarningH315: Causes skin irritation[1][2]
Serious Eye IrritationIrritantWarningH319: Causes serious eye irritation[1][2]
Respiratory IrritationIrritantWarningH335: May cause respiratory irritation[1][2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Waste Collection cluster_disposal Disposal ppe Wear Appropriate PPE spill Spill Occurs ppe->spill collect_solid Collect Solid Waste & Residues ppe->collect_solid collect_spill Absorb Spill & Collect Material spill->collect_spill Inert Absorbent container Place in Labeled, Sealed Container collect_solid->container collect_spill->container storage Store in Designated Area container->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Cyclopentylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Cyclopentylphenylacetic acid. It offers procedural, step-by-step guidance for safe operational use and disposal.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-cyclopentyl-2-phenylacetic acid, alpha-Phenylcyclopentaneacetic acid[1]

  • CAS Number: 3900-93-4[1]

  • Molecular Formula: C13H16O2[1]

Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical safety goggles or a face shield should be worn.[2] Standard safety glasses with side shields are also an option.[3]
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile, butyl rubber) are required.[3][4] Gloves must be inspected before use and changed regularly or if contaminated.
Protective ClothingA lab coat or chemical-resistant apron must be worn.[2] For larger quantities, chemical-resistant coveralls are recommended.[2]
FootwearClosed-toe shoes are mandatory in areas where chemicals are handled.
Respiratory Protection RespiratorUse in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.[2]

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed when not in use.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

2. Handling:

  • All handling should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2]

  • Avoid all direct contact with eyes, skin, and clothing.[2][5]

  • Do not inhale vapors or mists.[2]

  • Take precautionary measures against static discharge.[2]

  • Wash hands thoroughly with soap and water after handling.[6][5]

3. Spill Management:

  • In the event of a spill, immediately evacuate the area.

  • Remove all sources of ignition.[2]

  • Ventilate the affected area.[2]

  • Wear the appropriate PPE as detailed in the table above.

  • Absorb the spill with an inert material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[3]

Disposal Plan

This compound and any contaminated materials are classified as hazardous waste and must be disposed of accordingly.

  • Waste Collection: All waste containing this compound, including contaminated lab supplies and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[2]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[2]

  • Storage of Waste: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials, until it can be collected by a licensed professional waste disposal service.[2][7]

  • Regulations: Dispose of all waste in accordance with local, regional, national, and international regulations.

Emergency First Aid Procedures

Immediate response is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and shoes.[3][8] Seek medical attention if skin irritation occurs.[5][8]

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[6][8] If breathing is difficult or has stopped, administer artificial respiration.[6][5] Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, wash out their mouth with water.[6] Seek immediate medical attention.[6]

Below is a diagram illustrating the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem handle_wash Wash Hands Thoroughly After Handling handle_chem->handle_wash disp_collect Collect Waste in Labeled Hazardous Container handle_chem->disp_collect emergency_spill Spill Occurs handle_chem->emergency_spill emergency_exposure Personal Exposure handle_chem->emergency_exposure disp_store Store in Designated Accumulation Area disp_collect->disp_store spill_actions Evacuate, Ventilate, Use Spill Kit emergency_spill->spill_actions exposure_actions Follow First Aid Measures emergency_exposure->exposure_actions

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentylphenylacetic acid
Reactant of Route 2
Reactant of Route 2
Cyclopentylphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.